PIPES disodium
説明
Structure
2D Structure
3D Structure of Parent
特性
IUPAC Name |
disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O6S2.2Na/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;;/h1-8H2,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHSTJRPSVFLMT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCS(=O)(=O)[O-])CCS(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2Na2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1072844 | |
| Record name | 1,4-Piperazinediethanesulfonic acid, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1072844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | PIPES disodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16116 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
76836-02-7 | |
| Record name | PIPES disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076836027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Piperazinediethanesulfonic acid, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Piperazinediethanesulfonic acid, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1072844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium piperazine-1,4-diethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPES DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O25162TU3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to PIPES Disodium Salt for Researchers, Scientists, and Drug Development Professionals
Introduction
PIPES disodium salt (Piperazine-N,N′-bis(2-ethanesulfonic acid, disodium salt) is a zwitterionic biological buffer belonging to the "Good's" buffers group.[1] Developed by Dr. Norman Good and his colleagues, these buffers are characterized by their pKa values near physiological pH, high water solubility, and minimal interaction with biological components.[2] this compound salt is the sodium salt form of PIPES, offering enhanced solubility over its free acid counterpart.[3] Its chemical structure, featuring a piperazine ring with two ethanesulfonic acid groups, renders it particularly useful in a wide array of biochemical and molecular biology applications. This guide provides a comprehensive overview of this compound salt, including its chemical and physical properties, detailed experimental protocols, and its application in various research contexts.
Core Properties and Data Presentation
A thorough understanding of the physicochemical properties of a buffering agent is paramount for its effective application in experimental design. The following tables summarize the key quantitative data for this compound salt.
Table 1: Chemical and Physical Properties of this compound Salt
| Property | Value | Reference(s) |
| CAS Number | 76836-02-7 | [1][4] |
| Molecular Formula | C₈H₁₆N₂Na₂O₆S₂ | [1][4][5] |
| Molecular Weight | 346.33 g/mol | [1][5] |
| Appearance | White crystalline powder | [1] |
| pKa (25 °C) | 6.8 | [1] |
| Useful pH Range | 6.1 - 7.5 | [1] |
| Solubility in Water | Highly soluble | [1] |
| pH (1% w/v solution) | 9.0 - 10.0 | [4] |
| Absorbance (A280) of 0.1M solution | < 0.05 | [4] |
Table 2: Quality and Purity Specifications
| Specification | Value | Reference(s) |
| Purity (Titration) | ≥99% | [1] |
| Impurities | Endotoxin and microbial tested | [1] |
| Foreign Activity | Cytotoxicity, DNase, NICKase, RNase, and Protease tested | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific research. This section provides methodologies for key experiments where this compound salt is a suitable buffering agent.
Preparation of PIPES Buffer (1 M, pH 7.0)
A stock solution of PIPES buffer can be prepared and subsequently diluted to the desired working concentration for various applications.
Materials:
-
This compound salt (MW: 346.33 g/mol )
-
Deionized water (dH₂O)
-
1 M HCl or 1 M NaOH for pH adjustment
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
Procedure:
-
Weigh out 346.33 g of this compound salt.
-
Add the this compound salt to a beaker containing approximately 800 mL of dH₂O.
-
Place the beaker on a magnetic stirrer and add a stir bar to facilitate dissolution.
-
Once the this compound salt has completely dissolved, transfer the solution to a 1 L volumetric flask.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Adjust the pH of the solution to 7.0 using 1 M HCl or 1 M NaOH as required. Add the acid or base dropwise while continuously monitoring the pH.
-
Once the desired pH is reached, add dH₂O to bring the final volume to 1 L.
-
Sterilize the buffer solution by autoclaving or by filtration through a 0.22 µm filter.
-
Store the buffer at 4°C.
In Vitro Enzyme Kinetics Assay: A General Protocol
PIPES buffer is an excellent choice for many enzyme assays due to its minimal interaction with metal ions, which can be crucial for the activity of certain enzymes.[6][7]
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
PIPES buffer (e.g., 50 mM, pH 7.0)
-
Microplate reader or spectrophotometer
-
96-well plate or cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in PIPES buffer. The optimal concentration should be determined empirically.
-
Prepare a stock solution of the substrate in PIPES buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the appropriate volume of PIPES buffer to each well.
-
Add varying concentrations of the substrate to the wells. Include a no-substrate control.
-
Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the enzyme solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader and measure the absorbance (or fluorescence) at the appropriate wavelength over a set period. The time intervals for reading should be frequent enough to determine the initial reaction velocity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.[6]
-
Protein Crystallization by Hanging Drop Vapor Diffusion
The low metal-binding capacity of PIPES makes it a suitable buffer for protein crystallization, as it is less likely to interfere with crystal formation.[2]
Materials:
-
Purified protein solution (e.g., 10 mg/mL in a low-salt buffer)
-
PIPES buffer (e.g., 100 mM, pH 6.5-7.5)
-
Precipitant solution (e.g., polyethylene glycol, ammonium sulfate)
-
24-well crystallization plate
-
Siliconized glass cover slips
Procedure:
-
Reservoir Preparation:
-
Pipette 500 µL of the precipitant solution (containing a specific concentration of precipitant and PIPES buffer at the desired pH) into the reservoir of a 24-well crystallization plate.
-
-
Hanging Drop Preparation:
-
On a clean, siliconized glass cover slip, pipette 1-2 µL of the purified protein solution.
-
Add an equal volume (1-2 µL) of the reservoir solution to the protein drop.
-
-
Sealing and Incubation:
-
Invert the cover slip and place it over the reservoir, ensuring an airtight seal with the grease on the rim of the well.
-
-
Crystal Growth Monitoring:
-
Incubate the crystallization plate at a constant temperature (e.g., 4°C or 20°C).
-
Monitor the drops periodically under a microscope for the formation of crystals. Crystal growth can take anywhere from a few hours to several weeks.
-
Visualizations: Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate a relevant signaling pathway and a common experimental workflow where this compound salt is a suitable buffer.
Plant Defense Signaling Pathway
PIPES buffer is often used in the study of plant biochemistry and molecular biology. While not directly a signaling molecule, its properties make it an ideal buffer for in vitro studies of components involved in plant defense signaling, such as kinase assays. The following diagram illustrates a simplified plant defense signaling pathway, highlighting the points where in vitro assays buffered with PIPES could be employed.
Caption: Simplified plant defense signaling cascade.
Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines a typical experimental workflow for an in vitro kinase assay, a common application where PIPES buffer is utilized to maintain a stable pH environment.
References
- 1. PIPES 二钠盐 | Sigma-Aldrich [sigmaaldrich.com]
- 2. PIPES | 5625-37-6 [chemicalbook.com]
- 3. Why use PIPES Buffer - Blogue - Hopax Fine Chemicals [hopaxfc.com]
- 4. This compound salt [sorachim.com]
- 5. This compound salt | C8H16N2Na2O6S2 | CID 173553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
PIPES Disodium Salt: A Core Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical and physical properties of PIPES disodium salt, a widely used buffering agent in biological and biochemical research. Tailored for researchers, scientists, and drug development professionals, this document outlines its core characteristics, applications, and detailed experimental protocols, offering a comprehensive resource for laboratory use.
Core Chemical and Physical Properties
PIPES [piperazine-N,N′-bis(2-ethanesulfonic acid)] disodium salt is a zwitterionic buffer, one of the "Good's buffers," valued for its pKa near physiological pH.[1][2] Its properties make it an ideal choice for a variety of biological experiments, including cell culture, enzyme assays, and protein crystallization.[3][4]
| Property | Value | Reference(s) |
| Synonyms | 1,4-Piperazinediethanesulfonic acid disodium salt, Piperazine-1,4-bis(2-ethanesulfonic acid) disodium salt | [1][2] |
| CAS Number | 76836-02-7 | [1][5][6] |
| Molecular Formula | C₈H₁₆N₂Na₂O₆S₂ | [5][6] |
| Molecular Weight | 346.33 g/mol | [1][2] |
| Appearance | White crystalline powder | [5] |
| pKa (25 °C) | 6.8 | [1][2][5] |
| Useful pH Range | 6.1 – 7.5 | [1][2] |
| Solubility in Water | Readily soluble | [5][6] |
Applications in Research and Drug Development
This compound salt is a versatile tool in the laboratory due to its chemical stability, low metal-binding capacity, and compatibility with many biological systems.[3]
Key Applications Include:
-
Biological Buffer: Its primary use is as a buffering agent in a variety of biochemical assays to maintain a stable pH.[7] It is particularly suitable for studies involving metalloenzymes due to its negligible interaction with most metal ions.[3]
-
Cell Culture: PIPES is often included in cell culture media to maintain physiological pH, which is crucial for optimal cell growth and function.[1][2]
-
Enzyme Assays: It is a common component of reaction buffers for various enzyme assays, including kinase and phosphatase assays, where maintaining a specific pH is critical for enzyme activity and stability.[8]
-
Protein Analysis: PIPES is used as a running buffer in gel electrophoresis and as an eluent in isoelectric focusing and chromatography for the separation and analysis of proteins.[4][7]
-
Structural Biology: It is utilized in protein crystallization studies to maintain a stable pH environment conducive to crystal formation.[4]
-
Drug Formulation: In pharmaceutical development, this compound salt can be used to stabilize active pharmaceutical ingredients, potentially enhancing the efficacy and shelf-life of drug products.[7]
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This protocol is a standard method to study the effect of potential drug candidates on microtubule dynamics. PIPES buffer is a key component of the general tubulin buffer used in this assay.
Materials:
-
Lyophilized tubulin protein
-
General Tubulin Buffer (GTB): 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA
-
GTP stock solution (10 mM)
-
Glycerol
-
Test compound (e.g., potential tubulin inhibitor)
-
Positive control (e.g., nocodazole)
-
Negative control (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Methodology:
-
Preparation of Reagents:
-
Prepare the General Tubulin Buffer (GTB) and adjust the pH to 6.9.
-
On ice, reconstitute the lyophilized tubulin in GTB to a final concentration of 3-5 mg/mL.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add glycerol to the tubulin solution to a final concentration of 10% (v/v).
-
Prepare serial dilutions of the test compound, positive control, and negative control in GTB.
-
-
Assay Procedure:
-
Pre-warm the 96-well plate and the spectrophotometer to 37°C.
-
Add 10 µL of the diluted test compounds, positive control, or negative control to the appropriate wells of the microplate.
-
To initiate polymerization, add 90 µL of the cold tubulin/GTP/glycerol solution to each well.
-
Immediately place the plate in the spectrophotometer.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every minute for 60 minutes at 37°C. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
-
Compare the curves of the test compounds to the positive and negative controls to determine their effect on tubulin polymerization.
-
In Vitro Reconstitution of a Signaling Pathway
PIPES buffer is also suitable for the in vitro reconstitution of signaling pathways, allowing for the study of complex biological processes in a controlled environment. The following provides a generalized workflow for such an experiment, which could be adapted for specific pathways like the MAPK or Akt signaling cascades.
Generalized Protocol for In Vitro Kinase Assay in a Reconstituted Signaling Pathway:
Materials:
-
Purified recombinant proteins of the signaling pathway (e.g., kinases, substrates).
-
Kinase Assay Buffer: 50 mM PIPES-NaOH, pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.
-
ATP (including [γ-³²P]ATP for radioactive detection, or unlabeled ATP for antibody-based detection).
-
Reaction tubes.
-
Incubator or water bath.
-
SDS-PAGE equipment.
-
Phosphorimager or Western blotting equipment.
Methodology:
-
Reaction Setup:
-
On ice, combine the purified signaling proteins (kinase and substrate) in a reaction tube.
-
Add the Kinase Assay Buffer to the reaction tube.
-
Prepare a negative control reaction without the kinase or without ATP.
-
-
Initiation of Reaction:
-
Add ATP (spiked with [γ-³²P]ATP if applicable) to the reaction tube to initiate the phosphorylation event.
-
Mix gently and incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time course (e.g., 0, 5, 15, 30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction at each time point by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes to denature the proteins.
-
-
Analysis of Phosphorylation:
-
Separate the proteins by SDS-PAGE.
-
If using radioactive ATP, dry the gel and expose it to a phosphor screen to visualize the phosphorylated substrate.
-
If using non-radioactive ATP, transfer the proteins to a membrane and perform a Western blot using a phospho-specific antibody against the substrate.
-
Conclusion
This compound salt is an invaluable tool for researchers in the life sciences and drug development. Its favorable chemical properties, particularly its pKa in the physiological range and its low metal-binding capacity, make it a reliable and versatile buffering agent for a wide array of applications. The detailed protocols provided in this guide serve as a practical resource for the effective utilization of this compound salt in the laboratory.
References
- 1. reflab.dk [reflab.dk]
- 2. assaygenie.com [assaygenie.com]
- 3. In vitro membrane reconstitution of the T-cell receptor proximal signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Biology under construction: in vitro reconstitution of cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping the functional versatility and fragility of Ras GTPase signaling circuits through in vitro network reconstitution | eLife [elifesciences.org]
- 7. The PI 3-Kinase and mTOR Signaling Pathways Are Important Modulators of Epithelial Tubule Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of periplocin inhibits cell cycle progression and induces apoptosis in MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
PIPES Buffer: A Technical Guide to pKa and pH Range for Researchers and Drug Development Professionals
Core Principles of PIPES Buffer
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic biological buffer, one of the "Good's" buffers, widely utilized in biological and biochemical research.[1][2] Its popularity stems from a pKa value near physiological pH, making it an effective buffer for a multitude of applications, including cell culture, enzyme assays, and protein purification.[3][4][5] A key characteristic of PIPES is its minimal binding of divalent cations like Mg²⁺ and Ca²⁺.[3]
PIPES possesses two pKa values. The first, and more commonly utilized, pKa is approximately 6.76 at 25°C, providing an effective buffering range of 6.1 to 7.5.[1] The second pKa is 2.67, with a buffering range of 1.5 to 3.5.[1] The free acid form of PIPES has low solubility in water; therefore, it is typically dissolved by adjusting the pH with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3][6]
Quantitative Data Summary
The buffering capacity of PIPES is influenced by temperature and, to a lesser extent, concentration.[3][7] Understanding these relationships is critical for accurate and reproducible experimental results.
Table 1: pKa Values and Buffering Ranges of PIPES at 25°C
| pKa Value | Effective Buffering Range |
| 2.67[1] | 1.5 - 3.5[1] |
| 6.76[1][8] | 6.1 - 7.5[1][4] |
Table 2: Temperature Dependence of PIPES pKa (Primary)
| Temperature (°C) | pKa of PIPES |
| 20 | 6.80[3][9] |
| 25 | 6.76[3] |
| 37 | 6.66[3] |
The change in pKa per degree Celsius (ΔpKa/°C) for PIPES is approximately -0.0085.[3][9] For most common working concentrations (10-100 mM), the effect of concentration on the pKa of PIPES is considered minimal.[3]
Experimental Protocols
Preparation of 1 M PIPES Stock Solution (pH 7.0)
This protocol outlines the preparation of a 1 M PIPES stock solution, which can then be diluted to the desired working concentration.
Materials:
-
Deionized water (dH₂O)
-
10 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution[3][11]
-
pH meter
-
Magnetic stirrer and stir bar
-
Beaker and volumetric flask
Procedure:
-
To prepare 1 liter of 1 M PIPES solution, weigh out 302.37 g of PIPES free acid.[11]
-
Add the PIPES powder to a beaker containing approximately 800 mL of dH₂O.[3][12]
-
Place the beaker on a magnetic stirrer and add a stir bar. The PIPES free acid will not readily dissolve.[3]
-
Slowly add 10 N NaOH or KOH dropwise to the suspension while continuously monitoring the pH with a calibrated pH meter.[3][12]
-
Continue adding the base until the PIPES is fully dissolved and the pH of the solution is stable at 7.0.[3]
-
Transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask to ensure a complete transfer.[3]
-
Add dH₂O to bring the final volume to the 1 L mark.[3][11][12]
-
Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
For long-term storage, sterile filter the solution and store it at 4°C.[11]
Visualizing PIPES Buffering Characteristics
The following diagram illustrates the relationship between the two pKa values of PIPES and its corresponding effective buffering ranges.
Applications in Research and Drug Development
PIPES buffer is a versatile tool with numerous applications in scientific research and the pharmaceutical industry.
-
Cell Culture: It is used to maintain a stable pH in cell culture media, which is crucial for normal cell growth and function.[2][13]
-
Enzyme Assays: The stable pH environment provided by PIPES is essential for studying enzyme kinetics and activity.[2]
-
Protein Purification and Analysis: PIPES is often used as a buffer in chromatography and electrophoresis techniques for protein purification and separation.[2][4][5]
-
Electron Microscopy: It has been documented to minimize lipid loss when used as a buffer for glutaraldehyde histology in both plant and animal tissues.[1]
-
Formulation of Biopharmaceuticals: Due to its low toxicity and buffering capacity in the physiological range, PIPES can be a suitable buffer for the formulation of protein-based therapeutics.
References
- 1. PIPES - Wikipedia [en.wikipedia.org]
- 2. PIPES: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. bostonbioproducts.com [bostonbioproducts.com]
- 5. biocompare.com [biocompare.com]
- 6. Why use PIPES Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 7. Biological buffers pKa calculation [reachdevices.com]
- 8. You are being redirected... [bio-world.com]
- 9. promega.com [promega.com]
- 10. PIPES Buffer | CAS 5625-37-6 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 11. goldbio.com [goldbio.com]
- 12. PIPES Buffer (1 M, 6.8 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 13. The use and preparation method of biological buffering agent PIPES powder [vacutaineradditives.com]
PIPES Buffer: A Comprehensive Technical Guide for Biological Research
Introduction: In the landscape of biological research, maintaining a stable and physiologically relevant pH is paramount for experimental success. PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) stands out as a crucial tool for achieving this stability. As a zwitterionic, ethanesulfonic acid buffer, it is one of the original "Good's buffers" developed to be biocompatible and effective in the pH range of most biological reactions.[1] This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals, detailing the core functions, applications, and protocols associated with PIPES buffer.
Core Properties and Quantitative Data
PIPES is favored for its pKa of 6.76 at 25°C, which is close to physiological pH, making it an excellent buffer for a wide range of biological experiments.[1][2] Its zwitterionic nature at this pH means it carries no net charge, which can be advantageous in certain applications. The free acid form of PIPES has low solubility in water, but it readily dissolves in aqueous solutions of sodium hydroxide or potassium hydroxide.[3][4]
Table 1: Physicochemical Properties of PIPES Buffer
| Property | Value | Citations |
| Molecular Formula | C₈H₁₈N₂O₆S₂ | [5] |
| Molecular Weight | 302.37 g/mol | [2][5] |
| pKa (at 25°C) | 6.76 | [1][2] |
| Buffering pH Range | 6.1 – 7.5 | [5][6][7] |
| Appearance | White crystalline powder | [8] |
| ΔpKa/°C | -0.0085 | [9] |
| Solubility in Water | Low (free acid), soluble as a salt | [3][10] |
Key Applications in Research and Drug Development
PIPES buffer's versatility and compatibility with many biological systems have led to its widespread adoption in numerous applications.[5]
-
Cell Culture: PIPES is frequently used in cell culture media to maintain a stable pH, which is crucial for cell viability and growth.[6][8] Its impermeability to cell membranes ensures that it buffers the extracellular environment without affecting intracellular pH.[6]
-
Protein Purification and Crystallization: It is a common component in buffers for protein purification techniques like chromatography.[3][6] In protein crystallization, PIPES is valued for maintaining a stable pH environment, which is critical for the formation of high-quality crystals.[11][12]
-
Enzyme Assays: Due to its minimal interaction with most metal ions, PIPES is an excellent choice for studying metalloenzymes.[13][14] This property ensures that the buffer does not chelate essential metal cofactors, providing more accurate kinetic data.[4]
-
Electron Microscopy: PIPES is used in fixative solutions for electron microscopy.[5][15] It has been shown to minimize the loss of lipids when used with glutaraldehyde for fixing plant and animal tissues.[1]
-
Electrophoresis: It serves as a running buffer in gel electrophoresis for the separation of proteins and nucleic acids, particularly when a pH between 6.1 and 7.5 is required.[5][11][12]
Table 2: Advantages and Disadvantages of PIPES Buffer
| Advantages | Disadvantages | Citations |
| pKa is close to physiological pH. | Can form radicals, making it unsuitable for redox studies. | [1][3][11] |
| Low capacity to bind most metal ions. | The pKa value is dependent on concentration. | [3][11] |
| Zwitterionic nature minimizes interactions. | The free acid form has low water solubility. | [4][5][16] |
| Impermeable to cell membranes. | May interfere with some enzymatic assays through radical formation. | [15] |
| Low UV absorbance. | Has a relatively high ionic strength. | [3][5] |
| Resistant to pH changes with temperature. | [5] |
Experimental Protocols
Preparation of 1 M PIPES Stock Solution (pH 6.8)
This protocol details the preparation of a 1 M stock solution of PIPES buffer.
Materials:
-
PIPES, Free Acid (MW: 302.37 g/mol )
-
Sodium Hydroxide (NaOH), solid pellets or a concentrated solution (e.g., 10 M)
-
High-purity, deionized water (dH₂O)
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Beaker and a 1 L volumetric flask
Methodology:
-
Weigh out 302.37 g of PIPES free acid and add it to a beaker containing approximately 800 mL of dH₂O.[17] The PIPES free acid will not dissolve completely at this stage.[4]
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Slowly add NaOH pellets or a concentrated NaOH solution while continuously monitoring the pH with a calibrated pH meter.[9][18]
-
Continue to add NaOH until the PIPES powder is fully dissolved and the pH of the solution reaches 6.8.[9][19]
-
Carefully transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of dH₂O and add it to the volumetric flask to ensure a complete transfer.
-
For long-term storage, sterilize the solution by filtering it through a 0.22 µm filter and store it at 4°C.[9][18]
Visualizing Workflows with PIPES Buffer
The following diagrams illustrate common experimental workflows and logical relationships where PIPES buffer plays a central role.
Caption: A generalized workflow from PIPES buffer preparation to its application and subsequent analysis.
Caption: Logical relationship in a metalloenzyme assay highlighting the function of PIPES buffer.
References
- 1. PIPES - Wikipedia [en.wikipedia.org]
- 2. You are being redirected... [bio-world.com]
- 3. GOODâs BuffersââPIPES and HEPES [yacooscience.com]
- 4. Attention to details when using Good's buffer PIPES - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. PIPES: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. biocompare.com [biocompare.com]
- 7. bostonbioproducts.com [bostonbioproducts.com]
- 8. The use and preparation method of biological buffering agent PIPES powder [vacutaineradditives.com]
- 9. benchchem.com [benchchem.com]
- 10. PIPES Buffer | CAS 5625-37-6 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 11. goldbio.com [goldbio.com]
- 12. bostonbioproducts.com [bostonbioproducts.com]
- 13. PIPES vs HEPES buffer: pH range, solubility, and metal ion compatibility - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 14. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 15. benchchem.com [benchchem.com]
- 16. nbinno.com [nbinno.com]
- 17. goldbio.com [goldbio.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. PIPES Buffer (1 M, 6.8 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to the Aqueous Solubility of PIPES Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility of PIPES disodium salt (Piperazine-N,N′-bis(2-ethanesulfonic acid), disodium salt). PIPES is a zwitterionic biological buffer widely utilized in biochemical and cell culture applications due to its pKa being close to physiological pH. The disodium salt form offers significantly higher aqueous solubility compared to its free acid counterpart, making it a preferred choice for preparing concentrated buffer stock solutions. This document collates available quantitative solubility data, presents a detailed experimental protocol for solubility determination, and illustrates key processes and influencing factors through diagrams.
Quantitative Solubility Data
The aqueous solubility of this compound salt is high, facilitating its use in a variety of laboratory settings. The following table summarizes the available quantitative data from various sources.
| Solubility Value | Temperature | pH of Solution (if specified) | Notes | Source |
| 855 g/L | 19.8 °C | Not specified | [1] | |
| 0.5 g/mL (500 g/L) | Not specified | Not specified | Clear, colorless solution | [2] |
| 0.25 g/mL (250 g/L) | Not specified | Not specified | Clear, colorless solution | [2] |
| "Highly soluble" | Not specified | Not specified | General characteristic noted. | [3][4] |
| "Excellent solubility" | Not specified | Not specified | General characteristic noted. | [3] |
| Clear and complete solubility at 0.1M | Not specified | Not specified | [5][6] |
Factors Influencing Solubility
The solubility of this compound salt in aqueous solutions can be influenced by several factors. Understanding these factors is critical for the preparation of stable and effective buffer solutions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. agscientific.com [agscientific.com]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 6. This compound salt [sorachim.com]
An In-Depth Technical Guide to PIPES Disodium Salt: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of PIPES disodium salt, a widely used buffering agent in biological and biochemical research. Its properties, detailed experimental protocols, and a key experimental workflow are presented to assist researchers in effectively utilizing this compound.
Core Properties of this compound Salt
This compound salt, the disodium salt of piperazine-N,N′-bis(2-ethanesulfonic acid), is a zwitterionic buffer that is highly valued for its ability to maintain a stable pH in the physiological range.[1][2] It is considered one of "Good's buffers," a series of buffers developed to meet the specific needs of biochemical and biological research.[1]
Quantitative Data Summary
The key quantitative properties of this compound salt are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 346.33 g/mol | [3] |
| Molecular Formula | C₈H₁₆N₂Na₂O₆S₂ | [4][5][6] |
| pKa (at 25 °C) | 6.8 | [3][4] |
| Useful pH Range | 6.1 - 7.5 | [3] |
| Appearance | White crystalline powder | [4] |
| Solubility | Soluble in water | [4][6] |
| CAS Number | 76836-02-7 | [3][4][6] |
Experimental Protocols
Detailed methodologies for key experiments utilizing PIPES buffer are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Preparation of 1 M PIPES Buffer Stock Solution (pH 6.8)
This protocol describes the preparation of a 1 M stock solution of PIPES buffer. Note that the free acid form of PIPES is poorly soluble in water, and dissolution requires titration with a strong base.[7]
Materials:
-
PIPES (free acid, MW: 302.37 g/mol )
-
10 N Sodium Hydroxide (NaOH)
-
Deionized water (dH₂O)
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
Procedure:
-
Add 302.37 g of PIPES free acid to 800 mL of dH₂O in a beaker with a magnetic stir bar.
-
While stirring, slowly add 10 N NaOH dropwise to the suspension. The PIPES will begin to dissolve as the pH increases.
-
Continuously monitor the pH with a calibrated pH meter. Continue adding NaOH until the desired pH of 6.8 is reached and all the PIPES has dissolved.
-
Carefully transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add dH₂O to the volumetric flask until the final volume reaches the 1 L mark.
-
Stopper the flask and invert several times to ensure the solution is thoroughly mixed.
-
The buffer can be filter-sterilized and stored at 4°C for long-term use.[8]
Protocol for a Tubulin Polymerization Fluorescence Assay
PIPES buffer is frequently used in tubulin polymerization assays due to its ability to maintain a stable pH environment suitable for microtubule formation. This protocol is based on a fluorescent-based assay.[2]
Materials:
-
Purified tubulin (from porcine brain)
-
Assay Buffer: 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA
-
10 mM GTP stock solution
-
10% (v/v) Glycerol (as a polymerization enhancer)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Test compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer)
-
384-well plate
-
Fluorometer capable of measuring fluorescence intensity over time
Procedure:
-
Prepare the assay buffer containing 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, and 0.5 mM EGTA.
-
On ice, prepare the tubulin solution by diluting the purified tubulin to a final concentration of 2 mg/mL in the assay buffer.
-
To the tubulin solution, add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Add DAPI to the mixture to a final concentration of 6.3 µM.
-
Dispense the tubulin-DAPI mixture into the wells of a 384-well plate.
-
Add the test compounds at various concentrations to the respective wells. Include appropriate controls (e.g., DMSO as a vehicle control, paclitaxel and nocodazole as positive controls).
-
Immediately place the plate in a pre-warmed (37°C) fluorometer.
-
Measure the fluorescence intensity at regular intervals for a specified period (e.g., 60 minutes) to monitor the extent of tubulin polymerization. An increase in fluorescence corresponds to tubulin polymerization.[2]
Preparation of Chemically Competent E. coli Cells (Inoue Method)
PIPES buffer is a key component of the transformation buffer used in the Inoue method for preparing highly competent E. coli cells.[8]
Materials:
-
E. coli strain (e.g., DH5α)
-
SOB medium
-
0.5 M PIPES (pH 6.7) stock solution
-
Transformation Buffer: 55 mM MnCl₂, 15 mM CaCl₂, 250 mM KCl, 10 mM PIPES
-
DMSO
-
Sterile centrifuge bottles and microcentrifuge tubes
-
Shaking incubator
-
Centrifuge
Procedure:
-
Inoculate a starter culture of the desired E. coli strain in SOB medium and grow overnight.
-
Inoculate a larger volume of SOB medium with the starter culture and grow at 18-22°C with vigorous shaking until the OD₆₀₀ reaches 0.55.
-
Chill the culture on ice for 10 minutes.
-
Harvest the cells by centrifugation at 2500 x g for 10 minutes at 4°C.
-
Gently resuspend the cell pellet in ice-cold transformation buffer.
-
Pellet the cells again by centrifugation at 2500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a smaller volume of ice-cold transformation buffer.
-
Add DMSO to a final concentration of 7% (v/v) and mix by swirling.
-
Incubate the cells on ice for 10 minutes.
-
Aliquot the competent cells into pre-chilled microcentrifuge tubes and flash-freeze in liquid nitrogen.
-
Store the competent cells at -80°C until use.
Experimental Workflow Visualization
The following diagram illustrates the key steps in a typical tubulin polymerization assay, a process where PIPES buffer plays a crucial role in maintaining optimal conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. In vitro preparation of single filamentous microtubules optimized for dynamic and electrophoretic light sca... [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. abscience.com.tw [abscience.com.tw]
- 7. PIPES Buffer (1 M, 6.8 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 8. ProtocolsChemCompCellsInoue < Lab < TWiki [barricklab.org]
Physicochemical Properties and General Biocompatibility
An in-depth analysis of the cytotoxic effects of PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer on cells reveals a nuanced landscape for researchers, scientists, and drug development professionals. While generally considered biocompatible and widely used in cell culture applications, its potential for cellular toxicity is dependent on concentration, cell type, and specific experimental conditions. This technical guide synthesizes available data to provide a comprehensive overview of PIPES buffer's interaction with cells, detailed experimental protocols for assessing cytotoxicity, and visualizations of relevant workflows and conceptual signaling pathways.
PIPES is a zwitterionic "Good's" buffer with a pKa of 6.76 at 25°C, making it an effective buffer in the physiological pH range of 6.1 to 7.5.[1][2] A significant advantage of PIPES is its negligible capacity to bind most metal ions, which is crucial for studies involving metalloenzymes.[1][3][4][5][6] It is widely utilized in cell culture, chromatography, protein purification, and electron microscopy.[7][8][9][10] Generally, PIPES is considered to have low toxicity at appropriate concentrations.[1] Safety data sheets indicate that it does not meet the criteria for classification as an acute oral, dermal, or inhalation toxicant, although its toxicological properties have not been fully investigated.[11][12][13]
Cellular Toxicity of PIPES Buffer
The cytotoxicity of PIPES buffer is not absolute and can be influenced by several factors. While it is a popular choice for its buffering capacity and low metal binding, it is not entirely inert and its effects on cell viability should be considered.
Concentration-Dependent Effects
Cell-Type Specificity
The impact of a buffer can vary significantly between different cell lines. A study comparing the effects of four different buffers on Caco-2 and K562 cancer cell lines demonstrated this variability. Although the exact composition of the buffers was not specified, the results underscore the importance of empirical testing to determine the optimal buffer for a particular cell type and experimental duration.[1][14]
Comparative Toxicity with Other Buffers
Research on keratinocyte cell lines revealed that MOPS buffer, another "Good's" buffer, was cytotoxic at concentrations greater than 20 mM, whereas HEPES buffer at 25 mM maintained cell viability.[15] In a study on tobacco cells under low pH conditions, homopipes (a related buffer) was found to be the most suitable, allowing for normal cell growth, while other buffers like β-alanine were toxic.[16] These findings highlight that even within the same class of buffers, toxicity profiles can differ.
Quantitative Data on Cell Viability in Different Buffers
The following table summarizes data from a study investigating the impact of four different, unspecified buffer compositions on the viability of Caco-2 and K562 cells. This data is presented to illustrate the principle of buffer-dependent effects on cell viability.
| Buffer | Caco-2 Cell Viability (%) vs. Control (1h) | Caco-2 Cell Viability (%) vs. Control (24h) | K562 Cell Viability (%) vs. Control (1h) | K562 Cell Viability (%) vs. Control (24h) |
| Buffer 1 | 91.9 | 105.1 | ~75 | ~75.2 |
| Buffer 2 | 79.7 | 68.6 | ~75 | ~75.2 |
| Buffer 3 | 69.4 | 88.1 | ~75 | - |
| Buffer 4 | 64.9 | 116.6 | ~75 | ~72.3 |
Table adapted from a study on the impact of different buffers on cancer cell lines.[1]
Experimental Protocols
Protocol 1: General Workflow for Comparing Buffer Cytotoxicity using MTT Assay
This protocol outlines a general method for comparing the cytotoxic effects of different buffers, such as PIPES, on a given cell line.
1. Cell Culture:
- Maintain the desired cell line in its standard growth medium.
2. Preparation of Buffer-Supplemented Media:
- Prepare aliquots of the standard growth medium.
- Supplement each aliquot with an equimolar concentration of the buffers to be tested (e.g., 10 mM, 20 mM, 50 mM of PIPES, HEPES, Tris, and a no-buffer control).
- Adjust the pH of each medium to be consistent across all conditions.
3. Cell Seeding:
- Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well).
- Incubate the plate for 24 hours to allow for cell attachment.
4. Treatment:
- Remove the standard growth medium and replace it with the prepared buffer-supplemented media.
- Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
5. MTT Assay:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
- Incubate for 2-4 hours at 37°C.
- Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
- Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
- Calculate the percentage of cell viability for each buffer condition relative to the no-buffer control.
Protocol 2: Assessing Cell Viability using Flow Cytometry with Propidium Iodide (PI) Staining
This protocol provides a method for quantifying cell death by identifying cells with compromised membranes.
1. Cell Preparation:
- Culture and treat cells with different concentrations of PIPES buffer as described in Protocol 1.
- Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
2. Staining:
- Wash the cells once with cold PBS.
- Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
- Transfer 100 µL of the cell suspension to a flow cytometry tube.
- Add 5 µL of Propidium Iodide (PI) staining solution.
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
- Analyze the samples on a flow cytometer.
- PI-positive cells are considered non-viable.
Visualizations
Caption: Workflow for Assessing Buffer Cytotoxicity.
Caption: Hypothetical Interference with a Signaling Pathway.
Conclusion
PIPES buffer is a valuable tool in cell biology research due to its favorable physicochemical properties. While generally considered to have low toxicity, this is not absolute. The potential for cytotoxicity is a multifactorial issue that depends on the specific context of the experiment, including buffer concentration and the cell type under investigation. Therefore, it is imperative for researchers to empirically validate the suitability of PIPES buffer for their specific experimental system to ensure the integrity and reliability of their results. The provided protocols offer a framework for conducting such validation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. PIPES - Wikipedia [en.wikipedia.org]
- 3. PIPES vs HEPES buffer: pH range, solubility, and metal ion compatibility - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 5. GOODâs BuffersââPIPES and HEPES [yacooscience.com]
- 6. Reproducibility with Biological Buffers [sigmaaldrich.com]
- 7. biocompare.com [biocompare.com]
- 8. Why use PIPES Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 9. Why use PIPES Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 10. PIPES: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. severnbiotech.com [severnbiotech.com]
- 13. lobachemie.com [lobachemie.com]
- 14. Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdmf.org.br [cdmf.org.br]
- 16. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to PIPES Disodium Salt: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PIPES disodium salt, a versatile and widely used biological buffer. This document details its chemical and physical properties, explores its diverse applications in research and drug development, and offers detailed experimental protocols for its use.
Core Properties of this compound Salt
This compound salt (Piperazine-N,N′-bis(2-ethanesulfonic acid), disodium salt) is a zwitterionic buffer, one of the "Good's" buffers, valued for its ability to maintain a stable pH in the physiological range.[1][2] Its chemical structure and properties make it an ideal choice for a variety of biological and biochemical applications.
Physicochemical Data
A summary of the key quantitative data for this compound salt is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 76836-02-7 | [3][4] |
| Molecular Formula | C₈H₁₆N₂Na₂O₆S₂ | [3][4] |
| Molecular Weight | 346.33 g/mol | [3] |
| pKa at 25°C | 6.8 | [3] |
| Useful pH Range | 6.1 - 7.5 | |
| Appearance | White crystalline powder | [5] |
| Solubility | Soluble in water | [3][4] |
Key Features and Advantages
-
Physiological pH Range: With a pKa of 6.8, PIPES is an excellent buffer for maintaining a stable pH in experiments conducted around neutral pH, mimicking physiological conditions.
-
Low Metal Ion Binding: PIPES shows a negligible capacity to bind most divalent metal ions, such as Ca²⁺ and Mg²⁺, which is a critical feature in studies involving metalloenzymes where such interactions could inhibit enzyme activity.
-
High Solubility: The disodium salt form of PIPES is highly soluble in water, facilitating the preparation of buffer solutions.
-
Biological Inertness: It is considered non-toxic to cultured cell lines and is generally biologically inert, minimizing interference with cellular processes.
Applications in Research and Development
This compound salt is a versatile tool with applications spanning various fields of life science research and pharmaceutical development.
Summary of Applications
| Application Area | Specific Use Cases | Key Advantages |
| Cell Culture | Maintenance of pH in cell culture media. | Non-toxic to cells, maintains physiological pH. |
| Biochemistry & Enzyme Assays | Buffering agent in enzyme kinetic studies and protein purification. | Low metal ion binding prevents interference with enzyme activity.[6] |
| Electron Microscopy | Fixation and preparation of biological specimens. | Superior ultrastructural preservation, minimizes lipid loss.[2][7][8] |
| Protein Crystallization | Component of crystallization screening solutions. | Maintains stable pH without interfering with crystal formation.[6] |
| Electrophoresis | Running buffer for separation of proteins and nucleic acids. | Provides stable pH for reproducible separation. |
| Pharmaceutical Formulations | Stabilization of active pharmaceutical ingredients (APIs). | Enhances the efficacy and shelf-life of medications.[5] |
Experimental Protocols
This section provides detailed methodologies for the preparation and use of PIPES buffer in key experimental applications.
Preparation of a 1 M PIPES Stock Solution (pH 7.2)
This protocol describes the preparation of a 1 M stock solution of PIPES buffer, which can be diluted to the desired working concentration for various applications.
Materials:
-
This compound salt (MW: 346.33 g/mol )
-
Deionized water (dH₂O)
-
1 N Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
Procedure:
-
Weigh out 346.33 g of this compound salt.
-
Add the this compound salt to a beaker containing approximately 800 mL of dH₂O.
-
Place the beaker on a magnetic stirrer and add a stir bar to begin dissolution.
-
Once dissolved, place the pH electrode in the solution and monitor the pH.
-
Adjust the pH to 7.2 by slowly adding 1 N HCl.
-
Once the desired pH is reached and stable, transfer the solution to a 1 L volumetric flask.
-
Bring the final volume to 1 L with dH₂O.
-
Sterilize the solution by filtration through a 0.22 µm filter.
-
Store the stock solution at 4°C.
Workflow for Preparing 1M PIPES Stock Solution
Caption: A flowchart illustrating the steps for preparing a 1M PIPES stock solution.
Use of PIPES Buffer in Enzyme Assays
PIPES is an excellent choice for many enzyme assays due to its low metal-binding capacity. This protocol provides a general workflow for its use.
Workflow for Enzyme Assay using PIPES Buffer
Caption: A schematic of the workflow for conducting an enzyme assay with PIPES buffer.
PIPES Buffer in Electron Microscopy Fixation
PIPES buffer is advantageous for preserving the ultrastructure of biological specimens for electron microscopy.[2][7][8]
Protocol for Glutaraldehyde Fixation using PIPES Buffer:
-
Prepare 0.1 M PIPES Buffer: Dilute a 1 M PIPES stock solution (pH 7.2) 1:10 with dH₂O.
-
Prepare Fixative Solution: To the 0.1 M PIPES buffer, add glutaraldehyde to a final concentration of 2.5% (v/v). This should be done in a fume hood.
-
Tissue Fixation:
-
Immediately after dissection, immerse small tissue blocks (e.g., 1 mm³) in the cold (4°C) fixative solution.
-
Fix for 2-4 hours at 4°C.
-
-
Washing:
-
Remove the fixative solution and wash the tissue blocks three times with cold 0.1 M PIPES buffer for 15 minutes each wash.
-
-
Post-fixation (Optional but recommended):
-
Post-fix with 1% osmium tetroxide in 0.1 M PIPES buffer for 1-2 hours at 4°C.
-
-
Further Processing: Proceed with dehydration, infiltration, and embedding in resin according to standard electron microscopy protocols.
Role in Cellular Signaling Studies
While PIPES buffer does not directly participate in signaling cascades, its role in maintaining a stable and physiologically relevant extracellular and intracellular environment is crucial for the accurate study of cellular signaling pathways. By providing a consistent pH, PIPES ensures that the activity of signaling proteins, such as kinases, phosphatases, and receptors, is not artifactually altered by pH fluctuations. Its low interaction with divalent cations is also critical in signaling pathways where calcium and magnesium are important second messengers.
Logical Relationship in Signaling Experiments
Caption: The logical flow of how PIPES buffer contributes to reliable signaling studies.
Conclusion
This compound salt is an indispensable tool in modern biological and biochemical research. Its favorable physicochemical properties, particularly its physiological pKa and low metal ion binding capacity, make it a superior choice for a wide range of applications, from fundamental cell biology to the development of therapeutic agents. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound salt to achieve reliable and reproducible experimental outcomes.
References
- 1. PIPES: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. Why use PIPES Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. rpicorp.com [rpicorp.com]
- 4. agscientific.com [agscientific.com]
- 5. chemimpex.com [chemimpex.com]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. benchchem.com [benchchem.com]
- 8. The use of PIPES buffer in the fixation of mammalian and marine tissues for electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Storage and Stability of PIPES Disodium Salt Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the optimal storage conditions for piperazine-N,N′-bis(2-ethanesulfonic acid) disodium salt (PIPES disodium salt) powder, a widely used zwitterionic biological buffer. Adherence to these guidelines is critical for maintaining the integrity, purity, and performance of the reagent in sensitive downstream applications, including cell culture, protein crystallization, and diagnostic assays.[1][2] This document outlines the factors influencing the stability of solid this compound salt, recommended storage protocols, and methodologies for assessing its quality over time.
Recommended Storage Conditions
This compound salt powder is a stable compound when stored correctly.[3] The primary recommendation from most suppliers is to store the powder at room temperature in a dry, dark, and well-ventilated area.[4] To prevent moisture absorption, it is crucial to keep the container tightly sealed.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (15-25°C) | Avoids potential degradation from excessive heat.[5][6] |
| Humidity | Dry/Desiccated | This compound salt is hygroscopic and can absorb atmospheric moisture, which may lead to caking and chemical degradation. |
| Light | In the Dark (e.g., in an opaque container) | Prolonged exposure to light, particularly UV, can cause photo-oxidation.[6][7] |
| Atmosphere | Tightly Sealed Container | Minimizes exposure to moisture and atmospheric contaminants. |
Shelf Life: When stored under these ideal conditions in an unopened container, this compound salt powder typically has a shelf life of one to three years.[5][6] Once opened, the shelf life may be reduced due to increased exposure to atmospheric moisture and potential contaminants.[5] Regular quality assessment is recommended for opened containers.
Factors Influencing Stability and Degradation Pathways
While generally stable in its solid form, this compound salt can degrade under suboptimal conditions. The principal factors of concern are elevated temperature, moisture, and light.
Thermal Degradation: High temperatures (above 100°C) can initiate the degradation of PIPES, potentially leading to the opening of the piperazine ring to form amine and carboxylic acid by-products.[7] A safety data sheet indicates that decomposition begins at temperatures above 375°C.[8]
Hydrolytic and Oxidative Degradation: The presence of moisture can facilitate hydrolysis, especially under acidic or alkaline conditions, which could lead to the cleavage of the sulfonic acid groups.[7] Although less susceptible to oxidation than some other buffers, prolonged exposure to oxygen, particularly in the presence of high temperature and light, can promote slow oxidation of the piperazine ring, potentially forming imines or hydroxyl derivatives.[6][7]
The potential degradation pathways of PIPES are illustrated below. Understanding these pathways is crucial for developing stability-indicating analytical methods.
Experimental Protocols for Quality Assessment
To ensure the continued quality of this compound salt powder, particularly for long-term storage or after opening a container, several analytical tests can be performed.
Hygroscopicity Testing
This test evaluates the tendency of the powder to absorb moisture from the air.
Methodology:
-
Sample Preparation: Accurately weigh a specific amount of this compound salt powder into a pre-weighed, suitable container.
-
Conditioning: Place the open container in a controlled humidity chamber at specified conditions (e.g., 25°C and 75% relative humidity).
-
Weighing: At predetermined time intervals, remove the container from the chamber and immediately weigh it to determine the amount of moisture absorbed.
-
Calculation: Calculate the percentage of weight gain over time.
The workflow for hygroscopicity testing is outlined below.
Determination of Water Content by Karl Fischer Titration
For a precise quantification of the water content in the powder, Karl Fischer titration is the gold standard.
Methodology:
-
Titrator Preparation: Prepare the Karl Fischer titrator with an appropriate solvent (e.g., methanol-free for amine salts to prevent side reactions).
-
Blank Titration: Run a blank titration of the solvent to determine the background moisture.
-
Sample Analysis: Accurately weigh a sample of this compound salt powder and introduce it into the titration vessel.
-
Titration: Titrate the sample with the Karl Fischer reagent until the endpoint is reached. The amount of reagent consumed is used to calculate the water content. For strongly basic amines, the addition of a neutralizing agent like benzoic acid to the solvent may be necessary to prevent pH shifts that can interfere with the reaction.
Purity Assessment and Stability-Indicating Methods
High-Performance Liquid Chromatography (HPLC) is a powerful technique to assess the purity of this compound salt and to detect any degradation products.
Methodology:
-
Sample Preparation: Prepare a solution of this compound salt powder in a suitable solvent (e.g., ultrapure water).
-
Chromatographic Conditions: Use a suitable HPLC column (e.g., a C18 reverse-phase column) with an appropriate mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile).
-
Detection: Use a UV detector to monitor the eluent. PIPES has low UV absorbance, so detection might be challenging at low concentrations.
-
Analysis: The purity is determined by the relative area of the main PIPES peak compared to any impurity or degradation product peaks.
For a comprehensive stability analysis, forced degradation studies can be performed to intentionally degrade the PIPES powder under various stress conditions and then analyze the resulting products by HPLC. This helps to validate that the analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.
Forced Degradation Study Design:
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Dissolve sample in 0.1 M HCl and heat at 60°C for a specified time. |
| Base Hydrolysis | Dissolve sample in 0.1 M NaOH and heat at 60°C for a specified time. |
| Oxidation | Treat sample solution with 3% H₂O₂ at room temperature. |
| Photolysis | Expose the solid powder or a solution to UV light (e.g., 254 nm) for a defined period. |
| Thermal Stress | Heat the solid powder at an elevated temperature (e.g., 105°C) for a set duration. |
The following diagram illustrates the logical flow of a forced degradation study.
Conclusion
The stability of this compound salt powder is crucial for the reliability and reproducibility of experimental results. By adhering to the recommended storage conditions of room temperature, in a dry, dark, and tightly sealed container, researchers can ensure the long-term integrity of the product. For applications requiring stringent quality control, periodic assessment of the powder's physical and chemical properties using the described experimental protocols is recommended. Understanding the potential degradation pathways and employing stability-indicating analytical methods will further guarantee the quality and performance of this essential biological buffer.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploration of Buffering Performance and Stability of PIPES-K2 - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. agscientific.com [agscientific.com]
- 5. PIPES buffer stability: Effects of temperature and storage [yunbangpharm.com]
- 6. PIPES Buffer Stability: Temperature and Storage Effects - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 7. Chemical Stability Analysis of Biological Buffer PIPES [vacutaineradditives.com]
- 8. carlroth.com [carlroth.com]
Stability of PIPES Disodium Solution at Room Temperature: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of piperazine-N,N′-bis(2-ethanesulfonic acid) disodium salt (PIPES disodium) solutions when stored at room temperature. Understanding the stability of this widely used biological buffer is critical for ensuring the reproducibility and accuracy of experimental results in various applications, including cell culture, biochemical assays, and pharmaceutical formulations.[1][2][3][4][5] This document outlines the factors influencing stability, potential degradation pathways, and detailed experimental protocols for assessing the integrity of this compound solutions over time.
Introduction to PIPES Buffer and its Stability
PIPES is a zwitterionic buffer developed by Dr. Norman Good and his colleagues, valued for its pKa of 6.76 at 25°C, which is within the physiological pH range.[5] Its key characteristics include high water solubility, minimal interaction with metal ions, and low permeability through biological membranes.[3][5] While PIPES in its solid, powdered form is stable for years at room temperature when kept in a dry, dark, and well-sealed container, its stability in an aqueous solution is more limited.[6][7] Generally, PIPES solutions are considered stable for 1-2 weeks at room temperature.[7] After this period, degradation can occur, potentially affecting experimental outcomes.
Several environmental factors can influence the stability of this compound solutions:
-
Temperature: Elevated temperatures can accelerate the degradation of PIPES.[7]
-
Light: Prolonged exposure to light, particularly UV light, may induce photo-oxidative degradation.[7]
-
Oxygen: The presence of oxygen can contribute to oxidative degradation, although this is generally a slow process at room temperature.
-
Contamination: Microbial or chemical contamination can significantly impact the buffer's integrity.
Potential Degradation Pathways
The primary degradation pathways for PIPES in an aqueous solution are believed to be hydrolysis and photo-oxidation. High temperatures can promote the hydrolysis of the piperazine ring, leading to a loss of buffering capacity.[7] Photo-oxidation, induced by exposure to light, can also alter the chemical structure of the PIPES molecule. While the exact degradation products in a this compound solution at room temperature are not extensively documented in publicly available literature, a hypothetical degradation pathway is illustrated below.
References
- 1. goldbio.com [goldbio.com]
- 2. Good’s buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the common characteristics of Good's buffering agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
- 6. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Stability Analysis of Biological Buffer PIPES [vacutaineradditives.com]
Methodological & Application
Application Notes and Protocols for PIPES Disodium Buffer Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of PIPES (piperazine-N,N'-bis(2-ethanesulfonic acid)) disodium buffer, including its properties, applications, and a detailed protocol for its preparation.
PIPES is a zwitterionic buffer developed by Good and his colleagues, valued for its pKa near physiological pH, minimal metal ion binding, and suitability for a variety of biological and biochemical applications.[1][2] The disodium salt form offers the advantage of high water solubility, simplifying the buffer preparation process.[3]
Key Properties of PIPES Buffer
PIPES is widely used for its ability to maintain a stable pH in the range of 6.1 to 7.5.[1][4][5] Its pKa of approximately 6.76 at 25°C makes it an excellent choice for many cell culture and enzyme assay systems that require a physiological pH.[1][6] Unlike some other buffers, PIPES does not form significant complexes with most metal ions, making it suitable for use in systems where metal ion concentration is critical.[2]
Common Applications
PIPES buffer is a versatile tool in the laboratory and is utilized in a wide range of applications, including:
-
Cell Culture: It is frequently used as a buffering agent in cell culture media to maintain stable pH conditions, which is crucial for cell viability and growth.[5][7][8][9]
-
Protein Purification and Enzyme Assays: Its stable pH range and low metal-binding capacity make it an ideal buffer for protein purification protocols and enzyme kinetics studies.[2][4][5][7]
-
Chromatography and Electrophoresis: PIPES is employed as a component of running buffers in various chromatographic techniques and in polyacrylamide gel electrophoresis (PAGE).[5][7][8]
-
Electron Microscopy: It has been documented to be effective in fixation procedures for electron microscopy, helping to preserve the ultrastructure of biological specimens.[1][2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for PIPES disodium salt and the resulting buffer solution.
Table 1: Properties of this compound Salt
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂Na₂O₆S₂ | [3] |
| Molecular Weight | 346.33 g/mol | [3] |
| Appearance | White powder | [1] |
| pKa (25°C) | 6.76 | [1][6] |
| Effective pH Range | 6.1 - 7.5 | [1][4][10] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Conditions | Shelf Life | Source |
| Powder (unopened) | Room Temperature | Dry, protected from light | 1-3 years | [11][12] |
| Stock Solution (1M) | 4°C or 2-8°C | Sterile filtered | 1 month after opening | [13][14] |
| Stock Solution (1M) | -20°C or -80°C | Aliquoted | 1-2 years | [15] |
Experimental Protocol: Preparation of 1 M this compound Buffer Stock Solution
This protocol details the steps to prepare a 1 M stock solution of PIPES buffer using this compound salt.
Materials and Reagents:
-
This compound salt (MW: 346.33 g/mol )
-
High-purity, deionized water (dH₂O)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH) - for pH adjustment if needed
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
Graduated cylinder
-
0.22 µm sterile filter unit
-
Sterile storage bottles
Procedure:
-
Weighing the this compound Salt: To prepare 1 liter of a 1 M PIPES buffer solution, accurately weigh out 346.33 g of this compound salt.
-
Dissolving the Salt: Add the weighed this compound salt to a beaker containing approximately 800 mL of dH₂O. Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved. This compound salt is highly soluble in water.[3]
-
pH Adjustment:
-
Once the salt is fully dissolved, place the calibrated pH meter electrode into the solution.
-
The initial pH of the solution will be slightly alkaline.
-
Slowly add 1 M HCl dropwise while continuously stirring to lower the pH to your desired value (e.g., 7.0).
-
If the pH drops below the target, you can adjust it back by adding a few drops of 1 M NaOH.
-
Allow the solution to equilibrate before taking the final pH reading.
-
-
Final Volume Adjustment: Once the desired pH is achieved, transfer the solution to a 1 L graduated cylinder. Add dH₂O to bring the final volume to exactly 1 liter.
-
Sterilization: For applications requiring sterile conditions, such as cell culture, filter the buffer solution through a 0.22 µm sterile filter unit into a sterile storage bottle.
-
Storage: Label the bottle clearly with the buffer name, concentration, pH, and preparation date. Store the solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.[13][14][15]
Visualizations
Experimental Workflow for this compound Buffer Preparation
Caption: Workflow for preparing a 1 M this compound buffer stock solution.
Logical Relationship of PIPES Buffer Properties
Caption: Key properties of PIPES buffer and their relevance to its applications.
References
- 1. PIPES - Wikipedia [en.wikipedia.org]
- 2. Why use PIPES Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. PIPES, disodium salt cell culture 76836-02-7 [sigmaaldrich.com]
- 4. bostonbioproducts.com [bostonbioproducts.com]
- 5. PIPES: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. You are being redirected... [bio-world.com]
- 7. biocompare.com [biocompare.com]
- 8. The use and preparation method of biological buffering agent PIPES powder [vacutaineradditives.com]
- 9. nbinno.com [nbinno.com]
- 10. PIPES Buffer (1 M, 6.8 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 11. PIPES Buffer Stability: Temperature and Storage Effects - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 12. PIPES buffer stability: Effects of temperature and storage [yunbangpharm.com]
- 13. reflab.dk [reflab.dk]
- 14. goldbio.com [goldbio.com]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes: Preparation and Use of 1M PIPES Buffer Solution
Introduction
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic biological buffer developed by Good et al. in the 1960s.[1][2][3] It is a member of the ethanesulfonic acid buffer series and is widely utilized in biochemistry, molecular biology, cell culture, and drug development.[2][4][5][6] PIPES is valued for its pKa of approximately 6.76 at 25°C, which is close to physiological pH, providing an effective buffering range between 6.1 and 7.5.[1][5][7][8] This makes it particularly suitable for a variety of biological experiments.[9]
A key advantage of PIPES is its negligible capacity to bind most divalent metal ions, making it an excellent non-coordinating buffer for use in solutions containing metal ions.[1][3][5][10] The free acid form of PIPES is poorly soluble in water.[1][10][11] Therefore, preparation of a concentrated stock solution requires the addition of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to facilitate dissolution and adjust the pH to the desired level.[7][12][13]
Key Applications for Researchers and Drug Development Professionals:
-
Cell Culture: PIPES is frequently used in cell culture media to maintain a stable pH, which is crucial for normal cell growth and function.[2][6][8] Its impermeability to cell membranes is an advantageous feature for these applications.[8]
-
Protein Science: It is used extensively in protein purification, crystallization, and as a running buffer in chromatography and gel electrophoresis.[3][4][5][8][14]
-
Enzyme Assays: The stable pH environment provided by PIPES is ideal for conducting sensitive enzyme assays.[5][9]
-
Electron Microscopy: PIPES is recommended for buffering fixative solutions (e.g., glutaraldehyde) for electron microscopy, as it has been shown to minimize the loss of lipids from tissues during sample preparation.[1][2][10][11]
-
Drug Formulation and Screening: In drug development, maintaining a stable pH is critical for the efficacy and stability of therapeutic agents. PIPES can be used in formulation studies and high-throughput screening assays.[6][15]
Quantitative Data Summary
This table summarizes the essential quantitative information for preparing and using a 1M PIPES buffer solution.
| Parameter | Value | Citations |
| Chemical Name | piperazine-N,N′-bis(2-ethanesulfonic acid) | [1][3][16] |
| Molecular Formula | C₈H₁₈N₂O₆S₂ | [4][11][16] |
| Molecular Weight (Free Acid) | 302.37 g/mol | [4][11][16] |
| pKa (at 25°C) | ~6.76 - 6.8 | [5][11][15] |
| Effective Buffering pH Range | 6.1 – 7.5 | [1][3][7][8] |
| Mass for 1L of 1M Solution | 302.37 g | [7][17] |
| Solubility of Free Acid in Water | Poor (~1 g/L) | [1][10][11] |
| Solubility in 1M NaOH | Up to 500 mM | |
| Temperature Dependence (ΔpKa/°C) | -0.0085 | [15] |
Experimental Protocol: Preparation of 1 L of 1M PIPES Buffer
This protocol details the steps to prepare a 1 Liter stock solution of 1M PIPES buffer. The target pH can be adjusted as needed within the buffer's effective range (6.1-7.5).
Materials and Reagents:
-
PIPES, Free Acid (MW: 302.37 g/mol )
-
Deionized Water (dH₂O)
-
10 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
1 N Hydrochloric Acid (HCl) (for downward pH adjustment, if needed)
Equipment:
-
Analytical balance
-
1 L Beaker
-
1 L Volumetric flask
-
Magnetic stirrer and stir bar
-
Calibrated pH meter with a temperature probe
-
Standard laboratory glassware (e.g., graduated cylinders)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
-
(Optional) 0.22 µm sterile filter unit
Procedure:
-
Weigh PIPES Powder: Accurately weigh 302.37 g of PIPES free acid powder using an analytical balance.[7][17]
-
Initial Suspension: Add approximately 800 mL of dH₂O to a 1 L beaker equipped with a magnetic stir bar.[7][15] Place the beaker on a magnetic stirrer and begin stirring. Add the weighed PIPES powder to the water to create a suspension. The PIPES free acid will not dissolve at this stage.[11][13]
-
pH Adjustment and Dissolution:
-
Immerse the calibrated pH electrode and temperature probe into the suspension.[15]
-
Slowly add the 10 N NaOH (or KOH) solution dropwise to the stirring suspension.[12][15][17]
-
As the base is added, the pH will increase, and the PIPES powder will begin to dissolve.[13]
-
Monitor the pH closely. Continue to add the base until all the PIPES powder has completely dissolved and the pH is slightly below your final target pH.
-
If you overshoot the target pH, you can adjust it back down by carefully adding 1 N HCl dropwise.
-
-
Final Volume Adjustment:
-
Once the desired pH is stable, carefully transfer the solution from the beaker into a 1 L volumetric flask.
-
Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask to ensure a complete transfer of the buffer.[15]
-
Add dH₂O to bring the final volume to the 1 L mark.[7][15][17]
-
-
Homogenization and Final pH Check: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed. Re-check the pH of the final solution to confirm it is at the target value.[15]
-
Sterilization and Storage: For long-term storage and to prevent microbial growth, sterile filter the solution through a 0.22 µm filter unit into a sterile container.[11][17] Label the container clearly with the solution name (1M PIPES), pH, and date of preparation. Store the buffer at 4°C or room temperature.[15][17]
Logical Workflow Diagram
Caption: Workflow for preparing a 1M PIPES buffer solution.
References
- 1. PIPES - Wikipedia [en.wikipedia.org]
- 2. biofargo.com [biofargo.com]
- 3. goldbio.com [goldbio.com]
- 4. PIPES | 5625-37-6 [chemicalbook.com]
- 5. bostonbioproducts.com [bostonbioproducts.com]
- 6. The use and preparation method of biological buffering agent PIPES powder [vacutaineradditives.com]
- 7. PIPES Buffer (1 M, 6.8 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 8. biocompare.com [biocompare.com]
- 9. PIPES: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 10. Why use PIPES Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 11. 101.200.202.226 [101.200.202.226]
- 12. How to solve the problem of insoluble PIPES buffer powder? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 13. PIPES solution (How do you get the PIPES to disolve?) [bio.net]
- 14. bostonbioproducts.com [bostonbioproducts.com]
- 15. benchchem.com [benchchem.com]
- 16. PIPES Buffer | CAS 5625-37-6 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 17. goldbio.com [goldbio.com]
PIPES Buffer: Application Notes and Protocols for Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining a stable pH is critical for the successful in vitro culture of mammalian cells. The optimal pH for most human and mammalian cell lines is between 7.2 and 7.4. Fluctuations in pH can adversely affect cell viability, growth rate, and morphology, and can impact the consistency of experimental results. While the bicarbonate-CO₂ buffering system is the most common method for pH control in cell culture, the use of a non-volatile buffer is often necessary to provide additional buffering capacity, especially in situations where the CO₂ environment is not tightly controlled.
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic biological buffer that is frequently used in biochemical and molecular biology applications.[1] As one of "Good's buffers," it was developed to be effective at a physiological pH, be metabolically and chemically inert, and have low membrane permeability.[1][2] These characteristics make it a suitable candidate for use in cell culture media.
This document provides detailed application notes and protocols for the preparation and use of PIPES buffer in cell culture media for common cell lines such as CHO, HEK293, and Jurkat cells.
Properties of PIPES Buffer
PIPES is an ethanesulfonic acid buffer with a pKa of approximately 6.76 at 25°C.[3] Its effective buffering range is 6.1 to 7.5.[3][4] This makes it particularly useful for maintaining a stable pH in the slightly acidic to neutral range.
Key characteristics of PIPES buffer include:
-
Impermeability to cell membranes: This is a significant advantage in cell culture as it prevents the buffer from entering the cell and altering intracellular pH.[1]
-
Minimal interaction with metal ions: PIPES does not form significant complexes with most divalent metal ions, which is beneficial for experiments where metal ion concentration is a critical factor.[2]
-
Preservation of cellular components: It has been documented to minimize the loss of lipids when used in fixation for histology.[1]
-
Poor solubility of the free acid form: PIPES free acid is poorly soluble in water. It is typically dissolved as a salt or by adjusting the pH of a suspension of the free acid with a base such as sodium hydroxide (NaOH).[2]
Data Presentation: Comparison of Biological Buffers
While direct quantitative comparisons of PIPES with other buffers like HEPES for specific cell lines such as CHO, HEK293, and Jurkat are not extensively available in published literature, the following table summarizes the key properties of these two common zwitterionic buffers. This information can guide researchers in selecting the appropriate buffer for their specific experimental needs. It is highly recommended to perform an empirical evaluation of the chosen buffer for each specific cell line and application.
| Property | PIPES | HEPES |
| Full Chemical Name | piperazine-N,N′-bis(2-ethanesulfonic acid) | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid |
| pKa at 25°C | 6.76 | 7.48 |
| Effective Buffering pH Range | 6.1 - 7.5 | 6.8 - 8.2 |
| Solubility in Water | Poorly soluble as free acid | Readily soluble |
| Interaction with Metal Ions | Does not form stable complexes with most metal ions | Does not form stable complexes with most metal ions |
| Typical Working Concentration | Not well-established for specific cell lines, empirical optimization required. | 10 mM - 25 mM[5] |
Experimental Protocols
Protocol 1: Preparation of a 1 M PIPES Stock Solution (pH 7.4)
This protocol describes the preparation of a 1 M stock solution of PIPES, which can then be used to supplement cell culture media.
Materials:
-
PIPES (free acid) (Molecular Weight: 302.37 g/mol )
-
10 N Sodium Hydroxide (NaOH)
-
Deionized water (dH₂O)
-
Sterile 0.22 µm filter
-
Sterile storage bottle
Procedure:
-
Weigh out 302.37 g of PIPES free acid and add it to 800 mL of dH₂O in a beaker with a stir bar.
-
The PIPES free acid will not readily dissolve. While stirring, slowly add 10 N NaOH dropwise to the suspension.
-
Monitor the pH of the solution continuously with a calibrated pH meter. Continue to add NaOH until the PIPES is completely dissolved and the pH reaches 7.4.
-
Once the desired pH is reached and the solution is clear, transfer the solution to a graduated cylinder and bring the final volume to 1 L with dH₂O.
-
Sterilize the 1 M PIPES stock solution by passing it through a 0.22 µm filter into a sterile storage bottle.[6]
-
Store the stock solution at 4°C, protected from light.
Workflow for preparing a 1M PIPES stock solution.
Protocol 2: Preparation of PIPES-Buffered Cell Culture Medium (Example: DMEM with 10 mM PIPES)
This protocol provides a general procedure for supplementing a basal medium, such as DMEM, with PIPES to a final concentration of 10 mM. This concentration is a common starting point for optimization.
Materials:
-
DMEM powder (or liquid basal medium)
-
1 M sterile PIPES stock solution (from Protocol 1)
-
Sodium Bicarbonate (NaHCO₃)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
L-Glutamine (if not already in the medium)
-
Deionized water (dH₂O) for powdered medium
-
Sterile 0.22 µm filter unit (for powdered medium)
-
Sterile storage bottles
Procedure for Preparing from Powder:
-
In a sterile container, dissolve the DMEM powder in approximately 90% of the final volume of dH₂O.[6]
-
Add the required amount of sodium bicarbonate (e.g., 3.7 g/L for standard DMEM).
-
Aseptically add 10 mL of the 1 M sterile PIPES stock solution per liter of medium to achieve a final concentration of 10 mM.
-
If necessary, adjust the pH of the medium to the desired value (e.g., 7.2-7.4) using sterile 1 N HCl or 1 N NaOH. Perform this in a sterile environment.
-
Bring the medium to the final volume with sterile dH₂O.
-
Sterile filter the complete medium through a 0.22 µm filter unit.
-
Aseptically add supplements such as FBS (e.g., to 10%), Penicillin-Streptomycin (to 1X), and L-Glutamine.
-
Store the complete, PIPES-buffered medium at 4°C, protected from light.
Procedure for Supplementing Liquid Medium:
-
In a sterile biosafety cabinet, transfer the desired volume of liquid DMEM to a sterile container.
-
Aseptically add 10 mL of the 1 M sterile PIPES stock solution for every 990 mL of liquid DMEM to achieve a final concentration of 10 mM.
-
Add any other required supplements, such as FBS and antibiotics, under sterile conditions.[7]
-
Gently mix the solution and store at 4°C, protected from light.
Workflow for preparing a PIPES-buffered cell culture medium.
Protocol 3: Comparative Analysis of Buffer Effects on Cell Viability and Proliferation
Given the lack of direct comparative data, it is crucial for researchers to empirically determine the optimal buffering conditions for their specific cell line and experimental setup. This protocol outlines a method for comparing the effects of PIPES and HEPES on cell viability and proliferation.
Materials:
-
Cell line of interest (e.g., CHO, HEK293, or Jurkat)
-
Complete cell culture medium buffered with PIPES (e.g., 10 mM)
-
Complete cell culture medium buffered with HEPES (e.g., 10 mM)
-
Control complete cell culture medium (bicarbonate buffering only)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Cell viability assay reagent (e.g., MTT, XTT, or resazurin-based)
-
Plate reader
Procedure:
-
Seed the cells in a multi-well plate at a consistent density in their standard culture medium and allow them to attach (for adherent cells) or acclimate for 24 hours.
-
After 24 hours, replace the medium with the different experimental media: control medium, PIPES-buffered medium, and HEPES-buffered medium.
-
At regular time points (e.g., 24, 48, 72, and 96 hours), perform the following analyses:
-
Cell Viability (Trypan Blue Exclusion):
-
Harvest the cells from one well for each condition.
-
Stain the cells with trypan blue and count the number of viable and non-viable cells using a hemocytometer or automated cell counter.
-
Calculate the percentage of viable cells.
-
-
Cell Proliferation (Growth Curve):
-
Count the total number of viable cells per well (or per mL) for each condition at each time point.
-
Plot the viable cell density versus time to generate a growth curve for each buffering condition.
-
-
Metabolic Activity (e.g., MTT Assay):
-
Add the metabolic assay reagent to the wells and incubate according to the manufacturer's instructions.
-
Read the absorbance or fluorescence on a plate reader to determine the relative metabolic activity, which is an indicator of cell proliferation.
-
-
-
Analyze the data to compare the effects of the different buffering conditions on cell viability and growth.
Signaling Pathways and Experimental Considerations
While the primary role of biological buffers is to maintain a stable pH, it is important to consider any potential off-target effects. There is limited information in the public domain directly linking PIPES to the modulation of specific signaling pathways such as the MAPK or PI3K/Akt pathways.[8][9][10][11][12][13][14][15] These pathways are central to cell proliferation, survival, and apoptosis.[8][10][11] Therefore, when establishing a new buffering system, it is prudent to validate that the buffer does not interfere with the specific cellular processes being investigated.
Apoptosis Assays:
Apoptosis is a key cellular process, and its accurate measurement is crucial in many research areas. Annexin V binding assays are commonly used to detect early-stage apoptosis.[16][17] The binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane is calcium-dependent.[17] Standard protocols for Annexin V staining typically use a HEPES-based binding buffer.[16][17] While PIPES is not commonly used in this specific application, a binding buffer with PIPES could be formulated. However, it would be essential to validate its performance against the standard HEPES-based buffer to ensure that it does not interfere with the assay.
Conclusion
PIPES is a versatile biological buffer with properties that make it a suitable candidate for use in cell culture media. Its impermeability to cell membranes and minimal interaction with metal ions are advantageous for maintaining a stable extracellular environment without interfering with intracellular processes. However, there is a lack of extensive, publicly available data on the optimal working concentrations of PIPES for specific cell lines and direct quantitative comparisons with other buffers like HEPES. Therefore, it is strongly recommended that researchers perform their own optimization experiments to determine the most suitable buffering conditions for their particular cell culture system and experimental needs. The protocols provided in this document offer a starting point for the preparation and evaluation of PIPES-buffered cell culture media.
References
- 1. mpbio.com [mpbio.com]
- 2. Why use PIPES Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. cet.bio [cet.bio]
- 4. encodeproject.org [encodeproject.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Live-cell microscopy reveals small molecule inhibitor effects on MAPK pathway dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Escherichia coli and Lipopolysaccharide on the MAPK Signaling Pathway, MMPs, TIMPs, and the uPA System in Bovine Mammary Epithelial Cells | MDPI [mdpi.com]
- 14. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. kumc.edu [kumc.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for PIPES Buffer in Protein Purification
Introduction to PIPES Buffer
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic biological buffer, one of the "Good's" buffers, widely utilized in biochemistry and molecular biology.[1][2] Its chemical formula is C₈H₁₈N₂O₆S₂.[1] With a pKa of approximately 6.8, PIPES is an effective buffering agent in the pH range of 6.1 to 7.5, making it suitable for a variety of applications that require a stable pH environment.[3][4] This characteristic is particularly advantageous in protein purification, where maintaining a specific pH is critical for protein stability and activity.
One of the primary advantages of PIPES buffer is its low affinity for binding metal ions, which prevents the formation of complexes with metals that might interfere with biochemical assays or protein structure.[5][6][7][8][9] This property makes it an excellent choice for studies involving metalloenzymes and for techniques like protein crystallization where metal ion interference can be problematic.[3][10] Furthermore, PIPES is known for its stability and minimal interference in many enzymatic reactions.[3] However, it is important to note that PIPES can form radicals and is therefore not recommended for studies involving redox reactions.[5] Also, the pKa of PIPES is dependent on concentration, and it has a relatively high ionic strength, which should be considered when used in techniques like ion-exchange chromatography.[5]
Applications in Protein Purification
PIPES buffer is a versatile tool in the protein purification workflow, from initial cell lysis to final polishing steps. Its applications include:
-
Chromatography: PIPES is frequently used in various chromatographic techniques.[2][11]
-
Cation Exchange Chromatography: Low concentrations of PIPES buffer are often used as a binding and eluent buffer in cation exchange chromatography.[5][12] Its zwitterionic nature at low concentrations helps in maintaining a stable pH without significantly interfering with the ionic interactions required for separation.[13]
-
Gel Filtration Chromatography: PIPES has been successfully used in the purification of recombinant GTP-binding proteins like ARF1 and ARF2 through gel filtration.[5][14]
-
Phosphocellulose Chromatography: It is a suitable buffer for the purification of microtubule proteins using phosphocellulose chromatography.[5][14]
-
-
Protein Crystallization: The low metal ion binding capacity of PIPES is highly advantageous in protein crystallization, as it minimizes the risk of forming unwanted salt bridges that could impede the formation of well-ordered crystals.[3][10]
-
Enzyme Assays: Due to its stable pH control and low interference with metal ions, PIPES is an ideal buffer for conducting reliable enzyme assays post-purification.[1][3]
-
Electron Microscopy: PIPES buffer helps in preserving the ultrastructure of biological samples for electron microscopy by maintaining a stable pH without interacting with heavy metal stains.[1][3]
Experimental Protocols
Protocol 1: Preparation of 1 M PIPES Stock Solution (pH 6.8)
Materials:
-
PIPES (free acid) powder
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Deionized water (dH₂O)
-
pH meter
-
Stir plate and stir bar
-
Graduated cylinder and beaker
Procedure:
-
Weigh the appropriate amount of PIPES free acid powder to prepare the desired volume of 1 M solution.
-
Add the PIPES powder to a beaker containing approximately 80% of the final volume of dH₂O.
-
Stir the solution continuously. The free acid form of PIPES has low solubility in water.[15]
-
Slowly add the NaOH solution while monitoring the pH with a calibrated pH meter. Continue adding NaOH until the PIPES powder is fully dissolved and the pH of the solution reaches 6.8.[15]
-
Once the desired pH is reached, transfer the solution to a graduated cylinder and add dH₂O to the final desired volume.
-
Sterilize the buffer by filtering it through a 0.22 µm filter.
-
Store the stock solution at room temperature.[4]
Protocol 2: General Protein Lysis Buffer (PIPES-based)
This is a general-purpose lysis buffer that can be adapted based on the specific protein and downstream application.
Components:
-
50 mM PIPES, pH 6.8
-
150 mM NaCl (for ionic strength)
-
1 mM EDTA (chelating agent, optional, can be omitted if working with metalloproteins)
-
1 mM DTT (reducing agent, for proteins with cysteine residues)
-
Protease inhibitor cocktail (to prevent protein degradation)
Preparation:
-
From your 1 M PIPES stock solution, dilute to a final concentration of 50 mM in the appropriate volume of dH₂O.
-
Add NaCl to a final concentration of 150 mM.
-
If required, add EDTA and DTT to their final concentrations.
-
Just before use, add the protease inhibitor cocktail according to the manufacturer's instructions.
-
Keep the lysis buffer on ice.
Protocol 3: Buffers for Cation Exchange Chromatography
Binding Buffer (Buffer A):
-
20 mM PIPES, pH 6.5
-
25 mM NaCl
Elution Buffer (Buffer B):
-
20 mM PIPES, pH 6.5
-
1 M NaCl
Procedure for Preparation:
-
Prepare a stock solution of 20 mM PIPES at pH 6.5.
-
To prepare the Binding Buffer, add NaCl to the PIPES solution to a final concentration of 25 mM.
-
To prepare the Elution Buffer, add NaCl to the PIPES solution to a final concentration of 1 M.
-
Filter both buffers through a 0.22 µm filter before use.
Data Presentation
Table 1: Properties of PIPES Buffer
| Property | Value | References |
| Chemical Name | piperazine-N,N′-bis(2-ethanesulfonic acid) | [3] |
| pKa (at 25°C) | ~6.8 | [3][4] |
| Effective pH Range | 6.1 - 7.5 | [1][3][4][5][9][11][12][13][14] |
| Molecular Weight | 302.37 g/mol | [1] |
| Metal Ion Binding | Low | [3][5] |
| Solubility in Water | Low (free acid) | [5][7][8][12][14] |
Table 2: Comparison of Common Buffers in Protein Purification
| Buffer | Useful pH Range | Key Advantages | Key Disadvantages |
| PIPES | 6.1 - 7.5 | Low metal ion binding; stable pH control. | Can form radicals; pKa is concentration-dependent.[5] |
| HEPES | 6.8 - 8.2 | Good water solubility; low metal ion binding.[5][12] | Can interfere with DNA restriction enzyme reactions.[5] |
| Tris | 7.2 - 9.0 | Inexpensive and widely used. | pH is temperature-dependent; can interact with some enzymes. |
| Phosphate | 5.8 - 8.0 | Mimics physiological conditions; inexpensive. | Can precipitate with divalent cations; can inhibit some enzymes. |
Visualizations
Caption: General protein purification workflow highlighting steps where PIPES buffer is applicable.
Caption: Workflow for cation exchange chromatography using a PIPES buffer system.
References
- 1. PIPES: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. PIPES Buffer | CAS 5625-37-6 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. bostonbioproducts.com [bostonbioproducts.com]
- 5. GOODâs BuffersââPIPES and HEPES [yacooscience.com]
- 6. medium.com [medium.com]
- 7. Why use PIPES Buffer - Blogue - Hopax Fine Chemicals [hopaxfc.com]
- 8. Why use PIPES Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 9. 6 Biological buffers recommended for protein purification - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 10. benchchem.com [benchchem.com]
- 11. biocompare.com [biocompare.com]
- 12. Desheng guidance: Don't buy the wrong one, PIPES and HEPES buffers are very different - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 13. Why is low concentration PIPES buffer suitable for cation exchange chromatography [vacutaineradditives.com]
- 14. Don't buy the wrong one, PIPES and HEPES buffers are very different [m.yunbangpharm.com]
- 15. PIPES Buffer (1 M, 6.8 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
PIPES Disodium in Enzyme Kinetics Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic buffer that is frequently utilized in biochemical and molecular biology research.[1] Its pKa of approximately 6.8 at 25°C makes it an effective buffer in the physiological pH range of 6.1 to 7.5.[2][3] A significant advantage of PIPES is its low propensity to form complexes with most metal ions, a critical feature for studying metalloenzymes.[2][4] This document provides detailed application notes and protocols for the use of PIPES disodium salt in enzyme kinetics assays, offering guidance on its properties, potential interferences, and experimental best practices.
Physicochemical Properties of PIPES Buffer
PIPES is one of the "Good's buffers," developed to be biochemically inert and effective in biological systems.[2] The disodium salt form is readily soluble in water.[5] Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C8H16N2Na2O6S2 | |
| Molecular Weight | 346.33 g/mol | |
| pKa (at 25°C) | 6.8 | [2] |
| Useful pH Range | 6.1 - 7.5 | [1] |
| ΔpKa/°C | -0.0085 | [6] |
| Metal Ion Binding | Negligible for many divalent cations | [4][7] |
| UV Absorbance | Low | [1] |
Advantages and Considerations for Use in Enzyme Assays
The selection of a buffer is a critical step in designing a robust enzyme assay. PIPES offers several advantages, but researchers should also be aware of potential considerations.
Advantages:
-
Physiological pH Range: Its buffering range of 6.1 to 7.5 is suitable for a wide variety of enzymes that function under near-neutral pH conditions.[1][3]
-
Low Metal Ion Binding: PIPES has a minimal affinity for many divalent metal ions, which is crucial for assays with metalloenzymes where metal chelation by the buffer could inhibit enzyme activity.[4][5]
-
Inert Nature: As a zwitterionic buffer, PIPES is generally considered biochemically inert.[2]
-
Resistance to Temperature Fluctuations: PIPES exhibits a relatively small change in pKa with temperature, contributing to pH stability in experiments with temperature variations.[1]
Considerations:
-
Radical Formation: The piperazine ring in PIPES can undergo a one-electron oxidation to form radical cations.[2] This can be a concern in assays involving strong oxidizing agents or redox-active enzymes, potentially leading to enzyme inactivation or interference with the assay signal.[2]
-
Poor Solubility of Free Acid: The free acid form of PIPES is poorly soluble in water. The disodium salt is recommended for easier preparation of buffer solutions.[4][5]
-
Potential for Interference: While generally inert, it is always advisable to perform a comparative assay with an alternative buffer (e.g., HEPES, MOPS) to rule out any unforeseen interference with the specific enzyme or assay components.[2]
Experimental Protocols
Preparation of this compound Buffer (50 mM, pH 7.0)
Materials:
-
This compound salt (MW: 346.33 g/mol )
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
Weigh out the appropriate amount of this compound salt to prepare the desired volume of a 50 mM solution. For 1 liter, this would be 17.32 g.
-
Dissolve the this compound salt in approximately 800 mL of deionized water in a beaker with a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and allow the salt to dissolve completely.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Place the pH electrode in the buffer solution and monitor the pH.
-
Adjust the pH to 7.0 by adding small increments of 1 M HCl. If the pH drops below 7.0, it can be adjusted with 1 M NaOH. Add the acid or base slowly while stirring to ensure accurate measurement.[6]
-
Once the desired pH is reached and stable, transfer the solution to a 1 L volumetric flask.
-
Bring the final volume to 1 L with deionized water.
-
Store the buffer solution at 4°C. For long-term storage, sterile filtration through a 0.22 µm filter is recommended.[8]
General Protocol for an Enzyme Kinetics Assay
This protocol provides a general framework for a spectrophotometric enzyme assay. The specific concentrations of enzyme and substrate, as well as the wavelength for detection, will need to be optimized for the particular enzyme system under investigation.
Materials:
-
Enzyme stock solution
-
Substrate stock solution
-
50 mM this compound buffer, pH 7.0
-
96-well microplate (or cuvettes)
-
Spectrophotometer (plate reader or cuvette-based)
-
Multichannel pipette (optional)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme and substrate in the 50 mM PIPES buffer. Determine the optimal concentrations through preliminary experiments.
-
Assay Setup:
-
Design the plate layout, including wells for blanks (no enzyme), controls (no substrate), and test samples with varying substrate concentrations. It is recommended to run all conditions in triplicate.[2]
-
Prepare a master mix for the test wells containing the PIPES buffer and the substrate at the desired final concentrations.
-
-
Temperature Equilibration: Pre-incubate the microplate, enzyme solution, and master mix at the desired reaction temperature (e.g., 25°C or 37°C).[9]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the enzyme solution to the appropriate wells of the microplate.[2]
-
Data Acquisition: Immediately place the plate in the spectrophotometer and begin measuring the absorbance at the appropriate wavelength over a set period. Collect data at regular intervals to monitor the reaction progress.[2]
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the reaction progress curve (absorbance vs. time).[10]
-
Plot the initial velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters, Kₘ and Vₘₐₓ.[10]
-
Visualizations
Caption: Workflow for a typical enzyme kinetics assay.
Caption: The Michaelis-Menten model of enzyme kinetics.
Troubleshooting Buffer Interference
If you suspect that PIPES buffer is interfering with your assay, consider the following troubleshooting steps.
Signs of Interference:
-
Inconsistent or irreproducible results between experiments.[2]
-
A gradual loss of enzyme activity over time.[2]
-
A high background signal in the absence of the enzyme or substrate.[2]
-
Non-linear reaction progress curves.[2]
Protocol to Test for Interference:
-
Select an Alternative Buffer: Choose a buffer with a similar pKa, such as HEPES or MOPS.[2]
-
Maintain Consistent Conditions: Prepare the alternative buffer at the same concentration and pH as the PIPES buffer. Ensure all other assay components remain at the same concentrations.[2]
-
Perform a Comparative Assay: Run the enzyme kinetics assay in parallel using both PIPES and the alternative buffer.[2]
-
Analyze and Compare Results: Compare the initial velocities and calculated kinetic parameters (Kₘ and Vₘₐₓ) obtained in both buffer systems. A significant difference in these values may indicate that PIPES is interfering with the assay.[2]
Storage and Stability
Proper storage of PIPES buffer is essential to maintain its performance.
-
Solid Form: this compound salt powder is stable at room temperature when stored in a dry, dark, and well-sealed container.[11]
-
Solution Form:
-
Aqueous solutions of PIPES are stable for several weeks when stored at 4°C.[8]
-
For longer-term storage, sterile filtration and storage at 4°C is recommended.[8]
-
Avoid using metal containers for storing PIPES solutions to prevent potential leaching of metal ions.[12][13]
-
While relatively stable to light, prolonged exposure to strong light may cause degradation and should be avoided.[8] High temperatures can also lead to chemical degradation.[12][13]
-
References
- 1. PIPES: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. benchchem.com [benchchem.com]
- 5. Why use PIPES Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 6. itwreagents.com [itwreagents.com]
- 7. PIPES - Wikipedia [en.wikipedia.org]
- 8. Chemical Stability Analysis of Biological Buffer PIPES [vacutaineradditives.com]
- 9. rsc.org [rsc.org]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Can PIPES buffer be placed at room temperature? - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 12. PIPES Buffer Stability: Temperature and Storage Effects - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 13. PIPES buffer stability: Effects of temperature and storage [m.yunbangpharm.com]
PIPES Buffer in Electron Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer is a zwitterionic biological buffer that has gained prominence in electron microscopy (EM) for its ability to provide excellent ultrastructural preservation.[1] As an alternative to traditional buffers like phosphate and cacodylate, PIPES offers several advantages, particularly for delicate biological specimens or when extended fixation times are necessary.[1][2] Its utility extends to both transmission electron microscopy (TEM) and scanning electron microscopy (SEM).[1] This document provides detailed application notes and protocols for the effective use of PIPES buffer in electron microscopy workflows.
Advantages of PIPES Buffer
PIPES buffer presents several key benefits for ultrastructural analysis:
-
Superior Ultrastructural Preservation: It is known to yield excellent preservation of fine cellular details.[1][2] Organelles such as microtubules and microfilaments are often better preserved, and the overall cell density is increased, suggesting minimal extraction of cellular components.[3]
-
Reduced Artifacts: Being an organic buffer, PIPES is less likely to react with cellular components, thereby reducing the extraction of proteins and lipids that can occur with phosphate buffers.[1]
-
Compatibility with Divalent Cations: Unlike phosphate buffers which can precipitate in the presence of calcium ions, PIPES buffer remains stable, making it suitable for a wider range of biological samples and experimental conditions.[1]
-
Non-Toxic Nature: Compared to cacodylate buffer, which contains arsenic and is a potential carcinogen, PIPES is a safer, non-toxic alternative.[3][4]
Quantitative Data Summary
The selection of an appropriate buffer is critical for optimal specimen preservation. The following table provides a comparison of key properties of commonly used buffers in electron microscopy.
| Buffer | pKa at 25°C | Buffering Range | Molarity (Working) | Key Advantages | Key Disadvantages |
| PIPES | 6.8 | 6.1 - 7.5[5] | 0.1 M[3] | Non-toxic, compatible with divalent cations, excellent ultrastructural preservation.[1][3] | Low solubility in water, must be prepared as a salt or pH adjusted with NaOH.[6][7] |
| Phosphate | 7.2 | 5.8 - 8.0 | 0.1 M | Physiologically compatible, non-toxic.[4] | Incompatible with divalent cations (e.g., Ca²⁺), can cause extraction of cellular components.[1][4] |
| Cacodylate | 6.2 | 5.0 - 7.4 | 0.1 M | Good pH maintenance during fixation.[4] | Highly toxic (contains arsenic), potential carcinogen.[3][4] |
Experimental Protocols
Preparation of 0.2 M PIPES Buffer Stock Solution
This protocol outlines the preparation of a 0.2 M stock solution of PIPES buffer, which can then be diluted to a working concentration.
Materials:
-
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)), Formula Weight: 302.37 g/mol [3]
-
1 N Sodium Hydroxide (NaOH)[3]
-
Distilled or deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (100 mL)
Procedure:
-
Weigh out 6.05 g of PIPES powder.
-
Add the PIPES powder to a beaker containing approximately 80 mL of distilled water.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Stir the solution until the PIPES powder is fully dissolved. Note that PIPES has low solubility in acidic water, so it will not fully dissolve until the pH is adjusted.[8]
-
Slowly add 1 N NaOH dropwise while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the desired pH is reached (typically between 6.8 and 7.4 for most biological samples).[4]
-
Once the desired pH is achieved, transfer the solution to a 100 mL volumetric flask.
-
Add distilled water to bring the final volume to 100 mL.
-
Store the 0.2 M PIPES buffer stock solution at 4°C.
General Protocol for Tissue Fixation using PIPES Buffer
This protocol provides a general workflow for the primary fixation of biological specimens for electron microscopy using a PIPES-buffered aldehyde fixative.
Materials:
-
0.1 M PIPES buffer (prepared by diluting the 0.2 M stock solution)
-
Glutaraldehyde (EM grade)
-
Paraformaldehyde (EM grade)
-
Specimen vials
-
Rotator (optional)
Procedure:
-
Prepare the Primary Fixative:
-
For a 2.5% glutaraldehyde in 0.1 M PIPES buffer solution, mix equal volumes of 5% glutaraldehyde and 0.2 M PIPES buffer.
-
For a fixative containing both glutaraldehyde and paraformaldehyde (e.g., 2.5% glutaraldehyde and 2% paraformaldehyde), prepare the paraformaldehyde solution first by heating and adding NaOH to depolymerize, then cool and mix with the appropriate volumes of glutaraldehyde and 0.2 M PIPES buffer.
-
-
Primary Fixation:
-
Immediately after dissection, immerse the tissue samples in the freshly prepared PIPES-buffered aldehyde fixative. The volume of the fixative should be at least 10 times the volume of the tissue.
-
Fixation can be carried out at room temperature for 1-2 hours or at 4°C for longer periods (overnight). The optimal time will depend on the tissue type and size.
-
-
Washing:
-
After primary fixation, carefully remove the fixative solution.
-
Wash the tissue samples three times with 0.1 M PIPES buffer for 15 minutes each wash. This step is crucial to remove excess aldehydes.
-
-
Post-fixation (Optional but Recommended):
-
Following the washes, the tissue can be post-fixed in a buffered osmium tetroxide solution (e.g., 1% OsO₄ in 0.1 M PIPES buffer) to enhance contrast and preserve lipids.
-
-
Dehydration and Embedding:
-
After post-fixation and further washing, the samples are dehydrated through a graded series of ethanol, followed by infiltration and embedding in an appropriate resin for ultramicrotomy.[3]
-
Visualizations
Experimental Workflow for Sample Preparation
The following diagram illustrates the general workflow for preparing biological samples for electron microscopy using a PIPES buffer system.
Caption: General workflow for EM sample preparation using PIPES buffer.
Logical Relationship of Buffer Selection
The choice of buffer has a direct impact on the quality of ultrastructural preservation. This diagram illustrates the decision-making process and the advantages of selecting PIPES buffer.
Caption: Buffer selection guide for electron microscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. The use of PIPES buffer in the fixation of mammalian and marine tissues for electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conventional Specimen Preparation Techniques for Transmission Electron Microscopy of Cultured Cells | Radiology Key [radiologykey.com]
- 4. scienceservices.eu [scienceservices.eu]
- 5. GOODâs BuffersââPIPES and HEPES [yacooscience.com]
- 6. Why use PIPES Buffer - Blogue - Hopax Fine Chemicals [hopaxfc.com]
- 7. What is Pipes buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 8. PIPES Buffer (1 M, 6.8 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
Application Notes and Protocols: Optimizing PIPES Buffer Concentration for Cation Exchange Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cation exchange chromatography (CEX) is a cornerstone technique in downstream processing for the purification of biomolecules, including monoclonal antibodies, recombinant proteins, and peptides. The separation is based on the reversible interaction between positively charged molecules and a negatively charged stationary phase. The choice of buffer system is critical as it dictates the pH and ionic strength, which in turn control the binding and elution of the target molecule.
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic "Good's" buffer with a pKa of 6.76 at 25°C, providing excellent buffering capacity in the pH range of 6.1 to 7.5.[1] Its zwitterionic nature at physiological pH makes it a suitable candidate for cation exchange chromatography as it does not interact with the cation exchange resin.[2] This application note provides a detailed guide on the use of PIPES buffer in cation exchange chromatography, with a focus on optimizing its concentration to achieve high resolution and recovery.
One of the key considerations when using PIPES in cation exchange chromatography is its relatively high ionic strength. Therefore, it is generally recommended to use low concentrations of PIPES buffer to avoid interference with the binding of the target molecule to the resin.[3][4][5]
Key Advantages of PIPES in Cation Exchange Chromatography
-
Reduced Interference: Low concentrations of PIPES buffer minimize competitive binding to the cation exchange groups on the stationary phase, leading to reduced background interference and improved separation efficiency.[6]
-
Protein Stability: PIPES buffer can help maintain the pH stability of the solution, which is crucial for preserving the native structure and biological activity of proteins during purification.[6]
-
Low Metal Ion Binding: PIPES has a negligible capacity to bind most divalent metal ions, which is advantageous in processes where metal ion interference is a concern.[1][5]
Data Presentation
The following tables summarize the key properties of PIPES buffer and provide a hypothetical example of the effect of PIPES concentration on the purification of a model protein, Lysozyme, using cation exchange chromatography.
Table 1: Physicochemical Properties of PIPES Buffer
| Property | Value | Reference |
| pKa (25°C) | 6.76 | [1] |
| Effective pH Range | 6.1 - 7.5 | [1] |
| ΔpKa/°C | -0.0085 | [7] |
| Molar Mass | 302.37 g/mol | [8] |
| Solubility in Water | Low | [9] |
| Solubility in NaOH solution | High | [4] |
Table 2: Hypothetical Case Study - Effect of PIPES Concentration on Lysozyme Purification
This table illustrates the expected impact of varying PIPES buffer concentration on key purification parameters for Lysozyme on a strong cation exchange column at pH 6.5.
| PIPES Concentration (mM) | Binding Buffer Conductivity (mS/cm) | Elution Peak Resolution (Peak 1 vs. 2) | Dynamic Binding Capacity (mg/mL resin) | Lysozyme Recovery (%) |
| 10 | ~1.1 | 1.8 | 85 | 95 |
| 25 | ~2.5 | 1.5 | 78 | 92 |
| 50 | ~4.8 | 1.1 | 65 | 88 |
| 100 | ~9.0 | 0.8 | 45 | 80 |
Note: This data is illustrative and actual results may vary depending on the specific protein, resin, and experimental conditions.
Experimental Protocols
Materials and Reagents
-
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)), free acid (MW: 302.37 g/mol )
-
Sodium Chloride (NaCl)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
High-purity water
-
Cation exchange column (e.g., strong cation exchanger like SP Sepharose or a weak cation exchanger like CM Sepharose)
-
Chromatography system
-
pH meter and conductivity meter
-
0.22 µm filters
Buffer Preparation Protocol
1M PIPES Stock Solution, pH 6.8
-
Add 302.37 g of PIPES free acid to 800 mL of high-purity water.
-
The free acid has low solubility in water. While stirring, slowly add 10 M NaOH to dissolve the PIPES and adjust the pH to 6.8.[3]
-
Once the PIPES is fully dissolved and the pH is stable at 6.8, bring the final volume to 1 L with high-purity water.
-
Sterile filter the solution through a 0.22 µm filter and store at 4°C.
Working Buffer Preparation (Example: 25 mM PIPES, pH 6.5)
-
Binding/Wash Buffer (Buffer A): 25 mM PIPES, pH 6.5
-
To prepare 1 L, add 25 mL of 1 M PIPES stock solution (pH 6.8) to approximately 950 mL of high-purity water.
-
Adjust the pH to 6.5 using HCl.
-
Bring the final volume to 1 L with high-purity water.
-
Verify the pH and conductivity.
-
-
Elution Buffer (Buffer B): 25 mM PIPES, 1 M NaCl, pH 6.5
-
To prepare 1 L, add 25 mL of 1 M PIPES stock solution (pH 6.8) and 58.44 g of NaCl to approximately 900 mL of high-purity water.
-
Stir until the NaCl is completely dissolved.
-
Adjust the pH to 6.5 using HCl or NaOH as needed.
-
Bring the final volume to 1 L with high-purity water.
-
Verify the pH and conductivity.
-
Cation Exchange Chromatography Protocol
This protocol outlines a general workflow for protein purification using a cation exchange column with PIPES buffer.
-
Column Equilibration:
-
Equilibrate the cation exchange column with 5-10 column volumes (CV) of Binding Buffer (Buffer A) until the pH and conductivity of the column effluent are the same as the buffer entering the column.
-
-
Sample Preparation and Loading:
-
Ensure the sample is at the same pH and has a lower or equal conductivity as the Binding Buffer. If necessary, perform a buffer exchange into the Binding Buffer.
-
Clarify the sample by centrifugation or filtration (0.22 or 0.45 µm) to remove any particulate matter.
-
Load the prepared sample onto the equilibrated column.
-
-
Washing:
-
Wash the column with 5-10 CV of Binding Buffer (Buffer A) to remove any unbound contaminants. Monitor the UV absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound protein using a linear gradient of increasing salt concentration. For example, a linear gradient from 0% to 100% Elution Buffer (Buffer B) over 20 CV.
-
Alternatively, a step gradient can be used where the concentration of Buffer B is increased in steps (e.g., 10%, 25%, 50%, 100%).
-
Collect fractions throughout the elution process.
-
-
Regeneration and Storage:
-
Regenerate the column by washing with 3-5 CV of a high salt solution (e.g., 1-2 M NaCl).
-
Re-equilibrate the column with Binding Buffer if it will be used again shortly.
-
For long-term storage, follow the manufacturer's instructions, which typically involve washing with water and then storing in a solution containing an antimicrobial agent (e.g., 20% ethanol).
-
Visualizations
Caption: Experimental workflow for cation exchange chromatography.
Caption: Chemical equilibria in CEX with PIPES buffer.
Conclusion
PIPES is a valuable buffer for cation exchange chromatography, particularly for proteins that are stable in the pH range of 6.1 to 7.5. Due to its ionic nature, a low concentration, typically in the range of 10-50 mM, is recommended to achieve optimal separation and binding capacity.[6] Careful control of pH and ionic strength is paramount for successful and reproducible purification. The protocols and guidelines presented in this application note provide a solid foundation for developing robust cation exchange chromatography methods using PIPES buffer. For any specific application, further optimization of buffer concentration, pH, and salt gradient may be necessary to achieve the desired purity and yield.
References
- 1. Comparison of Desheng PIPES buffer and MES buffer with two different buffer solutions - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A unified method for purification of basic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Attention to details when using Good's buffer PIPES - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. GOODâs BuffersââPIPES and HEPES [yacooscience.com]
- 6. Why is low concentration PIPES buffer suitable for cation exchange chromatography [vacutaineradditives.com]
- 7. molnar-institute.com [molnar-institute.com]
- 8. [PDF] Investigation and optimization of elution buffer effects on the elution profile for the cation exchange chromatography resin POROS XS : In association with Cobra Biologics | Semantic Scholar [semanticscholar.org]
- 9. Protein purification by IE-chromatography [reachdevices.com]
Preparing PIPES Buffer for Protein Crystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful crystallization of proteins is a critical bottleneck in structural biology and drug development. The selection of an appropriate buffer is a key determinant of success, as it directly influences protein solubility, stability, and the formation of well-ordered crystals. PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic buffer, one of the "Good's" buffers, that is frequently employed in protein crystallization due to its favorable chemical properties. This document provides detailed application notes and protocols for the preparation and use of PIPES buffer in protein crystallization experiments.
Key Properties of PIPES Buffer
PIPES is a popular choice for protein crystallization primarily due to its low metal ion-binding capacity, which prevents the formation of unwanted salt bridges that can interfere with crystal lattice formation[1]. Its pKa of 6.76 at 25°C makes it an effective buffer in the physiologically relevant pH range of 6.1 to 7.5[2].
Data Presentation
Table 1: Properties of PIPES Buffer
| Property | Value | Reference |
| Chemical Name | Piperazine-N,N′-bis(2-ethanesulfonic acid) | [1] |
| pKa (25°C) | 6.76 | |
| Useful pH Range | 6.1–7.5 | [2] |
| Molecular Weight | 302.37 g/mol | [2][3] |
| Metal Ion Binding | Negligible | [1] |
| Solubility in Water | Low | [1] |
| Solubility in NaOH | High | [1] |
Table 2: Comparison of Common Buffers in Protein Crystallization
This table provides a comparison of PIPES with other commonly used buffers in protein crystallization, highlighting their respective pKa values and effective pH ranges.
| Buffer | pKa (25°C) | Useful pH Range | Key Characteristics |
| PIPES | 6.76 | 6.1–7.5 | Low metal ion binding, zwitterionic. |
| MES | 6.10 | 5.5–6.7 | Good's buffer, does not form complexes with most metals.[3] |
| Bis-Tris | 6.50 | 5.8–7.2 | Often used in electrophoresis and chromatography.[4] |
| MOPS | 7.20 | 6.5–7.9 | Commonly used in protein purification chromatography.[4] |
| HEPES | 7.50 | 6.8–8.2 | A good alternative to Tris when working with divalent cations.[4] |
| Tris | 8.10 | 7.0–9.2 | pH is highly temperature-dependent.[4] |
| Citric Acid | (1) 3.1, (2) 4.8, (3) 6.4 | 2.2-6.5 | Can chelate metal ions. |
| Sodium Acetate | 4.8 | 3.6-5.6 | A common buffer for a variety of applications. |
Experimental Protocols
Protocol 1: Preparation of a 1 M Sterile PIPES Stock Solution (pH 7.0)
This protocol details the preparation of a 1 M stock solution of PIPES buffer, which can be diluted to the desired working concentration for protein crystallization experiments.
Materials:
-
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)), free acid (MW: 302.37 g/mol )
-
Sodium hydroxide (NaOH), 10 N
-
High-purity, deionized water (dH₂O)
-
Sterile beakers and graduated cylinders
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter unit
-
Sterile storage bottles
Procedure:
-
In a beaker, dissolve 302.37 g of PIPES free acid in 800 mL of dH₂O. The free acid has low solubility, so the solution will be cloudy[2].
-
While stirring, slowly add 10 N NaOH to the solution to adjust the pH to 7.0. The PIPES powder will dissolve as the pH increases.
-
Once the desired pH is reached and the powder is fully dissolved, transfer the solution to a graduated cylinder.
-
Add dH₂O to bring the final volume to 1 L.
-
Sterilize the buffer by passing it through a 0.22 µm filter into a sterile storage bottle[3].
-
Store the 1 M PIPES stock solution at 4°C.
Protocol 2: Protein Buffer Exchange into PIPES Buffer
Prior to setting up crystallization trials, the purified protein should be in a suitable buffer that maintains its stability and homogeneity. This protocol outlines the buffer exchange process into a PIPES-containing buffer.
Materials:
-
Purified protein solution
-
PIPES buffer (e.g., 25 mM PIPES pH 7.0, 150 mM NaCl)
-
Dialysis tubing or centrifugal ultrafiltration devices
-
Appropriate storage tubes
Procedure:
-
Prepare the desired final buffer containing PIPES. A common starting point is 25 mM PIPES, pH 7.0, with 150 mM NaCl. The optimal conditions should be determined empirically for each protein.
-
Using Dialysis:
-
Transfer the protein solution into dialysis tubing with an appropriate molecular weight cutoff.
-
Dialyze against a 500-1000 fold excess of the PIPES buffer at 4°C for at least 4 hours.
-
Change the buffer and repeat the dialysis for another 4 hours or overnight.
-
-
Using Centrifugal Ultrafiltration:
-
Choose a centrifugal device with an appropriate molecular weight cutoff.
-
Add the protein solution to the device and dilute with the target PIPES buffer.
-
Concentrate the protein by centrifugation according to the manufacturer's instructions.
-
Repeat the dilution and concentration steps 3-4 times to ensure complete buffer exchange.
-
-
After buffer exchange, determine the final protein concentration. A typical starting concentration for crystallization screening is 5-25 mg/mL[5].
-
Filter the protein solution through a 0.22 µm centrifugal filter to remove any aggregates before setting up crystallization trials[5].
Protocol 3: Setting Up a Crystallization Screen with PIPES-buffered Protein
This protocol describes a general procedure for setting up a vapor diffusion crystallization experiment using a protein sample buffered with PIPES.
Materials:
-
Protein in PIPES buffer (from Protocol 2)
-
Commercially available or custom-made crystallization screens
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates)
-
Pipettes and tips for nanoliter volumes
Procedure:
-
Dispense the crystallization screen solutions into the reservoirs of the crystallization plate. This is typically 50-100 µL per well.
-
In the corresponding drop wells, mix a small volume of the protein solution with an equal volume of the reservoir solution. Common drop volumes are 100 nL of protein + 100 nL of reservoir solution[6].
-
Seal the crystallization plate to allow for vapor diffusion to occur.
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C).
-
Regularly inspect the drops for the formation of crystals over several days to weeks.
Mandatory Visualizations
Caption: A flowchart of the experimental workflow for protein crystallization using PIPES buffer.
Caption: A decision-making flowchart for selecting a buffer for protein crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. PIPES Buffer (1 M, 6.8 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 3. goldbio.com [goldbio.com]
- 4. benchchem.com [benchchem.com]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. Iterative screen optimization maximizes the efficiency of macromolecular crystallization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of PIPES Buffer in Glutaraldehyde Fixation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective fixation is a critical step in preparing biological specimens for various microscopic analyses, including electron microscopy and immunofluorescence. The choice of buffer in the fixative solution plays a pivotal role in preserving the structural integrity and antigenicity of cellular components. PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer has emerged as a valuable tool in glutaraldehyde fixation, offering distinct advantages over traditional phosphate and cacodylate buffers. These application notes provide a comprehensive overview of the use of PIPES buffer in glutaraldehyde fixation, complete with detailed protocols and comparative data to guide researchers in optimizing their experimental workflows.
PIPES is a zwitterionic buffer that is particularly well-suited for preserving delicate ultrastructures, such as the cytoskeleton.[1][2] Its organic nature minimizes the extraction of cellular components and it does not form precipitates with divalent cations, a common issue with phosphate buffers.[3] Furthermore, PIPES has been shown to provide superior preservation of ultrastructural details, especially when longer fixation times are required.[4]
Data Presentation: Comparison of Buffers for Glutaraldehyde Fixation
While direct quantitative comparisons of cellular shrinkage and protein loss between different buffers in glutaraldehyde fixation are not extensively documented in the literature, the following tables summarize the key properties and qualitative performance of PIPES, phosphate, and cacodylate buffers based on established knowledge.
Table 1: Physicochemical Properties of Common Fixative Buffers
| Property | PIPES Buffer | Phosphate Buffer | Cacodylate Buffer |
| Chemical Nature | Zwitterionic, organic | Inorganic salt | Organoarsenic compound |
| Buffering Range (pH) | 6.1 - 7.5 | 5.8 - 8.0 | 6.4 - 7.4 |
| pKa at 25°C | 6.8 | 7.2 | 6.27 |
| Interaction with Ions | Does not bind most metal ions | Precipitates with Ca²⁺ and other divalent cations | Does not precipitate with divalent cations |
| Toxicity | Non-toxic | Non-toxic | Toxic (contains arsenic) |
Table 2: Qualitative Comparison of Buffer Performance in Glutaraldehyde Fixation
| Feature | PIPES Buffer | Phosphate Buffer | Cacodylate Buffer |
| Ultrastructural Preservation | Excellent, especially for cytoskeleton and with long fixation times | Good, but can cause some extraction of cellular components | Very good, considered a standard for electron microscopy |
| Artifact Formation | Minimizes extraction artifacts | Can cause precipitation artifacts with calcium | Can cause osmotic stress if not properly prepared |
| Immunofluorescence Compatibility | Good, but may require quenching of glutaraldehyde-induced autofluorescence | Good, but potential for precipitates | Good, but toxicity is a concern |
| Ease of Preparation | Requires pH adjustment with a strong base to dissolve | Simple to prepare from stock solutions | Simple to prepare, but requires handling of a toxic substance |
Experimental Protocols
Protocol 1: Preparation of 0.1 M PIPES Buffer (pH 7.2)
Materials:
-
PIPES (free acid) (MW: 302.37 g/mol )
-
Sodium hydroxide (NaOH), 10 N
-
Distilled or deionized water (ddH₂O)
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
Procedure:
-
Weigh 30.24 g of PIPES (free acid) and add it to 800 mL of ddH₂O in a beaker.
-
While stirring, slowly add 10 N NaOH dropwise. The PIPES powder will dissolve as the pH approaches 7.0.
-
Continue to add NaOH until the pH of the solution reaches 7.2.
-
Transfer the solution to a 1 L volumetric flask and bring the final volume to 1 L with ddH₂O.
-
Store the buffer at 4°C.
Protocol 2: Glutaraldehyde Fixation for Transmission Electron Microscopy (TEM)
This protocol is a general guideline and should be optimized for specific cell or tissue types.
Materials:
-
0.1 M PIPES buffer, pH 7.2
-
Glutaraldehyde, EM grade (e.g., 25% or 50% aqueous solution)
-
Paraformaldehyde (PFA), EM grade (optional)
-
Specimen vials
-
Rotator
Procedure:
-
Fixative Preparation: In a fume hood, prepare the primary fixative solution. A common formulation is 2.5% glutaraldehyde in 0.1 M PIPES buffer. For improved preservation, a mixture of 2% PFA and 2.5% glutaraldehyde in 0.1 M PIPES buffer can be used.[5]
-
Tissue Dissection: Immediately after harvesting, place the tissue in a small volume of the primary fixative and dissect it into small pieces (no larger than 1 mm³).
-
Immersion Fixation: Transfer the tissue blocks into vials containing fresh, cold (4°C) primary fixative. The volume of the fixative should be at least 10 times the volume of the tissue.
-
Fixation Time: Fix for 2-4 hours at 4°C on a rotator for gentle agitation. For some tissues, a longer fixation of up to 24 hours may be beneficial.[4]
-
Washing: After fixation, aspirate the fixative and wash the tissue blocks three times with cold 0.1 M PIPES buffer for 15 minutes each.
-
Post-fixation (optional but recommended): Post-fix the samples in 1% osmium tetroxide in 0.1 M PIPES buffer for 1-2 hours at 4°C.
-
Dehydration and Embedding: Proceed with a graded ethanol dehydration series and embed in a suitable resin for TEM.
Protocol 3: Glutaraldehyde Fixation for Immunofluorescence
Glutaraldehyde is an excellent crosslinker but can cause significant autofluorescence. This protocol includes a quenching step to mitigate this issue.
Materials:
-
0.1 M PIPES buffer, pH 6.8
-
Glutaraldehyde, EM grade
-
Paraformaldehyde, EM grade
-
Sodium borohydride (NaBH₄)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary and secondary antibodies
Procedure:
-
Fixative Preparation: Prepare a fixative solution of 4% paraformaldehyde and 0.1-0.5% glutaraldehyde in 0.1 M PIPES buffer (pH 6.8). The lower concentration of glutaraldehyde helps to reduce autofluorescence.
-
Cell Fixation: Fix cultured cells grown on coverslips for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Quenching Autofluorescence: Prepare a fresh solution of 0.1% sodium borohydride in PBS. Incubate the cells in this solution for 10 minutes at room temperature.[6] Repeat this step two more times with a fresh solution each time.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If labeling intracellular antigens, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating in 5% BSA in PBS for 1 hour.
-
Antibody Staining: Proceed with primary and secondary antibody incubations as per standard immunofluorescence protocols.
Visualizations
Experimental Workflow for TEM
Caption: Workflow for preparing biological samples for Transmission Electron Microscopy (TEM) using a PIPES-buffered glutaraldehyde fixative.
Signaling Pathway: Focal Adhesion Dynamics
Glutaraldehyde fixation in PIPES buffer is effective for preserving the intricate protein complexes involved in focal adhesions, which are critical for cell adhesion, migration, and signaling.
Caption: Simplified signaling cascade of focal adhesion formation and downstream signaling, often studied using immunofluorescence on fixed cells.[7][8][9]
Signaling Pathway: Microtubule Dynamic Instability
The excellent preservation of cytoskeletal elements by PIPES-buffered glutaraldehyde makes it ideal for studying the regulation of microtubule dynamics.
Caption: Key events in microtubule dynamic instability and its regulation by associated proteins (MAPs and +TIPs).[4][10][11][12][13]
References
- 1. emsdiasum.com [emsdiasum.com]
- 2. The effects of chemical fixation on the cellular nanostructure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of protein loss during aqueous and phase partition fixation using formalin and glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microtubule structure by cryo-EM: snapshots of dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conventional Specimen Preparation Techniques for Transmission Electron Microscopy of Cultured Cells | Radiology Key [radiologykey.com]
- 7. Frontiers | Signaling Downstream of Focal Adhesions Regulates Stiffness-Dependent Differences in the TGF-β1-Mediated Myofibroblast Differentiation of Corneal Keratocytes [frontiersin.org]
- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imrpress.com [imrpress.com]
- 10. Mechanistic Origin of Microtubule Dynamic Instability and Its Modulation by EB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic Origin of Microtubule Dynamic Instability and Its Modulation by EB Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The role of dynamic instability in microtubule organization [frontiersin.org]
- 13. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for PIPES Buffer in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine-N,N′-bis(2-ethanesulfonic acid), commonly known as PIPES, is a zwitterionic biological buffer that has proven to be highly effective in a variety of fluorescence microscopy applications.[1][2] As one of the "Good's buffers" developed in the 1960s, PIPES is particularly valued for its pKa of 6.76 at 25°C, which provides robust buffering capacity in the physiological pH range of 6.1 to 7.5.[3][4] This characteristic, along with its minimal interaction with metal ions and superior preservation of cellular ultrastructure, makes it an excellent choice for sensitive fluorescence imaging techniques, especially those involving the cytoskeleton.[2][5][6]
These application notes provide a comprehensive overview of the use of PIPES buffer in fluorescence microscopy, including detailed protocols for immunofluorescence staining and live-cell imaging.
Key Advantages of PIPES Buffer in Fluorescence Microscopy
-
Superior Preservation of Cytoskeletal Structures: PIPES-based buffers are well-documented for their ability to preserve the delicate structures of microtubules and actin filaments during fixation and permeabilization procedures.[2] This leads to more accurate and detailed visualization of the cytoskeleton.
-
Reduced Lipid Extraction: Compared to phosphate-based buffers, PIPES has been shown to minimize the loss of lipids from cellular membranes during fixation, which is crucial for maintaining the integrity of membrane-associated proteins and overall cell morphology.[3]
-
Stable pH in Physiological Range: Its pKa near neutral pH ensures a stable environment for cells and antibodies, which is critical for reproducible staining and imaging results.[4]
-
Low Metal Ion Binding: PIPES does not form significant complexes with most divalent cations, which can be advantageous in experiments where the concentration of these ions is critical for cellular function or protein activity.[2][5]
Data Presentation: Comparison of Common Buffers in Fluorescence Microscopy
While direct quantitative comparisons of fluorescence intensity and photostability across different buffers are not extensively documented in readily available literature, the following table summarizes the key characteristics of PIPES buffer in comparison to other commonly used buffers in fluorescence microscopy, based on established properties and qualitative observations from various studies.
| Feature | PIPES Buffer | Phosphate-Buffered Saline (PBS) | HEPES Buffer |
| Effective pH Range | 6.1 - 7.5[3][4] | 7.2 - 7.6 | 6.8 - 8.2[4] |
| pKa (at 25°C) | 6.76[3] | 7.2 | 7.5 |
| Preservation of Cytoskeleton | Excellent, especially for microtubules.[2] | Moderate; can lead to some structural loss. | Good. |
| Lipid Preservation | Good; minimizes lipid extraction.[3] | Can cause some lipid loss. | Moderate. |
| Metal Ion Binding | Negligible for most divalent cations.[2][5] | Can precipitate with Ca²⁺ and Mg²⁺. | Generally low, but can interact with some metals. |
| Suitability for Live-Cell Imaging | Suitable, but requires pH adjustment with NaOH.[4] | Isotonic and non-toxic, but poor buffering outside of a CO₂ incubator. | Excellent; widely used for live-cell imaging.[7] |
| Solubility in Water | Poor; requires titration with a base (e.g., NaOH) to dissolve.[4] | Excellent. | Excellent.[4] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of the Cytoskeleton in Adherent Cells
This protocol is optimized for the preservation and visualization of cytoskeletal components, such as microtubules and actin filaments, using a PIPES-based buffer system.
Materials:
-
PEM Buffer (1X):
-
100 mM PIPES
-
1 mM EGTA
-
1 mM MgCl₂
-
Adjust to pH 6.9 with 10 M KOH
-
Store at 4°C
-
-
Fixation Solution: 3.7% Paraformaldehyde (PFA) in PEM buffer.
-
Permeabilization Solution: 0.5% Triton X-100 in PEM buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PEM buffer.
-
Primary and Secondary Antibodies: Diluted in blocking buffer.
-
Mounting Medium with Antifade Reagent.
Procedure:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish to 50-70% confluency.
-
Washing: Gently wash the cells three times with pre-warmed (37°C) PEM buffer.
-
Fixation: Fix the cells with 3.7% PFA in PEM buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PEM buffer for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PEM buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PEM buffer for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PEM buffer for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in a humidified chamber, protected from light.
-
Washing: Wash the cells three times with PEM buffer for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto glass slides using a mounting medium containing an antifade reagent.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Protocol 2: Live-Cell Imaging with PIPES-based Buffer
This protocol is designed for short-term live-cell imaging experiments where maintaining a stable pH outside of a CO₂ incubator is crucial.
Materials:
-
PIPES-based Imaging Buffer (1X):
-
20 mM PIPES
-
137 mM NaCl
-
5 mM KCl
-
1 mM MgCl₂
-
2 mM CaCl₂
-
5.6 mM Glucose
-
Adjust to pH 7.4 with 1 M NaOH
-
Sterile filter and warm to 37°C before use.
-
-
Fluorescent Probe or Genetically Encoded Fluorescent Protein.
Procedure:
-
Cell Preparation: Plate cells in a glass-bottom dish suitable for live-cell imaging and allow them to adhere and grow to the desired confluency. If using transient transfection for fluorescent protein expression, perform this 24-48 hours prior to imaging.
-
Labeling (if applicable): If using a fluorescent probe, incubate the cells with the probe according to the manufacturer's instructions.
-
Buffer Exchange: Just before imaging, aspirate the growth medium and gently wash the cells twice with the pre-warmed PIPES-based imaging buffer.
-
Imaging: Add a sufficient volume of the PIPES-based imaging buffer to the dish to cover the cells and prevent drying during the experiment.
-
Microscopy: Place the dish on the microscope stage, which should be equipped with a temperature control system to maintain 37°C. Proceed with image acquisition. For time-lapse imaging, ensure the cells are not exposed to excessive phototoxicity.
Visualizations
Experimental Workflow for Microtubule Dynamics Study
The following diagram illustrates a typical workflow for studying microtubule dynamics using immunofluorescence, a process where PIPES buffer is highly beneficial for preserving microtubule integrity.
Signaling Pathway Regulating Actin Cytoskeleton Dynamics
This diagram depicts a simplified signaling pathway involving Rho GTPases, which are key regulators of the actin cytoskeleton. The preservation of these dynamic structures for imaging is enhanced by the use of PIPES buffer.
References
- 1. researchgate.net [researchgate.net]
- 2. Why use PIPES Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 6. Analisi della stabilità chimica del tampone biologico PIPES [italian.vacutaineradditives.com]
- 7. archives.indianapolis.iu.edu [archives.indianapolis.iu.edu]
Troubleshooting & Optimization
Technical Support Center: PIPES Free Acid Dissolution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PIPES free acid.
Frequently Asked Questions (FAQs)
Q1: Why is my PIPES free acid not dissolving in water?
A1: PIPES free acid has very low solubility in water.[1][2] This is a common observation and is due to the molecular structure of the free acid form. To dissolve it, you must adjust the pH of the solution upwards.
Q2: How do I dissolve PIPES free acid?
A2: To dissolve PIPES free acid, you need to add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to your suspension.[2][3] As you incrementally add the base, the PIPES free acid will deprotonate and convert to its more soluble salt form, allowing it to dissolve.[4] It is recommended to use a 10N NaOH solution for this purpose.[5][6]
Q3: At what pH will PIPES free acid dissolve?
A3: PIPES free acid will begin to dissolve as the pH of the solution rises and will readily dissolve once the pH is above 6.5.[5]
Q4: Can I heat the solution to help dissolve the PIPES free acid?
A4: While heating can slightly increase the solubility of PIPES free acid (approximately 1 g/L at 100°C), it is not the primary method for dissolution.[1] The most effective way to dissolve it is by adjusting the pH with a strong base. Forcing dissolution with heat alone is not recommended as it may not be effective and could potentially affect the integrity of the buffer.
Q5: What is the recommended procedure for preparing a PIPES buffer solution from the free acid?
A5: A detailed protocol for preparing a 1 M PIPES buffer solution is provided in the Experimental Protocols section below. The general steps involve suspending the PIPES free acid in deionized water, slowly adding a strong base (like 10N NaOH) while monitoring the pH, and then adjusting the final volume and pH to your desired values.[3][5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| PIPES free acid is not dissolving, even after adding some NaOH. | Insufficient amount of base added. | Continue to slowly add 10N NaOH dropwise while constantly stirring and monitoring the pH. The powder will dissolve as the pH approaches and surpasses 6.5.[5] |
| The pH of the solution is overshooting the target pH. | Too much base was added too quickly. | If you overshoot your target pH, you can add a small amount of 1 N HCl dropwise to lower it back to the desired value.[3] Be sure to add the acid slowly to avoid over-correction. |
| The final buffer concentration is incorrect. | Inaccurate initial weighing of PIPES free acid or incorrect final volume adjustment. | Ensure you are using a calibrated balance for weighing the powder. Use a volumetric flask for the final volume adjustment to ensure accuracy.[3] |
| The buffer is not performing as expected in my experiment. | The pH of the buffer was not correctly calibrated or has shifted due to temperature changes. | Calibrate your pH meter before use. Be aware that the pKa of PIPES is temperature-dependent, so the pH of your buffer may change with temperature.[3] |
Quantitative Data
Table 1: Solubility of PIPES Free Acid
| Solvent | Solubility | Notes |
| Water | ~1 g/L at 100°C[1] | Very poorly soluble at room temperature. |
| 1 M NaOH | Soluble up to 500 mM[7][8] | Dissolves by converting to the sodium salt. |
| 0.5 M NaOH | Soluble[1] |
Table 2: pKa of PIPES at Different Temperatures [3]
| Temperature (°C) | pKa |
| 20 | 6.80 |
| 25 | 6.76 |
| 37 | 6.66 |
| Note: The pKa of PIPES decreases by approximately 0.0085 units for every 1°C increase in temperature. |
Experimental Protocols
Protocol: Preparation of 1 M PIPES Buffer (pH 7.2)
Materials:
-
PIPES free acid (MW: 302.37 g/mol )
-
10 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Deionized water (dH₂O)
-
pH meter
-
Magnetic stirrer and stir bar
-
Beaker and volumetric flask (1 L)
Procedure:
-
Weigh PIPES Free Acid: Weigh out 302.37 g of PIPES free acid and add it to a beaker containing approximately 800 mL of dH₂O.[5][6]
-
Suspend the Powder: Place the beaker on a magnetic stirrer and begin stirring. The PIPES free acid will not dissolve at this point and will form a suspension.
-
Adjust the pH: While stirring, slowly add the 10 N NaOH or KOH solution dropwise.[3]
-
Monitor pH and Dissolution: Continuously monitor the pH of the suspension using a calibrated pH meter. As the pH increases, the PIPES free acid will begin to dissolve.[3]
-
Final pH Adjustment: Continue adding the base until all the PIPES has dissolved and the pH is stable at 7.2. If you overshoot the pH, you can use 1 N HCl to bring it back down.[3]
-
Adjust Final Volume: Once the desired pH is reached, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinsing to the flask to ensure a complete transfer. Add dH₂O to bring the final volume to 1 L.[3]
-
Sterilization and Storage: Sterilize the buffer solution by filtering it through a 0.22 µm filter. Store the solution at 4°C.[5]
Visualizations
Caption: Workflow for dissolving PIPES free acid.
Caption: Logical steps for PIPES free acid dissolution.
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. How to solve the problem of insoluble PIPES buffer powder? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. benchchem.com [benchchem.com]
- 4. goldbio.com [goldbio.com]
- 5. goldbio.com [goldbio.com]
- 6. PIPES Buffer (1 M, 6.8 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 7. rndsystems.com [rndsystems.com]
- 8. You are being redirected... [bio-world.com]
PIPES Buffer Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions to address common issues encountered when working with PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer.
Troubleshooting Guide: PIPES Buffer Precipitation
Precipitation in your PIPES buffer can arise from several factors, including improper preparation, storage conditions, or interactions with other components in your solution.[1] This guide provides a systematic approach to identifying and resolving this common issue.
Immediate Troubleshooting Steps
-
Observe the Precipitate: Note the context of the precipitation. Did it occur during preparation, after cooling, or upon addition of other reagents?
-
Check the pH: Verify the pH of your buffer solution. The solubility of PIPES is pH-dependent.[1]
-
Review Preparation Protocol: Ensure the correct order of reagent addition and complete dissolution of the PIPES free acid was achieved.
-
Verify Storage Conditions: Confirm that the buffer is stored at the recommended temperature.
Common Causes and Solutions
| Cause | Description | Solution |
| Improper Dissolution | PIPES free acid has low solubility in water, especially at neutral or acidic pH.[1][2] If not fully dissolved during preparation, it can precipitate out of solution later. | During preparation, ensure the complete dissolution of PIPES free acid by adding a strong base like NaOH to raise the pH before final pH adjustment.[1][3] |
| Low Temperature Storage | PIPES buffer has a tendency to precipitate at lower temperatures, such as in a refrigerator at 4°C.[1] | It is generally recommended to store PIPES buffer at room temperature.[1][4] If precipitation occurs upon cooling, gently warming the solution to room temperature may redissolve the precipitate.[1] |
| Incorrect pH | The solubility of PIPES is significantly higher in alkaline solutions.[1] If the pH of the buffer is too low, PIPES may precipitate. | The effective buffering range for PIPES is 6.1 to 7.5.[1][5] Operating within this range and ensuring complete dissolution during preparation will minimize precipitation risk.[1] |
| Interaction with Metal Ions | While PIPES is known for its low affinity for most divalent metal ions, weak interactions with Co²⁺ and Ni²⁺ have been reported.[1][6] Additionally, some metal ions like Mn²⁺ can precipitate as hydroxides at alkaline pH.[1] | Use caution when working with high concentrations of cobalt, nickel, or manganese ions. Consider using an alternative buffer if strong chelation is required. |
| High Concentration of Buffer | Preparing a highly concentrated stock solution of PIPES can lead to precipitation, especially if stored at lower temperatures. | If a high concentration is necessary, prepare it fresh before use. Otherwise, prepare a stock solution at a concentration known to be stable and dilute it for your working solution. |
| Contamination | Contaminants in the water used for preparation or introduced during handling can potentially interact with the buffer components and lead to precipitation.[1][7] | Always use high-purity, deionized, or distilled water to prepare PIPES buffer solutions.[1] Ensure clean glassware and proper handling techniques to avoid contamination. |
Frequently Asked Questions (FAQs)
Q1: Why is my PIPES buffer precipitating when I try to dissolve it?
The most common reason for precipitation during preparation is the low solubility of the PIPES free acid form in water.[1][2] To overcome this, you must add a strong base, such as sodium hydroxide (NaOH), to increase the pH and facilitate complete dissolution before making your final pH adjustments.[1][3]
Q2: Can I store my PIPES buffer in the refrigerator?
It is generally recommended to store PIPES buffer at room temperature.[1] While refrigeration can stabilize some solutions, PIPES has a tendency to precipitate at colder temperatures.[1] If you observe a precipitate after refrigeration, gently warming the solution to room temperature may help it redissolve.[1]
Q3: Are there specific metal ions that cause PIPES buffer to precipitate?
PIPES is generally a good choice for experiments involving metal ions because it has a negligible capacity to bind most divalent ions.[1][5] However, weak interactions with cobalt (Co²⁺) and nickel (Ni²⁺) have been noted.[1] Furthermore, certain metal ions like manganese (Mn²⁺) can form hydroxide precipitates at the higher end of the PIPES buffering range.[1]
Q4: What is the optimal pH range to prevent precipitation of PIPES buffer?
The solubility of PIPES is pH-dependent, with significantly better solubility in alkaline solutions.[1] The effective buffering range of PIPES is between pH 6.1 and 7.5.[1][5][8] Ensuring your buffer is within this range and that the PIPES free acid is fully dissolved during preparation are key to preventing precipitation.[1]
Q5: Does the quality of water used to prepare PIPES buffer matter?
Yes, it is highly recommended to use high-purity, deionized, or distilled water.[1] The presence of contaminants or certain ions in lower-quality water can interact with the buffer and lead to precipitation.[1]
Experimental Protocols
Preparation of 1 M PIPES Buffer (pH 7.0)
Materials:
-
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)), free acid (M.W. 302.37 g/mol )
-
Sodium hydroxide (NaOH), 10 N
-
High-purity, deionized water
-
Calibrated pH meter
-
Stir plate and stir bar
-
Graduated cylinders and beakers
Protocol:
-
To a beaker, add approximately 800 mL of deionized water for a final volume of 1 L.[9]
-
While stirring, slowly add 302.37 g of PIPES free acid to the water. The solution will appear as a cloudy suspension due to the low solubility of the free acid.[1][9]
-
Slowly add 10 N NaOH dropwise while continuously monitoring the pH. Continue adding NaOH until the PIPES powder is completely dissolved. The pH will need to be raised significantly to achieve full dissolution.[1][3]
-
Once the PIPES is fully dissolved, carefully adjust the pH to 7.0 with 10 N NaOH.
-
Add deionized water to bring the final volume to 1 L.[9]
-
Filter the buffer through a 0.22 µm filter if sterile filtration is required.
-
Store at room temperature.[1]
Visual Guides
Caption: Troubleshooting workflow for PIPES buffer precipitation.
Caption: Key factors influencing PIPES buffer solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Why use PIPES Buffer - Blogue - Hopax Fine Chemicals [hopaxfc.com]
- 3. How to solve the problem of insoluble PIPES buffer powder? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. Can PIPES buffer be placed at room temperature? - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 5. PIPES - Wikipedia [en.wikipedia.org]
- 6. PIPES vs HEPES buffer: pH range, solubility, and metal ion compatibility - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 7. Common problems with PIPES buffer: use of contaminated treatment - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 8. How to choose PIPES buffering agents? 5 essential tips - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 9. PIPES Buffer (1 M, 6.8 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
troubleshooting PIPES buffer pH instability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting pH instability issues encountered with PIPES (piperazine-N,N'-bis(2-ethanesulfonic acid)) buffer.
Frequently Asked Questions (FAQs)
Q1: My PIPES buffer pH is drifting. What are the common causes?
A1: pH instability in PIPES buffer can arise from several factors:
-
Temperature Fluctuations: The pKa of PIPES buffer is temperature-dependent. A change in temperature will cause a shift in the pH.[1][2][3][4]
-
Improper Preparation: PIPES free acid has low solubility in water and requires the addition of a base (like NaOH) to dissolve completely.[5][6][7][8][9] Incorrect addition of the base or incomplete dissolution can lead to an unstable pH.
-
Incorrect Storage: Prolonged exposure to high temperatures, light, or oxygen can cause chemical degradation of the buffer.[10][11][12][13][14] Using inappropriate storage containers, such as those made of metal, can also introduce interfering ions.[10][11]
-
Carbon Dioxide (CO₂) Absorption: The buffer can absorb CO₂ from the atmosphere, forming carbonic acid and lowering the pH. This is a common issue with many buffer solutions.[15][16]
-
Interaction with Metal Ions: While PIPES is known for its low affinity for many divalent metal ions, it can interact with certain metal ions, which may affect the pH.[17][18][19][20]
-
Buffer Concentration: The concentration of the PIPES buffer can have a minor effect on its pKa.[1][6][7][21]
-
pH Electrode or Meter Malfunction: The perceived pH instability might be due to issues with the pH measurement equipment, such as a clogged or aging electrode.[22][23][24]
Q2: How does temperature affect the pH of my PIPES buffer?
A2: The pKa of PIPES buffer decreases as the temperature increases.[1] This means that if you calibrate your pH meter and prepare your buffer at room temperature (e.g., 25°C) and then use it in an experiment at a different temperature (e.g., 37°C), the pH of the solution will change. Specifically, the change in pKa for PIPES is approximately -0.085 for every 10°C increase in temperature.[1]
Q3: What is the correct way to prepare PIPES buffer to ensure pH stability?
A3: Due to the poor solubility of PIPES free acid in water, a specific procedure must be followed for its preparation.[5][6][7][8][9]
Experimental Protocols
Protocol for Preparing 1 L of 0.1 M PIPES Buffer, pH 7.2
Materials:
-
PIPES (free acid): 30.24 g
-
Sodium Hydroxide (NaOH), 10 N
-
Hydrochloric Acid (HCl), 1 N
-
Deionized water (dH₂O)
-
Calibrated pH meter
-
Stir plate and stir bar
-
1 L Beaker
-
1 L Volumetric flask
Procedure:
-
Add approximately 800 mL of dH₂O to a 1 L beaker.
-
Add the 30.24 g of PIPES free acid to the water while stirring. The PIPES will not dissolve completely at this stage.
-
Slowly add 10 N NaOH dropwise while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the PIPES is fully dissolved and the pH is approaching 7.2.
-
If you overshoot the target pH, use 1 N HCl to adjust it back down to 7.2.
-
Once the pH is stable at 7.2, transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask.
-
Bring the final volume to 1 L with dH₂O.
-
Sterilize by filtration using a 0.22 µm filter if required for your application.
-
Store in a clean, tightly sealed plastic container at 4°C, protected from light.[10][11][13][25][26]
Q4: How should I store my PIPES buffer to maintain its stability?
A4: To ensure the long-term stability of your PIPES buffer solution, it is recommended to:
-
Store at 4°C: Refrigeration slows down potential chemical degradation.[12]
-
Protect from Light: Store in an opaque or amber bottle to prevent photodegradation.[10][11][12]
-
Use Appropriate Containers: Use high-quality plastic containers rather than metal ones to avoid metal ion contamination.[10][11]
-
Seal Tightly: Keep the container tightly sealed to minimize the absorption of atmospheric CO₂.
Data Presentation
Table 1: Temperature Dependence of PIPES pKa
| Temperature (°C) | pKa of PIPES |
| 20 | 6.80[1][2] |
| 25 | 6.76[1][18] |
| 37 | 6.66[1] |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. medium.com [medium.com]
- 4. PIPES: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. Why use PIPES Buffer - Blogue - Hopax Fine Chemicals [hopaxfc.com]
- 6. Attention to details when using Good's buffer PIPES - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 7. How to choose PIPES buffering agents? 5 essential tips - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 8. PIPES Buffer (1 M, 6.8 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 9. How to solve the problem of insoluble PIPES buffer powder? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 10. PIPES buffer stability: Effects of temperature and storage [yunbangpharm.com]
- 11. PIPES Buffer Stability: Temperature and Storage Effects - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 12. Chemical Stability Analysis of Biological Buffer PIPES [vacutaineradditives.com]
- 13. Can PIPES buffer be placed at room temperature? - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 14. Can The PIPES Buffer Be Placed At Room Temperature? - News [hbynm.com]
- 15. researchgate.net [researchgate.net]
- 16. coleparmer.com [coleparmer.com]
- 17. PIPES vs HEPES buffer: pH range, solubility, and metal ion compatibility - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 18. PIPES - Wikipedia [en.wikipedia.org]
- 19. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 20. Not just a background: pH buffers do interact with lanthanide ions—a Europium(III) case study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How To View The Concentration Dependent PKa Value Of PIPES 5625-37-6 Biological Buffer [vacutaineradditives.com]
- 22. atlas-scientific.com [atlas-scientific.com]
- 23. phionics.com [phionics.com]
- 24. Troubleshooting pH Meter Calibration: Common Issues and How Standard Buffer Solutions Can Help [watertestsystems.com.au]
- 25. goldbio.com [goldbio.com]
- 26. The use and preparation method of biological buffering agent PIPES powder [vacutaineradditives.com]
Technical Support Center: Optimizing PIPES Buffer for Enzyme Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PIPES (piperazine-N,N'-bis(2-ethanesulfonic acid)) buffer in enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is PIPES buffer and why is it used in enzyme assays?
PIPES is a zwitterionic biological buffer, one of the 'Good's buffers,' known for its stability and inertness in many biological systems.[1] Its pKa is approximately 6.8 at 25°C, making it an effective buffer for maintaining a stable pH in the physiological range of 6.1 to 7.5.[1] A significant advantage of PIPES is its low tendency to form complexes with most metal ions, which is crucial when studying metalloenzymes that require metal ions for their catalytic activity.[1][2]
Q2: What is the optimal concentration range for PIPES buffer in an enzyme assay?
The optimal concentration of PIPES buffer can vary depending on the specific enzyme and assay conditions. A higher buffer concentration generally provides a more robust system to resist pH changes.[3] However, excessively high concentrations can sometimes negatively impact enzyme stability or activity.[3] A typical starting concentration range is 50 mM to 100 mM. For instance, in a study on Angiotensin-Converting Enzyme (ACE), concentrations of 75 mM and 150 mM PIPES buffer yielded significantly higher enzyme activity compared to other concentrations tested.[4] It is always recommended to empirically determine the optimal concentration for your specific assay.
Q3: How does temperature affect the pH of PIPES buffer?
PIPES is known for having a relatively small change in pKa with temperature compared to some other buffers like Tris.[5] The change in pKa (ΔpKa/°C) for PIPES is approximately -0.0085.[6] While this change is minimal, it's important to adjust the pH of your PIPES buffer at the temperature at which you will be performing your enzyme assay to ensure accuracy.[5][7]
Q4: Can PIPES buffer interfere with my enzyme assay?
While generally considered inert, PIPES can interfere with certain enzyme assays.[1] The primary mechanism of interference is the formation of radical cations through the oxidation of the piperazine ring.[1] This is particularly relevant for assays involving strong oxidizing agents or redox-active enzymes, such as oxidoreductases.[1] These radicals can potentially damage the enzyme or other assay components, leading to inaccurate results.[1]
Q5: What are some suitable alternatives to PIPES buffer?
If you suspect PIPES buffer is interfering with your assay, several other "Good's buffers" with similar pKa values can be considered. These include:
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): pKa ~7.5. It's widely used but can also form radicals.[1]
-
MOPS (3-(N-morpholino)propanesulfonic acid): pKa ~7.2. It is considered a stable buffer and is resistant to pH shifts with temperature changes.[8]
-
MES (2-(N-morpholino)ethanesulfonic acid): pKa ~6.1. This is suitable for assays that require a more acidic pH.[1]
The best alternative should be determined empirically to ensure compatibility with your specific enzyme and assay conditions.[1]
Troubleshooting Guide
This guide addresses common issues encountered when using PIPES buffer in enzyme assays.
Issue 1: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Buffer Interference | High variability between experiments can be a sign of buffer interference.[1] To test for this, compare your assay's performance in PIPES buffer with an alternative buffer like HEPES or MOPS, ensuring all other conditions (pH, ionic strength, component concentrations) are identical.[1] A significant difference in results suggests PIPES may be interfering. |
| Incorrect Buffer Preparation | Ensure the PIPES buffer is prepared correctly and the pH is accurately measured and adjusted at the experimental temperature.[9] |
| Component Degradation | Thaw all assay components, including the PIPES buffer, completely and mix gently before use.[10] Avoid repeated freeze-thaw cycles of the buffer and other reagents.[9] |
Issue 2: Loss of Enzyme Activity Over Time
| Possible Cause | Troubleshooting Steps |
| Enzyme Instability in PIPES | The enzyme may be less stable in PIPES buffer.[1] Compare the enzyme's stability over time in PIPES versus an alternative buffer. |
| Radical Formation | If you are working with a redox-active enzyme, PIPES radicals might be forming and inactivating your enzyme.[1] Consider adding a radical scavenger, such as a low concentration of DTT (if compatible with your enzyme), to see if it mitigates the activity loss.[1] |
| Improper Storage | Store PIPES buffer in high-quality plastic containers, protected from prolonged exposure to strong light and high temperatures to prevent degradation.[11] |
Issue 3: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Buffer-Component Interaction | The PIPES buffer itself or its interaction with other assay components might be generating a signal.[1] Run a negative control without the enzyme to check for background signal.[9] |
| Contaminated Buffer | Use fresh, high-purity PIPES buffer to prepare your solutions. Contaminants in the buffer could contribute to the background signal. |
Issue 4: Non-Linear Reaction Progress Curves
| Possible Cause | Troubleshooting Steps |
| Buffer-Induced Inhibition | PIPES buffer might be acting as an inhibitor. To investigate this, determine the kinetic parameters (Km and Vmax) of your enzyme in both PIPES and an alternative buffer. An increase in Km suggests competitive inhibition, while a decrease in Vmax indicates non-competitive or uncompetitive inhibition.[1] |
| Sub-optimal Buffer Concentration | The buffer concentration may not be optimal for maintaining a stable pH throughout the reaction. Try varying the PIPES concentration to see if it linearizes the reaction curve. |
Data Presentation
Table 1: Effect of Buffer Type and Concentration on Enzyme Activity
This table summarizes data from a study on Angiotensin-Converting Enzyme (ACE) activity in various buffers and concentrations.
| Buffer | Concentration (mM) | Mean ACE Activity (U/L ± SEM) |
| PIPES | 50 | Data not provided |
| 75 | Significantly Higher | |
| 100 | Data not provided | |
| 125 | Data not provided | |
| 150 | Significantly Higher | |
| 175 | Data not provided | |
| 200 | Data not provided | |
| TRIS | 50 | 195 ± 56.7 |
| 75 | 289 ± 89 | |
| 150 | Significantly Lower than 75mM | |
| HEPES | 50-200 | No significant difference in activity |
Source: Adapted from a study on Angiotensin-Converting Enzyme assay optimization.[4] Note: "Significantly Higher" indicates that the activity was notably greater at these concentrations compared to others for the same buffer.
Table 2: Influence of Buffer Identity on Metalloenzyme and Non-metalloenzyme Kinetics
This table illustrates how buffer choice can significantly impact the kinetic parameters of a metalloenzyme, while having a minimal effect on a non-metalloenzyme.
| Enzyme | Buffer | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (mM⁻¹s⁻¹) |
| BLC23O (Metalloenzyme) | HEPES | 0.54 ± 0.01 | 0.45 ± 0.01 | 0.84 ± 0.02 |
| Tris-HCl | 0.75 ± 0.02 | 0.33 ± 0.002 | 0.44 ± 0.01 | |
| Sodium Phosphate | 0.24 ± 0.01 | 0.11 ± 0.001 | 0.46 ± 0.01 | |
| Trypsin (Non-metalloenzyme) | HEPES | 3.14 ± 0.14 | 1.51 ± 0.03 | 0.48 ± 0.02 |
| Tris-HCl | 3.07 ± 0.16 | 1.47 ± 0.04 | 0.48 ± 0.02 | |
| Sodium Phosphate | 2.91 ± 0.02 | 1.53 ± 0.01 | 0.53 ± 0.02 |
Source: Adapted from a study on the influence of reaction buffers on enzyme activities.[12][13]
Experimental Protocols
Protocol 1: Determining the Optimal PIPES Buffer Concentration
Objective: To determine the optimal concentration of PIPES buffer for a specific enzyme assay.
Materials:
-
Enzyme stock solution
-
Substrate stock solution
-
PIPES buffer stock solution (e.g., 1 M, pH adjusted to the desired value at the experimental temperature)
-
Deionized water
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
Methodology:
-
Prepare a series of PIPES buffer dilutions: From your 1 M stock, prepare a range of concentrations (e.g., 25, 50, 75, 100, 150, 200 mM) at the desired final assay volume. Ensure the pH of each dilution is verified and adjusted if necessary.
-
Prepare reaction mixtures: In each well or cuvette, add the diluted PIPES buffer, substrate at a fixed concentration (ideally at or near the Km), and any necessary cofactors.
-
Initiate the reaction: Add a fixed amount of the enzyme to each reaction mixture to start the reaction.
-
Monitor the reaction: Immediately place the microplate or cuvette in the instrument and monitor the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Calculate initial velocities: Determine the initial reaction rate (V₀) for each buffer concentration from the linear portion of the progress curve.
-
Analyze the results: Plot the initial velocity against the PIPES buffer concentration. The optimal concentration is the one that gives the highest and most stable enzyme activity.
Protocol 2: Comparative Analysis of PIPES with Alternative Buffers
Objective: To determine if PIPES buffer is interfering with the enzyme assay by comparing its performance against alternative buffers.
Materials:
-
Same as Protocol 1
-
Stock solutions of alternative buffers (e.g., 1 M HEPES, 1 M MOPS), pH adjusted to the same value as PIPES at the experimental temperature.
Methodology:
-
Prepare buffer solutions: Prepare solutions of PIPES and the alternative buffers (e.g., HEPES, MOPS) at the determined optimal concentration from Protocol 1. Ensure the pH and ionic strength of all buffer solutions are identical.
-
Set up parallel assays: For each buffer system, prepare reaction mixtures containing the buffer, substrate, and any cofactors.
-
Initiate and monitor reactions: Start the reactions by adding the enzyme and monitor the progress as described in Protocol 1.
-
Compare key parameters: Analyze and compare the initial velocity, enzyme stability over time, and background signal across the different buffer systems.[1]
-
Interpret the results: A significant difference in any of these parameters between PIPES and the alternative buffers suggests that PIPES may be interfering with the assay.
Visualizations
Caption: Troubleshooting workflow for PIPES buffer-related issues in enzyme assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. avantorsciences.com [avantorsciences.com]
- 4. researchgate.net [researchgate.net]
- 5. medium.com [medium.com]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. PIPES Buffer Stability: Temperature and Storage Effects - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 12. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
Technical Support Center: PIPES Buffer Contamination Issues and Solutions
Welcome to the technical support center for PIPES buffer. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to PIPES buffer contamination and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My PIPES buffer solution is cloudy or has a precipitate. What is the cause and how can I fix it?
A1: Precipitation is a common issue with PIPES buffer and can arise from several factors:
-
Low Solubility of PIPES Free Acid: The free acid form of PIPES has low solubility in water, especially at neutral or acidic pH.[1]
-
Low Temperature: PIPES has a tendency to precipitate at lower temperatures, such as during refrigeration.[1]
-
Improper Preparation: Incorrect preparation methods can lead to incomplete dissolution.
Solution:
To prevent and resolve precipitation, follow this preparation protocol:
-
For a 1 L solution, start with approximately 800 mL of high-purity, deionized water.
-
Slowly add the PIPES free acid powder while stirring continuously. The solution will appear cloudy.
-
Gradually add a concentrated strong base, such as 10 N NaOH, dropwise. This will increase the pH and facilitate the dissolution of the PIPES powder.[1][2]
-
Continue adding the base until the powder is completely dissolved and the solution is clear.
-
Adjust the pH to your desired value using NaOH or a dilute acid like HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store the buffer at room temperature in a tightly sealed, non-metallic container, protected from light.[1] If precipitation occurs upon cooling, gently warming the solution to room temperature may redissolve the precipitate.[1]
Q2: I suspect my PIPES buffer is contaminated. What are the common sources of contamination?
A2: Contamination of PIPES buffer can originate from various sources throughout the preparation and handling process. These include:
-
Raw Materials: The purity of the PIPES powder itself is crucial. Lot-to-lot variability can introduce impurities.[3][4][5][6][7] High-purity PIPES (≥99%) should be used for sensitive applications.[8]
-
Water Quality: The use of low-purity water can introduce contaminants such as heavy metals and microorganisms. Always use high-purity, deionized, or distilled water.
-
Equipment: Glassware and other equipment can be a source of contamination if not cleaned properly. Residues from detergents, which can contain phosphates, can interfere with assays.[9]
-
Environment and Handling: Improper handling can introduce dust, microorganisms, and other environmental contaminants into the buffer.[1]
Q3: How can PIPES buffer contamination affect my experiments?
A3: Contaminants in PIPES buffer can have significant, and often subtle, effects on experimental outcomes:
-
Enzyme Assays: Contaminants can act as enzyme inhibitors or activators, altering kinetic parameters like Km and Vmax. Heavy metal ions, in particular, can interfere with metalloenzymes.[10] PIPES itself can form radicals under certain conditions, which may affect redox-sensitive enzymes.
-
Cell Culture: Contaminants can affect cell viability, proliferation, and signaling pathways. Heavy metals are known to induce oxidative stress and disrupt cellular processes.
-
Fluorescence-Based Assays: Fluorescent impurities can increase background noise and interfere with signal detection, leading to inaccurate results.[11][12][13][14]
-
High-Throughput Screening (HTS): In HTS, even minor contaminants can lead to a high rate of false positives or false negatives due to interference with the assay technology.[14]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Enzyme Assays
If you are observing variability in your enzyme kinetics or unexpected inhibition/activation, your PIPES buffer may be the culprit.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for enzyme assay inconsistencies.
Detailed Steps:
-
Visual Inspection: Check your PIPES buffer for any signs of precipitation or discoloration. If present, discard and prepare a fresh batch.
-
Prepare Fresh Buffer: Make a new batch of PIPES buffer using high-purity PIPES powder (≥99%) and ultrapure water.
-
Use an Alternative Buffer: As a control, perform your assay using a different buffer system with a similar pKa range, such as HEPES or MOPS.[10]
-
Compare Kinetic Parameters: If the assay works in the alternative buffer but not in the PIPES buffer, it strongly suggests an issue with your PIPES buffer.
-
Purify the Buffer: If you suspect contamination, you can try to purify your existing buffer stock (see Experimental Protocols).
-
Test a New Lot: Lot-to-lot variability in the quality of PIPES powder can be a significant factor.[3][4][5][6][7] Try a new lot from a reputable supplier.
Issue 2: High Background in Fluorescence-Based Assays
High background or autofluorescence can mask your signal and reduce assay sensitivity.
Troubleshooting Steps:
-
Run a Buffer Blank: Measure the fluorescence of the PIPES buffer alone. A high reading indicates fluorescent contaminants.
-
Check Individual Components: Test the fluorescence of the water and the PIPES powder dissolved in a minimal amount of NaOH before pH adjustment.
-
Purification: Treat the PIPES buffer with activated charcoal to remove fluorescent impurities (see Experimental Protocols).
-
Use a Red-Shifted Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths in the red or far-red spectrum, as many autofluorescent compounds are excited by lower wavelength light.[12]
Quantitative Data on Contamination Effects
The following tables provide illustrative examples of how contaminants in PIPES buffer can affect experimental results. Note: These are representative data and the actual effects will vary depending on the specific assay and contaminant.
Table 1: Illustrative Effect of a Degradation By-product on Kinase Activity
| Concentration of Contaminant (e.g., Piperazine) | Kinase Activity (% of Control) |
| 0 µM | 100% |
| 10 µM | 85% |
| 50 µM | 62% |
| 100 µM | 45% |
| 500 µM | 15% |
Table 2: Illustrative Impact of Heavy Metal Contamination on Cell Viability
| Heavy Metal Contaminant | Concentration | Cell Viability (% of Control) after 24h |
| None | 0 µM | 100% |
| Lead (Pb²⁺) | 1 µM | 92% |
| 10 µM | 78% | |
| 50 µM | 41% | |
| Copper (Cu²⁺) | 1 µM | 88% |
| 10 µM | 65% | |
| 50 µM | 25% |
Experimental Protocols
Protocol 1: Purification of PIPES Buffer using Activated Charcoal
This protocol can be used to remove organic impurities, including fluorescent contaminants and some degradation products, from a PIPES buffer solution.
Materials:
-
PIPES buffer solution
-
Activated charcoal (powdered)
-
Stir plate and stir bar
-
Filter paper (e.g., Whatman No. 1)
-
Funnel
-
Sterile filtration unit (0.22 µm)
Methodology:
-
Add activated charcoal to the PIPES buffer solution at a concentration of 1-2 g/L.
-
Stir the suspension at room temperature for 1-2 hours.
-
Remove the majority of the charcoal by gravity filtration through filter paper.
-
For complete removal of fine charcoal particles and to sterilize the buffer, pass the solution through a 0.22 µm sterile filter.
-
Store the purified buffer in a sterile, clearly labeled container at room temperature.
Protocol 2: Removal of Heavy Metal Contamination
This protocol utilizes chelation to remove divalent heavy metal ions from a PIPES buffer solution.
Materials:
-
PIPES buffer solution
-
Chelating resin (e.g., Chelex 100)
-
Beaker or flask
-
Stir plate and stir bar
-
Sterile filtration unit (0.22 µm)
Methodology:
-
Prepare the chelating resin according to the manufacturer's instructions. This usually involves washing with high-purity water.
-
Add the prepared resin to the PIPES buffer solution at a ratio of approximately 5-10 g/L.
-
Stir the slurry gently at room temperature for 2-4 hours.
-
Allow the resin to settle, then carefully decant the buffer solution.
-
Alternatively, filter the solution to remove the resin.
-
Sterilize the treated buffer by passing it through a 0.22 µm filter.
-
Store the purified buffer in a sterile, non-metallic container.
Visualizing Potential Interference: Kinase Signaling Pathway
Caption: Potential interference of a buffer contaminant in a generic kinase signaling pathway.
References
- 1. Common problems with PIPES buffer: use of contaminated treatment - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. How to solve the problem of insoluble PIPES buffer powder? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.chop.edu [research.chop.edu]
- 7. researchgate.net [researchgate.net]
- 8. PIPES buffer raw material IVD quality standard - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 11. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
effect of temperature on PIPES buffer pKa
Technical Support Center: PIPES Buffer
This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals using PIPES [piperazine-N,N'-bis(2-ethanesulfonic acid)] buffer. It specifically addresses the influence of temperature on the buffer's pKa and the practical implications for experiments.
Effect of Temperature on PIPES pKa
The pKa of a buffer, which defines its optimal buffering range, is not constant and can be significantly influenced by temperature.[1] For PIPES buffer, this change is well-characterized. While PIPES is considered a "Good's" buffer with relatively minimal pKa changes due to temperature compared to buffers like Tris, precise experimental control requires accounting for this variation.[2][3][4] The relationship between temperature and the second pKa (pK₂) of PIPES can be described by the following equation:
pK₂ = -1303.76/T + 48.369 - 6.46889 ln(T) [5][6]
Where T is the absolute temperature in Kelvin.
This table summarizes the calculated pKa values for PIPES at various temperatures commonly encountered in the laboratory.
| Temperature (°C) | Temperature (K) | pKa |
| 4 | 277.15 | 7.22 |
| 15 | 288.15 | 7.18 |
| 20 | 293.15 | 7.16 |
| 25 | 298.15 | 7.14 |
| 37 | 310.15 | 7.05 |
Experimental Protocol: Determination of pKa vs. Temperature
The precise determination of a buffer's pKa at different temperatures is crucial for establishing it as a reliable standard. The data for PIPES buffer was established using a potentiometric method involving an electrochemical cell without a liquid junction, which ensures high accuracy.[5][6]
Principle: The method measures the electromotive force (e.m.f.) of a galvanic cell containing the buffer in its acidic and basic forms, along with a stable reference electrode system. The pKa is then calculated from the measured e.m.f. and the known concentrations of the buffer species.
Cell Setup: The specific cell used for determining the pKa of monosodium PIPES is represented as: Pt(s), H₂(g), 101.325 kPa | Na-PIPES(m₁), Na₂-PIPES(m₂), NaCl(m₃) | AgCl(s), Ag(s)[5][6]
-
Left Half-Cell: A platinum electrode over which hydrogen gas is bubbled at a known pressure, immersed in a solution containing the protonated (Na-PIPES), deprotonated (Na₂-PIPES), and a salt (NaCl) at known molalities (m₁, m₂, m₃).
-
Right Half-Cell: A silver/silver chloride (Ag/AgCl) reference electrode.
Methodology:
-
Solution Preparation: Prepare solutions with precise molalities of the acidic form of PIPES, the basic form of PIPES, and sodium chloride. The salt is added to maintain a constant ionic strength.
-
Cell Assembly: Assemble the electrochemical cell in a thermostated vessel that allows for precise temperature control.
-
Temperature Equilibration: Allow the cell to equilibrate at each target temperature (e.g., from 5°C to 55°C in increments).
-
E.M.F. Measurement: Once the temperature is stable, measure the electromotive force (voltage) between the platinum and Ag/AgCl electrodes using a high-impedance voltmeter.
-
pKa Calculation: The pKa is calculated from the measured e.m.f., the known molalities of the buffer components and chloride, and the standard potential of the Ag/AgCl electrode at that temperature. This process is repeated across the entire temperature range.
Logical Workflow: Temperature, pKa, and Buffering
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. medium.com [medium.com]
- 3. Good's buffers - Wikipedia [en.wikipedia.org]
- 4. interchim.fr [interchim.fr]
- 5. Thermodynamics of the Second Stage Dissociation Step (pK2) of Buffer Monosodium 1,4-Piperazinediethanesulfonate from (278.15 to 328.15) K [scirp.org]
- 6. scirp.org [scirp.org]
how to prevent PIPES buffer from turning yellow
This technical support center provides troubleshooting guidance and frequently asked questions regarding the discoloration of PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer. Our aim is to help researchers, scientists, and drug development professionals identify the cause of buffer yellowing and implement effective preventative measures.
Troubleshooting Guide: Why is My PIPES Buffer Yellow?
Discoloration of your PIPES buffer is a common issue that can indicate underlying problems with its preparation, storage, or handling. A yellowing buffer may compromise your experimental results. The table below summarizes the potential causes and provides actionable solutions.
| Potential Cause | Description | Recommended Solution |
| Contamination | Impurities in the water, constituent reagents, or storage container can lead to discoloration. This is one of the more frequent causes of a yellow buffer. | Use high-purity, sterile water (e.g., Milli-Q or equivalent). Ensure all glassware is thoroughly cleaned and rinsed. Use high-grade PIPES powder and other reagents. If contamination is suspected, filter the buffer through a 0.22 µm filter or prepare a fresh batch. |
| Exposure to Light | PIPES buffer is sensitive to light, particularly UV light.[1][2][3] Prolonged exposure can lead to photo-oxidation and degradation, causing the solution to turn yellow.[3] | Store the buffer solution in a dark or amber-colored bottle to protect it from light.[3] Avoid leaving the buffer on the lab bench under direct light for extended periods. |
| High Temperature | Elevated temperatures can accelerate the degradation of the PIPES molecule.[1][3] Specifically, high temperatures can hasten the ring-opening reaction of the piperazine ring in the PIPES molecule, which can affect its buffering capacity.[1] While stable for short periods at 60-80°C, autoclaving is not recommended as it can cause decomposition.[3] | For long-term storage, it is best to keep PIPES buffer at room temperature or refrigerated at 4°C.[3] Avoid storing the buffer near heat sources such as incubators or ovens. |
| Incorrect pH | Extreme pH levels (strong acidic or alkaline conditions) can lead to the breakdown of the PIPES molecule.[3] | Always check and adjust the pH of the buffer after preparation to ensure it is within the desired range (typically 6.1-7.5).[2][4] Use a calibrated pH meter for accurate measurements. |
| Presence of Metal Ions | PIPES can interact with certain metal ions. If the buffer is prepared or stored in a metal container, ions can leach into the solution and cause discoloration or precipitation.[1] | Use high-quality, chemically inert plastic or glass containers for buffer preparation and storage.[1] |
| Chemical Reactions | In some instances, components within an experimental solution can react to cause a color change. For example, the presence of sucrose, HCl, and NaOH can lead to the decomposition of sucrose into glucose, which then degrades in the alkaline solution to produce a yellow color.[5] | Review all components in your final solution to ensure their compatibility. If you suspect a reaction, test the stability of the buffer with each component individually. |
Experimental Workflow for Troubleshooting
If you encounter a yellowing PIPES buffer, follow this logical troubleshooting workflow to identify and resolve the issue.
Signaling Pathway of PIPES Degradation
The yellowing of PIPES buffer is often a result of its chemical degradation. While the exact chemical reactions can be complex, a simplified overview of potential degradation pathways is illustrated below. These pathways are influenced by factors such as heat, light, and extreme pH.
Frequently Asked Questions (FAQs)
Q1: Is a slightly yellow PIPES buffer still usable?
A slight yellow tint may not significantly impact all experiments, but it is an indicator of buffer degradation or contamination. For sensitive applications such as cell culture or enzyme kinetics, it is highly recommended to use a fresh, colorless buffer to ensure reproducibility and accuracy.
Q2: How should I store PIPES buffer powder?
PIPES powder is more stable than its solution.[4] It should be stored in a tightly sealed container in a dry, dark place at room temperature.[2][4]
Q3: How long is a PIPES buffer solution stable?
When stored at 4°C and protected from light, a PIPES buffer solution can be stable for several weeks.[3] At room temperature, its stability is reduced to about 1-2 weeks.[3] However, it is always best practice to prepare the buffer fresh, especially for critical experiments.[4]
Q4: Can I autoclave PIPES buffer?
No, you should not autoclave PIPES buffer. High temperatures and pressure during autoclaving can cause it to decompose, which will compromise its buffering capacity and may produce substances that could be harmful to your biological samples.[3]
Q5: Why did my PIPES buffer turn yellow after adding other reagents?
If the buffer was clear before adding other experimental components, a chemical reaction may have occurred.[5] Review the compatibility of all reagents in your final solution. Some substances can react with PIPES or with each other under certain pH and temperature conditions, leading to a color change.[5]
References
- 1. PIPES buffer stability: Effects of temperature and storage [m.yunbangpharm.com]
- 2. Can The PIPES Buffer Be Placed At Room Temperature? - News [hbynm.com]
- 3. Chemical Stability Analysis of Biological Buffer PIPES [vacutaineradditives.com]
- 4. Can PIPES buffer be placed at room temperature? - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Storage of Sterile PIPES Buffer Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage of sterile PIPES (piperazine-N,N'-bis(2-ethanesulfonic acid)) buffer solution. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure the stability and performance of your PIPES buffer.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for sterile PIPES buffer solution?
For long-term storage, sterile PIPES buffer solution should be stored at 2-8°C and protected from light.[1][2] Storing the buffer in a dark or amber container can help prevent photodegradation.[1] While PIPES powder is stable at room temperature, prepared solutions are best kept refrigerated to minimize the chances of microbial growth and chemical degradation.[1][3]
Q2: What is the expected shelf life of a sterile PIPES buffer solution?
The shelf life of a sterile PIPES buffer solution depends on storage conditions and the sterility of the preparation. Unopened, sterile PIPES buffer can be stable for 1-3 years when stored properly at room temperature away from light.[4][5] Once opened, the risk of contamination increases, and the shelf life is shortened. A solution stored at 4°C can be stable for several weeks.[1] For critical applications, it is recommended to use the buffer within one month of opening.[2]
Q3: Can I freeze my sterile PIPES buffer solution for long-term storage?
While freezing can be a method for long-term storage of some buffers, repeated freeze-thaw cycles should be avoided for PIPES buffer as this can negatively impact its performance. If you need to store the buffer for an extended period, aliquoting it into smaller, single-use volumes before freezing is recommended.
Q4: What are the signs of PIPES buffer degradation or contamination?
Signs of degradation or contamination include a shift in pH, the appearance of turbidity or precipitation, and any discoloration of the solution.[3][4][5][6] It is crucial to visually inspect the buffer before each use and to periodically verify its pH.[3][6]
Q5: How does temperature affect the stability of PIPES buffer?
High temperatures can lead to the chemical degradation of PIPES buffer.[4][5] Prolonged exposure to temperatures above 60-80°C can cause the piperazine ring to open, resulting in a loss of buffering capacity.[1] Autoclaving, which involves high temperatures and pressure, can cause slight decomposition and is not recommended for sterilizing PIPES solutions.[1]
Q6: What type of container is best for storing PIPES buffer?
It is recommended to use high-quality, chemically inert plastic containers (e.g., polypropylene or polyethylene) for storing PIPES buffer.[4][5] Metal containers, especially those made of iron or copper, should be avoided as metal ions can leach into the solution and react with the buffer.[4][5]
PIPES Buffer Stability Data
While precise quantitative data on the degradation of PIPES buffer over time at various temperatures is not extensively available in published literature, the following table summarizes the qualitative stability information.
| Storage Temperature | Condition | Expected Stability | Key Considerations |
| Room Temperature (20-25°C) | Unopened, sterile, protected from light | 1-3 years[4][5] | Risk of microbial growth increases after opening. |
| Room Temperature (20-25°C) | Opened, sterile | 1-2 weeks[1] | Frequent opening increases contamination risk. Regular pH checks are advised. |
| Refrigerated (2-8°C) | Opened, sterile | Several weeks to 1 month[1][2] | Optimal for opened containers to inhibit microbial growth. |
| Frozen (-20°C) | Sterile, aliquoted | Up to 1 year (with caution)[7] | Avoid repeated freeze-thaw cycles. |
| Elevated Temperature (60-80°C) | Short-term heating | Basically stable[1] | Not suitable for long-term storage due to accelerated degradation.[4][5] |
| Autoclave (≥100°C) | Heat sterilization | Not recommended[1] | High temperature and pressure cause decomposition.[1] |
Troubleshooting Guide
If you encounter issues with your stored sterile PIPES buffer solution, refer to the following troubleshooting guide.
Caption: Troubleshooting workflow for common issues with stored PIPES buffer.
Experimental Protocols
Protocol 1: Preparation of 1 M Sterile PIPES Buffer Stock Solution (pH 6.8)
Materials:
-
PIPES free acid (MW: 302.37 g/mol )
-
High-purity, nuclease-free water
-
10 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Sterile glassware and stir bar
-
0.22 µm sterile filter unit
-
Sterile storage bottles
Methodology:
-
To prepare 1 L of 1 M PIPES buffer, weigh out 302.37 g of PIPES free acid.
-
Add the PIPES powder to a beaker containing approximately 800 mL of high-purity water.
-
Stir the suspension using a magnetic stir bar. PIPES free acid has low solubility in acidic water.
-
Slowly add 10 M NaOH solution dropwise while continuously monitoring the pH. The PIPES powder will dissolve as the pH approaches 6.5.
-
Continue to add NaOH until the desired pH of 6.8 is reached. Be cautious not to overshoot the pH.
-
Once the desired pH is stable, transfer the solution to a graduated cylinder and adjust the final volume to 1 L with high-purity water.
-
Sterilize the buffer by passing it through a 0.22 µm filter into a sterile storage bottle.
-
Label the bottle with the buffer name, concentration, pH, date of preparation, and your initials.
-
Store the sterile stock solution at 2-8°C, protected from light.
Protocol 2: Quality Control Check for Stored PIPES Buffer
Objective: To verify the integrity of a stored sterile PIPES buffer solution before use in a critical experiment.
Methodology:
-
Visual Inspection: Before opening the stored buffer, visually inspect it for any signs of precipitation, turbidity, or discoloration. If any are present, refer to the troubleshooting guide.
-
pH Verification:
-
Aseptically remove a small aliquot of the buffer.
-
Allow the aliquot to equilibrate to room temperature.
-
Calibrate a pH meter according to the manufacturer's instructions.
-
Measure the pH of the buffer aliquot.
-
Compare the measured pH to the expected pH. A significant deviation may indicate degradation or contamination.
-
-
Sterility Check (Optional but Recommended for Long-Term Storage):
-
Aseptically streak a small volume of the buffer onto a sterile nutrient agar plate.
-
Incubate the plate at 37°C for 24-48 hours.
-
Check for any microbial growth on the plate. The absence of growth indicates that the buffer has likely remained sterile.
-
References
- 1. Chemical Stability Analysis of Biological Buffer PIPES [vacutaineradditives.com]
- 2. reflab.dk [reflab.dk]
- 3. Can PIPES buffer be placed at room temperature? - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 4. PIPES Buffer Stability: Temperature and Storage Effects - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. PIPES buffer stability: Effects of temperature and storage [m.yunbangpharm.com]
- 6. Can The PIPES Buffer Be Placed At Room Temperature? - News [hbynm.com]
- 7. astesj.com [astesj.com]
Technical Support Center: PIPES Buffer in Biochemical Assays
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the use of PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is PIPES buffer and why is it commonly used?
PIPES is a zwitterionic biological buffer, one of the 'Good's buffers,' valued for its pKa of approximately 6.8 at 25°C, which makes it an effective buffer in the physiological pH range of 6.1 to 7.5.[1] A significant advantage of PIPES is its low tendency to form complexes with most metal ions, a crucial feature for studying metalloenzymes that depend on these ions for their catalytic activity.[1]
Q2: Can PIPES buffer interfere with my biochemical assays?
Yes, under certain conditions, PIPES can interfere with biochemical assays. The primary mechanism of interference is the formation of radical cations through the oxidation of the piperazine ring. This is particularly problematic in assays involving strong oxidizing agents or redox-active enzymes. These radicals can then interact with and potentially damage enzymes or other assay components, leading to inaccurate results.[1]
Q3: What are the common signs of PIPES buffer interference?
Common indicators of PIPES buffer interference include:
-
Inconsistent or irreproducible results: High variability between experimental replicates.[1]
-
Loss of enzyme activity over time: The enzyme may exhibit reduced stability in the PIPES buffer.[1]
-
High background signal: The buffer itself or its interaction with other components may generate a signal that masks the true result.[1]
-
Non-linear reaction progress curves: The reaction rate may not be constant, even in the initial phase.[1]
-
Discrepancies with literature values: Obtaining results, such as kinetic parameters (Km, Vmax), that are significantly different from published data.[1]
Q4: Which types of assays are particularly sensitive to PIPES buffer interference?
Assays that are more susceptible to interference from PIPES buffer include:
-
Oxidoreductase assays: Enzymes that catalyze oxidation-reduction reactions can be affected by the redox activity of the buffer.[1]
-
Assays involving strong oxidizing agents: These can promote the formation of radicals from PIPES.[1]
-
High-throughput screening (HTS) assays: The complex mixtures in HTS can sometimes amplify subtle buffer effects.[1]
-
Highly sensitive assays: Low levels of interference can become significant in assays with high sensitivity.[1]
Q5: What are suitable alternatives to PIPES buffer if interference is suspected?
If PIPES buffer is suspected of causing interference, consider these alternatives with similar pKa values:
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): pKa ~7.5. It is widely used but can also form radicals.
-
MES (2-(N-morpholino)ethanesulfonic acid): pKa ~6.1. It is suitable for assays requiring a more acidic pH.
The choice of an alternative buffer should always be empirically tested for compatibility with the specific experimental conditions.
Troubleshooting Guides
Issue 1: Inaccurate Protein Quantification with Colorimetric Assays
Colorimetric protein assays like the Bicinchoninic Acid (BCA), Lowry, and Bradford assays are fundamental in biochemical research. However, buffer components can interfere with these assays, leading to erroneous protein concentration measurements.
Troubleshooting Steps:
-
Check Buffer Compatibility: The first step is to determine if your PIPES buffer concentration is within the compatible range for your chosen protein assay.
Buffer/Reagent BCA Assay Modified Lowry Assay Bradford Assay PIPES, pH 6.8 25 mM 100 mM 100 mM Table 1: Maximum compatible concentrations of PIPES buffer in common protein assays. Data sourced from a Thermo Scientific protein assay compatibility table.[1] Substances were deemed compatible if the error in protein concentration estimation was ≤10%. -
Run a Buffer Control: To isolate the effect of the buffer, prepare a sample containing only the PIPES buffer (at the same concentration as your samples) and no protein. This will reveal if the buffer itself is contributing to the absorbance reading.
-
Dilute the Sample: If your protein concentration is high enough, diluting the sample with a compatible buffer (like PBS or 0.9% NaCl) can reduce the concentration of PIPES to a non-interfering level.[2]
-
Buffer Exchange/Protein Precipitation: If dilution is not feasible, remove the interfering PIPES buffer through dialysis, desalting columns, or protein precipitation using methods like trichloroacetic acid (TCA) or acetone precipitation.[2]
-
Use a Compatible Assay: If PIPES buffer is essential for your sample integrity, consider switching to a protein assay method that is more tolerant to your buffer composition.
Issue 2: Aberrant Results in Enzyme Kinetic Assays
The choice of buffer can significantly impact enzyme kinetics. PIPES, through radical formation, can alter the activity and stability of enzymes, particularly oxidoreductases.
Troubleshooting Workflow:
Experimental Protocols
Protocol 1: Testing for Buffer Interference in a Generic Enzyme Assay
Objective: To determine if PIPES buffer is interfering with an enzyme assay by comparing its performance to an alternative buffer.
Materials:
-
Enzyme stock solution
-
Substrate stock solution
-
PIPES buffer (e.g., 50 mM, pH 7.0)
-
Alternative buffer(s) (e.g., HEPES, MOPS) at the same concentration and pH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Assay Mixes: For each buffer (PIPES and the alternative), prepare a master mix containing all assay components except the enzyme.
-
Plate Layout: Designate triplicate wells for each buffer condition, including controls (no enzyme, no substrate).
-
Equilibration: Pre-incubate the microplate and all reagents at the desired reaction temperature.
-
Initiate Reaction: Add the enzyme to the appropriate wells to start the reaction.
-
Monitor Reaction: Measure product formation or substrate consumption over time using the microplate reader. Collect data at regular intervals to determine the initial reaction velocity.
-
Data Analysis:
-
Calculate the initial velocity for each buffer condition.
-
Statistically compare the initial velocities obtained in PIPES buffer to those in the alternative buffer(s). A significant difference suggests interference.
-
Protocol 2: Mitigating Interference by Protein Precipitation (Acetone)
Objective: To remove PIPES buffer and other potentially interfering substances from a protein sample before quantification.
Materials:
-
Protein sample in PIPES buffer
-
Cold acetone (-20°C)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Compatible assay buffer (e.g., PBS)
Procedure:
-
Sample Preparation: Place your protein sample (e.g., 100 µL) into a microcentrifuge tube.
-
Precipitation: Add four volumes of cold acetone (400 µL) to the protein sample. Vortex briefly and incubate at -20°C for 1 hour.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.
-
Wash: Carefully decant the supernatant. Add 500 µL of cold acetone and gently wash the pellet. Centrifuge again as in step 3.
-
Drying: Discard the supernatant and allow the protein pellet to air-dry. Ensure all residual acetone has evaporated.
-
Resuspension: Resuspend the protein pellet in a compatible buffer (e.g., PBS) for your downstream application or protein assay.
Signaling Pathways and Workflows
Buffer Selection for Kinase Assays
Kinase assays are sensitive to buffer components, especially those that can interact with divalent cations like Mg²⁺ and Mn²⁺, which are essential cofactors for most kinases. While PIPES has low metal-binding capacity, alternatives like HEPES and Tris are also commonly used. The choice depends on the specific kinase and assay format.
References
adjusting ionic strength of PIPES buffer
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for adjusting the ionic strength of PIPES buffer.
Troubleshooting Ionic Strength Adjustment of PIPES Buffer
This section addresses common issues encountered during the preparation and ionic strength adjustment of PIPES buffer.
Issue 1: PIPES powder is not dissolving.
-
Cause: PIPES free acid has low solubility in water at neutral or acidic pH.[1]
-
Solution: PIPES buffer needs to be prepared by dissolving the free acid in water and then adding a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to raise the pH and facilitate dissolution.[2] The solution will appear as a cloudy suspension until the pH is raised.[1]
Issue 2: The pH of the buffer is unstable or incorrect after adding salt.
-
Cause: Adding salts to a buffer solution can slightly alter the pH by affecting the activity of the buffer components. Additionally, the pKa of PIPES can be influenced by the buffer concentration.[3]
-
Solution: Always re-verify the pH of the buffer with a calibrated pH meter after adding any salt to adjust the ionic strength. Make minor adjustments with a dilute strong acid (e.g., HCl) or a strong base (e.g., NaOH) as needed.
Issue 3: Precipitation occurs after preparing the buffer or during storage.
-
Cause: Precipitation can occur if the PIPES concentration is too high, if the buffer is stored at low temperatures, or if it interacts with other components in the solution.[1] PIPES has a tendency to precipitate at 4°C.[1]
-
Solution: It is generally recommended to store PIPES buffer at room temperature.[1] If you observe precipitation upon cooling, gently warming the solution may redissolve the precipitate.[1] Ensure all components are fully dissolved during preparation by adjusting the pH appropriately.[1]
Issue 4: The buffer solution turns yellow during preparation.
-
Cause: While uncommon, a yellow color change during preparation with NaOH could indicate a reaction with contaminants. One reported instance suggests that if sucrose is present in the solution and an acid like HCl was mistakenly added first, the subsequent addition of strong base (NaOH) can cause the decomposition of glucose (from sucrose breakdown) into yellow-colored products.
-
Solution: Ensure you are using high-purity reagents and water. Follow the correct order of addition as outlined in the experimental protocol below. Avoid adding acid before the PIPES free acid is fully dissolved with a base.
Frequently Asked Questions (FAQs)
Q1: What is the effective buffering range for PIPES?
A1: The effective buffering range for PIPES is between pH 6.1 and 7.5.[4]
Q2: Why is it important to control the ionic strength of my PIPES buffer?
A2: The ionic strength of a buffer can significantly impact biological and biochemical experiments, such as enzyme assays and studies of protein stability and interactions.[5] For applications like cation exchange chromatography, a low concentration of PIPES buffer is recommended due to its relatively high ionic strength, which can interfere with the separation process.[3]
Q3: How do I calculate the ionic strength of my PIPES buffer?
A3: The ionic strength (I) is calculated using the formula: I = 0.5 * Σ(ci * zi^2), where 'ci' is the molar concentration of an ion and 'zi' is its charge.[5] This calculation must account for the PIPES ions at the given pH, the counter-ions from the base used for pH adjustment (e.g., Na+ or K+), and any additional salts added.
Q4: Can I use PIPES buffer in experiments with metal ions?
A4: Yes, a significant advantage of PIPES is that it does not form stable complexes with most metal ions, making it a suitable buffer for experiments involving these ions.[3]
Q5: Are there any experimental conditions where PIPES buffer should be avoided?
A5: PIPES can form free radicals, making it unsuitable for use in redox-sensitive experiments.[6]
Experimental Protocols
Protocol 1: Preparation of 1 L of 100 mM PIPES Buffer, pH 7.2
Materials:
-
PIPES free acid (MW: 302.37 g/mol )
-
Sodium Hydroxide (NaOH), 10 N solution
-
Hydrochloric Acid (HCl), 1 N solution (for adjustment if needed)
-
High-purity, deionized water
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
1 L volumetric flask and beaker
Methodology:
-
Weigh PIPES: Weigh out 30.24 g of PIPES free acid.
-
Initial Suspension: Add the PIPES powder to a beaker containing approximately 800 mL of deionized water. The powder will not dissolve completely and will form a milky suspension.[1]
-
Dissolution with Base: While stirring the suspension, slowly add 10 N NaOH dropwise. Monitor the pH continuously with a calibrated pH meter.
-
pH Adjustment: Continue adding NaOH until the PIPES powder is fully dissolved and the solution becomes clear. The pH will need to be raised significantly to achieve this.[1] Carefully continue to add NaOH until the pH reaches 7.2.
-
Final Volume: Once the pH is stable at 7.2, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add it to the flask to ensure a complete transfer.
-
Bring to Volume: Add deionized water to the flask until the meniscus reaches the 1 L mark.
-
Final pH Check: Invert the flask several times to ensure the solution is thoroughly mixed. Check the pH one final time to ensure it is 7.2.
-
Storage: Store the buffer in a sterile, clearly labeled container at room temperature.[1]
Protocol 2: Adjusting the Ionic Strength of 100 mM PIPES Buffer
Materials:
-
Prepared 100 mM PIPES buffer (from Protocol 1)
-
Sodium Chloride (NaCl) or Potassium Chloride (KCl) solid
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
Methodology:
-
Calculate Salt Amount: Determine the desired final ionic strength and calculate the amount of salt (e.g., NaCl) needed. Remember that the initial 100 mM PIPES buffer already has an ionic strength contributed by the PIPES ions and the counter-ions from the NaOH used for pH adjustment.
-
Add Salt: Place the prepared PIPES buffer in a beaker with a stir bar. Slowly add the calculated amount of solid NaCl while stirring to ensure it dissolves completely.
-
pH Verification and Adjustment: After the salt has fully dissolved, check the pH of the solution using a calibrated pH meter. The addition of salt may cause a slight shift in the pH.
-
Readjust pH: If necessary, adjust the pH back to the desired value (e.g., 7.2) by adding small amounts of 1 N HCl or 10 N NaOH dropwise.
-
Final Use: The buffer is now ready for use with the adjusted ionic strength.
Quantitative Data
The final ionic strength of a PIPES buffer is a sum of the contributions from the PIPES ions, the counter-ions from the base used for pH adjustment, and any added salts. The table below provides estimated final ionic strengths for a 100 mM PIPES buffer at pH 7.2, prepared with NaOH, with the addition of different concentrations of NaCl or KCl.
| Concentration of PIPES (mM) | pH | Added Salt | Concentration of Added Salt (mM) | Estimated Final Ionic Strength (mM) |
| 100 | 7.2 | None | 0 | ~100 |
| 100 | 7.2 | NaCl | 50 | ~150 |
| 100 | 7.2 | NaCl | 100 | ~200 |
| 100 | 7.2 | NaCl | 150 | ~250 |
| 100 | 7.2 | KCl | 50 | ~150 |
| 100 | 7.2 | KCl | 100 | ~200 |
| 100 | 7.2 | KCl | 150 | ~250 |
Note: These are estimated values. The actual ionic strength can vary slightly depending on the exact pKa used in the calculation and the precise amount of base added to reach the target pH.
Visualizations
The following diagram illustrates the logical workflow for troubleshooting common issues when adjusting the ionic strength of PIPES buffer.
Caption: Troubleshooting workflow for preparing and adjusting PIPES buffer.
References
- 1. PIPES - Wikipedia [en.wikipedia.org]
- 2. omnicalculator.com [omnicalculator.com]
- 3. What is the impact of a pipes buffer on power consumption? - Blog [hbynm.com]
- 4. Calculating Ionic Strength of Buffers – The Hancock Lab [sites.psu.edu]
- 5. byjus.com [byjus.com]
- 6. Attention to details when using Good's buffer PIPES - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
Validation & Comparative
A Head-to-Head Battle of the Buffers: PIPES vs. HEPES for Optimal Cell Culture Performance
For researchers, scientists, and drug development professionals, maintaining a stable, physiologically relevant pH in cell culture is paramount to achieving reliable and reproducible results. The choice of buffering agent can significantly impact cellular health, experimental outcomes, and even the activity of critical enzymes. This guide provides an in-depth comparison of two widely used zwitterionic buffers, PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), to empower you with the data needed to make an informed decision for your specific cell culture and biochemical applications.
This comprehensive guide delves into the chemical properties, buffering efficacy, and potential cellular effects of PIPES and HEPES. We present a summary of their key characteristics, detailed experimental protocols for evaluating their performance, and visual workflows to illustrate critical considerations in their application.
Chemical and Physical Properties: A Tale of Two Buffers
PIPES and HEPES are both "Good's buffers," developed to be biochemically inert and effective at physiological pH.[1] However, they possess distinct chemical characteristics that influence their suitability for different applications.
| Property | PIPES | HEPES |
| Full Chemical Name | piperazine-N,N′-bis(2-ethanesulfonic acid) | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid |
| pKa at 25°C | 6.76[2] | 7.48[2] |
| Effective Buffering pH Range | 6.1 - 7.5[1][3] | 6.8 - 8.2[1][3] |
| Solubility in Water | Poorly soluble, soluble in NaOH solution[4] | Readily soluble[4] |
| Interaction with Metal Ions | Does not form stable complexes with most metal ions[1][3] | Does not form stable complexes with most metal ions[1][3] |
| Phototoxicity | Not known to be photosensitive | Can generate cytotoxic hydrogen peroxide upon light exposure[5] |
| Radical Formation | Can form radicals, not suitable for redox reactions[1] | Can generate free radicals, especially in the presence of light[6] |
Performance in Cell Culture: Key Considerations
The ideal buffer for cell culture maintains a stable pH without interfering with cellular processes. While both PIPES and HEPES are widely used, their distinct properties can lead to different outcomes in sensitive applications.
HEPES is a common additive to cell culture media, typically at concentrations of 10-25 mM, to provide additional buffering capacity, especially when cultures are manipulated outside of a CO₂ incubator.[7] However, a significant drawback of HEPES is its potential for phototoxicity. When exposed to light, particularly in the presence of riboflavin (a common component of cell culture media), HEPES can generate hydrogen peroxide (H₂O₂), a reactive oxygen species that is toxic to cells.[5] This can lead to reduced cell viability and altered experimental results. Therefore, it is crucial to protect HEPES-containing solutions from light.
PIPES, on the other hand, is not known to have this photosensitivity. Its lower pKa makes it a suitable buffer for slightly more acidic conditions. A key advantage of PIPES is its minimal interaction with most metal ions, making it an excellent choice for studying metalloenzymes, which require metal ions for their catalytic activity.[3]
The Critical Choice of Buffer in Metalloenzyme Assays
The choice of buffer can significantly impact the activity of metalloenzymes. A study comparing the kinetic parameters of the Mn²⁺-dependent dioxygenase BLC23O in HEPES, Tris-HCl, and sodium phosphate buffers demonstrated that the buffer identity influences the enzyme's metal ion affinity and catalytic efficiency.
Kinetic Parameters of BLC23O in Different Buffers [8]
| Buffer (at optimal pH) | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (μM⁻¹s⁻¹) |
| HEPES (pH 7.6) | 1.80 ± 0.06 | 0.64 ± 0.00 | 0.36 ± 0.01 |
| Tris-HCl (pH 7.4) | 6.93 ± 0.26 | 1.14 ± 0.01 | 0.17 ± 0.01 |
| Sodium Phosphate (pH 7.2) | 3.6 ± 0.1 | 1.006 ± 0.006 | 0.28 ± 0.01 |
Data adapted from a study on the influence of reaction buffers on the activities and kinetic characteristics of enzymes.[8]
The data clearly shows that BLC23O exhibited the highest catalytic efficiency in HEPES buffer, suggesting that for this particular metalloenzyme, HEPES provides a more favorable environment for its activity compared to Tris-HCl and phosphate buffers.[5][8] While this study did not include PIPES, its structural similarity to HEPES and its known low metal-binding capacity suggest it would also be a suitable, and potentially superior, choice for such assays, especially when redox reactions are not a concern.[3][8]
Experimental Protocols
To assist researchers in selecting the optimal buffer for their specific needs, we provide detailed protocols for key experiments to assess the impact of PIPES and HEPES on cell viability and cytotoxicity.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol allows for the quantitative assessment of cell viability and proliferation in the presence of either PIPES or HEPES buffer.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PIPES-buffered medium (supplemented with desired concentration of PIPES)
-
HEPES-buffered medium (supplemented with desired concentration of HEPES)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Remove the existing medium and replace it with media containing different concentrations of PIPES or HEPES (e.g., 10, 25, 50 mM) and a control with no additional buffer.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
Protocol 2: Cytotoxicity Assessment using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a quantitative measure of cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PIPES-buffered medium
-
HEPES-buffered medium
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with culture medium containing various concentrations of PIPES or HEPES. Include wells for spontaneous LDH release (cells in medium only) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubate the plate for the desired exposure time.
-
Carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.
-
Incubate at room temperature for the time specified in the protocol (usually 30 minutes), protected from light.
-
Add the stop solution to each well.
-
Measure the absorbance at 490 nm and a reference wavelength (e.g., 680 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically compares the LDH release in treated wells to the spontaneous and maximum release controls.[9]
Visualizing Key Experimental Workflows
To further clarify the practical implications of buffer selection, the following diagrams, created using the DOT language, illustrate critical experimental workflows.
References
- 1. GOODâs BuffersââPIPES and HEPES [yacooscience.com]
- 2. Proliferation control strategies to improve productivity and survival during CHO based production culture: A summary of recent methods employed and the effects of proliferation control in product secreting CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIPES vs HEPES buffer: pH range, solubility, and metal ion compatibility - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. The difference between the buffer HEPES and PIPES - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to PIPES and MOPS Buffers in Protein Studies
In the intricate world of protein research, the selection of an appropriate buffer is a critical decision that can significantly influence experimental outcomes. Among the plethora of options, PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) and MOPS (3-(N-morpholino)propanesulfonic acid) are two commonly utilized zwitterionic buffers, particularly in protein studies. This guide provides an objective comparison of their performance, supported by their physicochemical properties and established experimental applications, to aid researchers, scientists, and drug development professionals in making an informed choice.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental characteristics of a buffer dictate its suitability for a given application. PIPES and MOPS, both "Good's" buffers, share some desirable features, such as minimal binding to metal ions and low absorbance in the UV spectrum. However, they also exhibit key differences in their pKa and buffering range.
| Property | PIPES | MOPS |
| Full Chemical Name | piperazine-N,N′-bis(2-ethanesulfonic acid) | 3-(N-morpholino)propanesulfonic acid |
| pKa at 25°C | 6.8 | 7.2 |
| Useful pH Range | 6.1 – 7.5 | 6.5 – 7.9 |
| Metal Ion Binding | Low propensity to form complexes | Weak chelator for some divalent cations |
| UV Absorbance | Low | Low |
| Solubility in Water | Not very soluble; soluble as a salt | Soluble |
Performance in Protein Studies: Applications and Considerations
Both PIPES and MOPS are versatile buffers employed in a wide array of protein studies. Their selection often depends on the specific requirements of the experimental technique and the nature of the protein being investigated.
| Application | PIPES | MOPS |
| Protein Purification | Used in chromatographic methods. Its low metal ion binding is advantageous when working with metalloenzymes.[1] | Widely used in various chromatographic techniques for protein purification.[2] It helps maintain a stable pH environment, which is crucial for preserving the natural conformation of proteins and preventing their denaturation or precipitation.[3][4] |
| Protein Crystallography | A valuable tool due to its low metal ion binding, which prevents the formation of unwanted salt bridges that could interfere with crystal lattice formation.[1] | Can be used in protein crystallization, offering a stable pH within the commonly used range.[5] Its low ionic strength minimizes interference with protein-protein interactions. |
| Electrophoresis | Can be used as a buffer component in some electrophoresis systems. | A standard and widely used buffer for denaturing RNA agarose gel electrophoresis, often in combination with formaldehyde.[6][7] It provides good resolution for a wide range of RNA sizes.[6] |
| Enzyme Assays | A good choice, particularly for studying metalloenzymes, due to its minimal interaction with metal ions.[1] | A stable buffer for enzyme kinetic studies, especially when temperature is a variable, as its pKa is less sensitive to temperature changes compared to buffers like Tris.[8] |
| Cell-based Assays | Employed in cell culture media to maintain a stable pH.[9] | Used in culture media for bacteria, yeast, and mammalian cells to stabilize protein structures.[3] However, concentrations above 20 mM may have adverse effects on mammalian cell growth.[5] |
Experimental Protocols
Detailed Methodology 1: Denaturing RNA Electrophoresis using MOPS Buffer
This protocol is a widely accepted method for the denaturing electrophoresis of RNA to assess its integrity and size.
Materials:
-
Agarose
-
DEPC-treated sterile distilled water
-
10X MOPS buffer (0.4 M MOPS, 0.1 M Sodium Acetate, 10 mM EDTA, pH 7.0)
-
37% (v/v) Formaldehyde
-
RNA samples
-
RNA loading dye
-
Ethidium bromide or other nucleic acid stain
-
Electrophoresis apparatus and power supply
Procedure:
-
Gel Preparation:
-
To prepare a 1.5% agarose gel (20 ml), add 0.3g of agarose to 17 ml of DEPC-treated water.
-
Heat the mixture in a microwave until the agarose is completely dissolved.
-
Allow the solution to cool to approximately 55-60°C.
-
In a fume hood, add 2 ml of 10X MOPS buffer and 1 ml of 37% formaldehyde. Mix gently but thoroughly.
-
Pour the gel into a casting tray with the appropriate comb and allow it to solidify.
-
-
Sample Preparation:
-
For each RNA sample, mix 2 µl of RNA with 4 µl of formaldehyde, 1 µl of 10X MOPS buffer, 2 µl of DEPC-treated water, and 1 µl of ethidium bromide (if not in the gel).
-
Incubate the samples at 65°C for 15 minutes to denature the RNA.
-
Place the samples on ice to cool, then add 2 µl of loading dye.
-
-
Electrophoresis:
-
Place the gel in the electrophoresis tank and fill it with 1X MOPS buffer until the gel is submerged.
-
Load the prepared RNA samples into the wells.
-
Run the gel at a constant voltage (e.g., 5-7 V/cm) until the dye front has migrated an appropriate distance.
-
-
Visualization:
-
Visualize the RNA bands under UV light. The integrity of the RNA is typically assessed by the sharpness of the ribosomal RNA bands.
-
Detailed Methodology 2: General Enzyme Assay Protocol
This protocol provides a general framework for a spectrophotometric enzyme assay. The specific buffer, substrate, and wavelength will vary depending on the enzyme being studied.
Materials:
-
Purified enzyme solution
-
Substrate solution
-
Assay buffer (e.g., 50 mM PIPES, pH 7.0)
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the assay buffer (e.g., 50 mM PIPES, pH 7.0).
-
Prepare a stock solution of the substrate at a known concentration in the assay buffer.
-
-
Assay Setup:
-
In a cuvette, combine the assay buffer and the substrate solution to the desired final concentrations. The total volume will depend on the cuvette size (typically 1 ml).
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.
-
-
Reaction Initiation and Measurement:
-
Zero the spectrophotometer with the buffer and substrate mixture.
-
To initiate the reaction, add a small, known volume of the enzyme solution to the cuvette and mix quickly by gently pipetting up and down.
-
Immediately start recording the absorbance at the appropriate wavelength over a set period. The change in absorbance corresponds to the formation of the product or the consumption of the substrate.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the product or substrate, c is the concentration, and l is the path length of the cuvette.
-
Visualizing Workflows and Concepts
Diagrams created using Graphviz can help illustrate complex workflows and relationships in a clear and concise manner.
Caption: General workflow for selecting a suitable buffer for protein studies.
Caption: Hypothetical impact of buffer choice on a MAPK signaling study.
Conclusion
The choice between PIPES and MOPS buffer is not arbitrary and should be guided by the specific requirements of the experiment. PIPES, with its pKa of 6.8 and minimal metal ion interaction, is an excellent choice for studies in the slightly acidic to neutral pH range, especially when working with metal-sensitive proteins. MOPS, with a pKa of 7.2, is well-suited for experiments in the neutral pH range and is the established standard for applications like RNA electrophoresis. While both are robust zwitterionic buffers, a careful consideration of their properties, as outlined in this guide, will empower researchers to select the optimal buffer for their protein studies, thereby enhancing the reliability and reproducibility of their results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. agilent.com [agilent.com]
- 3. Support, RNA Electrophoresis: Protocols for RNA Electrophoresis [diyhpl.us]
- 4. scribd.com [scribd.com]
- 5. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pjlss.edu.pk [pjlss.edu.pk]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Frontiers | Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches [frontiersin.org]
- 9. Quantitative studies in effects of additives on protein aggregation [dspace.mit.edu]
PIPES Buffer vs. Phosphate Buffer: A Comparative Guide for Researchers
In the realm of life sciences research and drug development, the choice of buffer is a critical decision that can profoundly impact experimental outcomes. While phosphate buffers are ubiquitous due to their physiological relevance and historical precedence, zwitterionic buffers like PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) offer distinct advantages in specific applications. This guide provides an objective comparison of PIPES and phosphate buffers, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their work.
Key Physicochemical Properties
A fundamental understanding of the chemical and physical properties of each buffer is essential for selecting the appropriate one for a given experiment.
| Property | PIPES Buffer | Phosphate Buffer |
| Buffering Range (pH) | 6.1 - 7.5[1][2][3] | 5.8 - 8.0 (pKa2) |
| pKa at 25°C | ~6.8[4][5] | ~7.2 (pKa2)[6] |
| Temperature Dependence of pKa (ΔpKa/°C) | -0.0085[7] | -0.0028[8] |
| Metal Ion Interaction | Negligible binding with most metal ions.[1][2][3][9] | Forms insoluble precipitates with divalent cations (e.g., Ca²⁺, Mg²⁺) and can chelate other metal ions.[10][11][12][13][14] |
| Solubility | Poorly soluble in water; requires dissolution in an alkaline solution.[2][3][10] | Highly soluble in water. |
| Interference in Assays | Can form radicals, making it unsuitable for some redox reaction studies.[2][3][4] | Can interfere with enzymatic assays involving metal cofactors and can inhibit some enzymes.[15][16] May interfere with certain phosphate-detecting assays.[17] |
Performance in Key Applications
The theoretical advantages and disadvantages of each buffer translate into tangible differences in performance across various experimental settings.
Enzyme Kinetics, Especially with Metalloenzymes
The most significant advantage of PIPES buffer lies in its inertness towards metal ions.[1][9][11] This is crucial for studying metalloenzymes, which require metal ions as cofactors for their catalytic activity. Phosphate buffers, in contrast, can chelate these essential metal ions, leading to inaccurate kinetic measurements.[15][16]
Experimental Data: Effect of Buffers on Metalloenzyme Activity
A study on the Mn²⁺-dependent dioxygenase, BLC23O, demonstrated the significant impact of the buffer system on its kinetic parameters. While this study did not include PIPES, the results for phosphate buffer highlight its potential for interference compared to the non-chelating nature of Good's buffers like HEPES (which shares the low metal-binding characteristic with PIPES).
| Buffer (at optimal pH and 32.5°C) | Kd for Mn²⁺ (µM) | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) |
| HEPES (pH 7.6) | 1.49 ± 0.05 | 0.53 ± 0.01 | 0.45 ± 0.01 | 0.84 ± 0.02 |
| Tris-HCl (pH 7.4) | 1.79 ± 0.01 | 0.81 ± 0.02 | 0.33 ± 0.002 | 0.41 ± 0.01 |
| Sodium Phosphate (pH 7.2) | 10.1 ± 0.1 | 0.24 ± 0.01 | 0.21 ± 0.001 | 0.88 ± 0.01 |
Adapted from ACS Omega (2023).[4]
The significantly higher dissociation constant (Kd) for Mn²⁺ in phosphate buffer indicates a weaker affinity of the enzyme for its essential cofactor in this buffer system, likely due to chelation by phosphate ions.[4]
Experimental Workflow: Comparing Buffer Effects on Metalloenzyme Activity
Caption: Workflow for comparing the effect of PIPES and phosphate buffers on metalloenzyme kinetics.
Protein Crystallization
In protein crystallization, maintaining protein stability and avoiding unwanted precipitation are paramount. PIPES is often favored over phosphate buffer in crystallization screening. Phosphate ions can form insoluble salts with components of the crystallization cocktail, leading to false positives and hindering the formation of high-quality crystals.[3]
Logical Relationship: Buffer Choice in Protein Crystallization
Caption: Decision pathway for buffer selection in protein crystallization.
Cell Viability Assays
While phosphate-buffered saline (PBS) is widely used for short-term cell handling, its low buffering capacity and lack of nutrients can be detrimental to cell health over longer incubation periods, potentially skewing viability assay results.[16] PIPES, with its pKa in the physiological range and zwitterionic nature, can provide a more stable extracellular environment in certain cell-based assays.
Experimental Protocol: Comparative Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours in standard culture medium.
-
Buffer Exposure: Remove the culture medium and wash the cells with sterile PBS. Replace the medium with either:
-
PIPES-buffered saline (e.g., 25 mM PIPES, 150 mM NaCl, pH 7.4)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 4, 12, 24 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to cells maintained in complete culture medium.
Cation Exchange Chromatography
In cation exchange chromatography, a low concentration of a buffer with a pH below the isoelectric point (pI) of the target protein is used. PIPES buffer at a low concentration (e.g., 10-50 mM) is advantageous as it minimizes interference with the cation exchange resin, thereby improving separation efficiency.[1][7] Its relatively large ionic strength at higher concentrations should be considered.[2] Phosphate buffer can also be used; however, its interaction with any metal ions present in the sample or leaching from the chromatography system could be a concern.
Signaling Pathway: Role of Buffer in Cation Exchange Chromatography
Caption: Interactions within a cation exchange chromatography system.
Conclusion
The choice between PIPES and phosphate buffer is highly dependent on the specific experimental context. For applications involving metal ions, such as metalloenzyme kinetics and certain protein crystallization setups, PIPES buffer offers a clear advantage due to its non-chelating nature. In cell-based assays, the superior buffering capacity of PIPES compared to simple phosphate-buffered saline may provide a more stable environment for longer-term experiments. For chromatographic applications like cation exchange, low concentrations of PIPES can enhance separation efficiency. However, the higher cost and lower solubility of PIPES compared to phosphate buffer are practical considerations. By carefully evaluating the requirements of the experiment and the properties of each buffer, researchers can select the optimal buffering system to ensure the accuracy and reliability of their results.
References
- 1. Why is low concentration PIPES buffer suitable for cation exchange chromatography [vacutaineradditives.com]
- 2. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Stability Analysis of Biological Buffer PIPES [vacutaineradditives.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Rapid and Simple Buffer Exchange Using Cation-Exchange Chromatography to Improve Point-of-Care Detection of Pharmacological Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hpst.cz [hpst.cz]
- 11. researchgate.net [researchgate.net]
- 12. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]
- 13. Crystallization Optimum Solubility Screening: using crystallization results to identify the optimal buffer for protein crystal formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PIPES buffer stability: Effects of temperature and storage [yunbangpharm.com]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to PIPES and Tris Buffers: A Comparative Analysis of Metal Ion Binding Capacity
For researchers, scientists, and drug development professionals, the choice of buffer is a critical decision that can significantly influence experimental outcomes. This is particularly true in systems where metal ions play a crucial role, such as in the study of metalloenzymes or in various drug formulation processes. This guide provides an objective comparison of the metal ion binding capacities of two commonly used buffers: PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) and Tris (tris(hydroxymethyl)aminomethane), supported by experimental data and detailed methodologies.
The fundamental difference lies in their chemical structures and, consequently, their ability to interact with metal ions. PIPES, a zwitterionic "Good's" buffer, is renowned for its negligible metal-binding capacity, making it an ideal choice for experiments where free metal ion concentration is critical.[1][2] In contrast, Tris, a primary amine, is well-documented to chelate divalent and trivalent metal ions, a property that can be either a hindrance or a useful feature depending on the application.
Quantitative Comparison of Metal Ion Binding
The interaction between a buffer and a metal ion is quantified by the stability constant (log K), which represents the equilibrium constant for the formation of the metal-buffer complex. A higher log K value indicates a stronger interaction and a more stable complex.
The data clearly indicates that Tris forms stable complexes with a variety of divalent metal ions, with a particularly strong affinity for copper (Cu²⁺). PIPES, on the other hand, exhibits very weak to negligible binding with the metal ions studied. This makes PIPES a "non-coordinating" buffer, ensuring that metal ions in the solution remain free and available to participate in biological or chemical reactions as intended.[1]
| Buffer | Metal Ion | log K₁ | Reference |
| PIPES | Co(II) | 0.83 | [1] |
| Ni(II) | 1.25 | [1] | |
| Tris | Mg(II) | 0.90 | [3] |
| Ca(II) | 0.50 | [3] | |
| Mn(II) | 1.55 | [3] | |
| Co(II) | 2.15 | [3] | |
| Ni(II) | 2.80 | [3] | |
| Cu(II) | 4.00 | [3] | |
| Zn(II) | 2.30 | [3] | |
| Cd(II) | 2.20 | [3] | |
| Pb(II) | 3.10 | [3] |
Table 1: Stability Constants (log K₁) for PIPES and Tris with Divalent Metal Ions. The stability constant K₁ refers to the formation of a 1:1 metal-to-ligand complex. Data for Tris is from potentiometric and spectrophotometric studies at 25°C and an ionic strength of 0.1 or 1.0 M KNO₃.[3] Data for PIPES is from potentiometric titrations at 298.15 K and an ionic strength of 100 mM NaClO₄.[1]
The Structural Basis of Metal Ion Interaction
The difference in metal binding capacity stems from the molecular structure of each buffer. Tris possesses a primary amine group and three hydroxyl groups that can act as ligands, forming a chelate ring with a central metal ion. This coordination complex effectively sequesters the metal ion from the solution.
Caption: Chelation of a metal ion by a Tris molecule.
PIPES, conversely, has a piperazine ring with two ethanesulfonic acid groups. The nitrogen atoms of the piperazine ring are tertiary amines and are sterically hindered, while the sulfonate groups have a very low affinity for metal ions. This structure makes PIPES a poor chelator.
Caption: PIPES as a non-coordinating buffer with metal ions.
Experimental Protocols for Determining Metal Ion Binding
The stability constants presented in this guide are typically determined using potentiometric titration or isothermal titration calorimetry (ITC).
Potentiometric Titration
This method involves monitoring the change in pH of a solution containing the buffer and a metal ion as a strong base is added. The competition between the metal ion and protons for the buffer molecule allows for the calculation of the stability constant.
Protocol Outline:
-
Solution Preparation: Prepare solutions of the buffer, a metal salt (e.g., metal nitrate), a strong acid (e.g., HNO₃), and a CO₂-free strong base (e.g., NaOH) of known concentrations.
-
Calibration: Calibrate a pH electrode using standard buffer solutions.
-
Titration:
-
Titrate a solution of the strong acid with the strong base to determine the exact concentration of the base.
-
Titrate a solution of the buffer and strong acid with the strong base to determine the protonation constants of the buffer.
-
Titrate a solution containing the buffer, strong acid, and the metal salt with the strong base.
-
-
Data Analysis: The titration data (pH versus volume of base added) is analyzed using a computer program to calculate the stepwise stability constants of the metal-buffer complexes.
Caption: Experimental workflow for potentiometric titration.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a metal ion to a buffer molecule. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of the dissociation constant Kd), enthalpy (ΔH), and stoichiometry (n).
Protocol Outline:
-
Sample Preparation: Prepare a solution of the buffer in the ITC cell and a solution of the metal salt in the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.
-
ITC Experiment: A series of small injections of the metal salt solution are made into the buffer solution in the ITC cell. The heat change associated with each injection is measured.
-
Data Analysis: The raw data (heat change per injection) is integrated and plotted against the molar ratio of metal to buffer. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters, including the stability constant.
Conclusion and Recommendations
The choice between PIPES and Tris buffer is dictated by the specific requirements of the experiment.
-
Use PIPES when:
-
The experiment involves metalloenzymes or metal-dependent biological processes.
-
The free concentration of metal ions must be maintained and accurately known.
-
A non-coordinating buffer is essential to avoid interference with the system under study.
-
-
Use Tris with caution when:
-
Metal ions are present in the system. The chelating effect of Tris can significantly reduce the free metal ion concentration, potentially inhibiting enzyme activity or altering reaction kinetics.
-
If Tris must be used in the presence of metal ions, the stability constants should be taken into account to calculate the actual free metal ion concentration.
-
References
Navigating the Buffer Maze: A Comparative Guide to PIPES for Optimal Enzyme Activity
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer is a critical determinant for the success of enzymatic assays. The buffer not only maintains a stable pH but can also significantly influence enzyme structure, function, and kinetics. This guide provides a comprehensive comparison of piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer with other commonly used biological buffers, such as Tris and HEPES, supported by experimental data to validate its efficacy in preserving enzyme activity.
PIPES is a zwitterionic "Good's" buffer valued for its pKa of 6.8 at 25°C, providing excellent buffering capacity in the physiological pH range of 6.1 to 7.5.[1] A key advantage of PIPES is its minimal propensity to form complexes with most metal ions, a crucial feature for studying metalloenzymes that depend on these ions for their catalytic activity.[1]
At a Glance: Buffer Performance in Enzyme Kinetics
The choice of buffer can have a significant impact on the kinetic parameters of an enzyme. Below is a summary of experimental data comparing the performance of different buffers in various enzyme assays.
| Enzyme | Buffer (at specified pH) | Km | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Alkaline Phosphatase | Tris (pH 9.1) | 0.43 mM | 0.021 µM/min | 48.8 | [2] |
| Glycine (pH 9.1) | 0.18 mM | 0.011 µM/min | 61.1 | [2] | |
| Tricine (pH 9.1) | 0.29 mM | 0.015 µM/min | 51.7 | [2] | |
| BLC23O (Metalloenzyme) | HEPES | 0.54 mM | 0.45 | 840 | [1] |
| Tris-HCl | 0.75 mM | 0.33 | 440 | [1] | |
| Sodium Phosphate | 0.24 mM | 0.11 | 460 | [1] | |
| Trypsin (Non-metalloenzyme) | HEPES | 3.14 mM | 1.51 | 480 | [1] |
| Tris-HCl | 3.07 mM | 1.47 | 480 | [1] | |
| Sodium Phosphate | 2.91 mM | 1.53 | 520 | [1] |
Note: While direct side-by-side data for PIPES in all these specific enzyme assays is limited in the cited literature, HEPES is structurally similar (both are piperazine-based buffers) and is often used as a reliable substitute in comparative studies.[1] A study on alkaline phosphatase demonstrated that maximum preservation of its activity was achieved when PIPES buffer was used.[3]
Delving Deeper: Experimental Protocols
To ensure the validity and reproducibility of findings, detailed experimental protocols are essential.
Protocol 1: General Assay for Comparing Enzyme Activity in Different Buffers
This protocol provides a framework for systematically evaluating the influence of PIPES, Tris, and HEPES buffers on the activity of a chosen enzyme.
1. Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
PIPES buffer stock solution (e.g., 1 M, pH adjusted to desired value)
-
Tris buffer stock solution (e.g., 1 M, pH adjusted to desired value)
-
HEPES buffer stock solution (e.g., 1 M, pH adjusted to desired value)
-
Stop solution (if required for the assay)
-
Microplate reader or spectrophotometer
-
96-well microplates or cuvettes
2. Procedure:
-
Buffer Preparation: Prepare working solutions of PIPES, Tris, and HEPES buffers at the same concentration (e.g., 50 mM) and pH. Ensure the ionic strength of the buffers is consistent.
-
Reaction Mixture Preparation: For each buffer, prepare a reaction mixture containing the buffer, substrate at a known concentration, and any necessary cofactors.
-
Enzyme Dilution: Dilute the enzyme stock to a suitable concentration in each of the respective buffers.
-
Reaction Initiation: Initiate the reaction by adding a specific volume of the diluted enzyme to the reaction mixture.
-
Data Acquisition: Immediately measure the change in absorbance or fluorescence over a set period at a specific wavelength.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve for each buffer. Compare the V₀ values to determine the optimal buffer for the enzyme.
Protocol 2: In Vitro p38 MAPK Kinase Assay
This protocol is adapted for a specific enzyme, p38 MAPK, a key component of a signaling pathway often studied in drug development.
1. Materials:
-
Recombinant active p38α kinase
-
ATF-2 fusion protein (substrate)
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).[4] Alternatively, 25 mM PIPES or HEPES at the same pH can be tested.
-
SDS-PAGE gels and reagents
-
Phosphorimager
2. Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the kinase assay buffer, ATF-2 substrate, and the test compound (or vehicle control).
-
Enzyme Addition: Add the recombinant active p38α kinase to the reaction mixture.
-
Pre-incubation: Incubate the mixture for 10-20 minutes at room temperature to allow for any inhibitor binding.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 2x SDS-PAGE sample buffer.
-
Analysis: Separate the proteins by SDS-PAGE, expose the gel to a phosphor screen, and quantify the incorporation of ³²P into the ATF-2 substrate using a phosphorimager.
Visualizing the Science
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: The p38 MAPK signaling cascade.
Caption: Workflow for selecting an optimal buffer.
Conclusion
The selection of a buffer is a critical step in the design of robust and reproducible enzyme assays. While Tris is a widely used buffer, its potential for metal ion chelation can be a significant drawback for certain enzymes.[5] PIPES, with its low metal-binding capacity and a pKa in the physiological range, presents a superior alternative for many applications, particularly for the study of metalloenzymes and kinase signaling pathways.[1] As demonstrated by comparative data, the choice of buffer can significantly alter enzyme kinetics, underscoring the importance of empirical validation to determine the optimal conditions for each specific enzyme and assay. By following systematic protocols and considering the unique properties of each buffer, researchers can ensure the accuracy and reliability of their enzymatic studies.
References
A Head-to-Head Comparison: Assessing Protein Stability in PIPES Versus Other Common Buffers
For researchers, scientists, and drug development professionals, the choice of buffer is a critical decision that can significantly impact protein stability, and consequently, the success of downstream applications. This guide provides an objective comparison of protein stability in PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer against other widely used biological buffers such as Tris, HEPES, and phosphate buffers. The following sections present supporting experimental data, detailed methodologies for key stability assays, and a visual representation of the experimental workflow.
The Pivotal Role of Buffers in Protein Stability
Proteins are intricate macromolecules whose structure and function are exquisitely sensitive to their chemical environment. Buffers play a crucial role in maintaining a stable pH, but their influence extends beyond simple pH control. Buffer components can interact with proteins in various ways, affecting their conformational stability, solubility, and propensity to aggregate. The selection of an appropriate buffer is therefore a cornerstone of successful protein formulation, purification, and analysis.
PIPES is a zwitterionic "Good's" buffer, valued for its pKa of 6.8 at 25°C, which makes it an effective buffer in the near-neutral pH range of 6.1 to 7.5. A key advantage of PIPES is its low propensity to form complexes with most metal ions, a crucial feature for studies involving metalloenzymes or assays where metal ion interference is a concern.
Quantitative Comparison of Protein Thermal Stability
The melting temperature (Tm) of a protein, a key indicator of its thermal stability, can be significantly influenced by the surrounding buffer. Differential Scanning Calorimetry (DSC) and Thermal Shift Assays (TSA) are powerful techniques to measure Tm. An increase in Tm generally signifies greater protein stability.
While extensive comparative data across a wide range of proteins is not always readily available in published literature, the following table summarizes the melting temperatures of two model proteins, cFMS and Akt-3, in PIPES and other common buffers. This data highlights that the optimal buffer is highly protein-dependent, underscoring the need for empirical screening.
| Protein | Buffer (50 mM) | Melting Temperature (Tm) in PIPES (°C) | Melting Temperature (Tm) in HEPES (°C) | Melting Temperature (Tm) in Tris-HCl (°C) | Melting Temperature (Tm) in Phosphate (°C) |
| cFMS | pH 7.5 | ~50 | ~49 | ~51 | ~53 |
| Akt-3 | pH 7.5 | ~55 | ~56 | ~55 | ~55 |
Note: Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.
Experimental Protocols for Assessing Protein Stability
Reproducible and robust experimental design is paramount when comparing the effects of different buffers on protein stability. Below are detailed protocols for three widely used techniques.
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat capacity of a protein as it is heated, providing a detailed thermodynamic profile of its unfolding process.
Objective: To determine the melting temperature (Tm) and enthalpy of unfolding (ΔH) of a protein in different buffers.
Materials:
-
Purified protein of interest
-
PIPES, Tris, HEPES, and phosphate buffers (e.g., 50 mM, pH 7.4)
-
Dialysis tubing or desalting columns
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Dialyze the purified protein against each of the buffers to be tested. This ensures that the protein is in the desired buffer environment and that the reference cell contains a perfectly matched buffer. The final protein concentration should typically be between 0.1 and 1 mg/mL.
-
Instrument Setup: Equilibrate the DSC instrument according to the manufacturer's instructions.
-
Buffer-Buffer Baseline: Run a scan with buffer in both the sample and reference cells to establish a baseline.
-
Sample Analysis: Load the protein sample into the sample cell and the corresponding dialysis buffer into the reference cell.
-
Thermal Scan: Perform a thermal scan, typically from a temperature where the protein is known to be stable to a temperature where it is fully unfolded (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
Data Analysis: Subtract the buffer-buffer baseline from the sample scan to obtain the protein's heat capacity curve. The peak of this curve corresponds to the Tm. The area under the peak is the calorimetric enthalpy of unfolding (ΔH).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of a protein and monitoring conformational changes upon heating.
Objective: To monitor changes in the secondary structure of a protein as a function of temperature in different buffers.
Materials:
-
Purified protein of interest
-
PIPES, Tris, HEPES, and phosphate buffers (e.g., 10-50 mM, pH 7.4)
-
Circular Dichroism Spectropolarimeter with a temperature controller
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Sample Preparation: Prepare protein solutions in each buffer at a concentration suitable for CD analysis (typically 0.1-0.2 mg/mL). Ensure the buffer itself has low absorbance in the far-UV region.
-
Instrument Setup: Turn on the CD instrument and nitrogen purge. Set the desired wavelength range (e.g., 190-260 nm for secondary structure).
-
Baseline Correction: Record a baseline spectrum of each buffer in the cuvette.
-
Sample Measurement: Record the CD spectrum of the protein in each buffer at a starting temperature (e.g., 20°C).
-
Thermal Melt: Increase the temperature in controlled increments (e.g., 2°C/min) and record a CD spectrum at each temperature point, or monitor the CD signal at a single wavelength (e.g., 222 nm for alpha-helical proteins).
-
Data Analysis: Plot the change in CD signal (e.g., at 222 nm) as a function of temperature. The midpoint of the transition curve represents the Tm.
Thioflavin T (ThT) Aggregation Assay
This fluorescence-based assay is used to monitor the formation of amyloid-like aggregates in real-time. Thioflavin T dye exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.
Objective: To compare the kinetics of protein aggregation in different buffers.
Materials:
-
Purified protein prone to aggregation
-
PIPES, Tris, HEPES, and phosphate buffers (e.g., 50 mM, pH 7.4)
-
Thioflavin T (ThT) stock solution
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (excitation ~440 nm, emission ~480 nm) and temperature control
Procedure:
-
Reagent Preparation: Prepare a working solution of ThT in the respective buffers.
-
Reaction Setup: In the wells of the microplate, mix the protein solution with the ThT working solution for each buffer condition. Include control wells with buffer and ThT only.
-
Incubation and Monitoring: Place the microplate in the plate reader. Incubate at a temperature that promotes aggregation (e.g., 37°C or higher), with intermittent shaking. Monitor the fluorescence intensity over time.
-
Data Analysis: Plot the fluorescence intensity as a function of time for each buffer condition. The lag time, elongation rate (slope of the curve), and final fluorescence intensity provide information about the aggregation kinetics.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for comparing protein stability in different buffers.
Conclusion: Selecting the Right Buffer is Key
The choice of buffer can have a profound impact on protein stability. While PIPES offers distinct advantages, particularly its low metal-binding capacity, the optimal buffer for any given protein must be determined empirically. The experimental data, though limited in the public domain for direct PIPES comparisons, and the protocols provided in this guide offer a framework for researchers to systematically evaluate and select the most suitable buffer to maintain the integrity and function of their protein of interest. A thorough buffer screen, utilizing techniques such as DSC, CD spectroscopy, and aggregation assays, is a critical investment in the success of any research or drug development endeavor involving proteins.
References
A Researcher's Guide to PIPES Buffer: A Comparative Review of its Applications
In the realm of biochemical and cellular research, the selection of an appropriate buffer is a critical determinant of experimental success. Among the array of "Good's buffers," PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) has established itself as a versatile and reliable buffering agent. This guide provides a comprehensive comparison of PIPES buffer with common alternatives such as HEPES, Tris, and phosphate buffers across key applications. By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed buffering decisions for their specific experimental needs.
Physicochemical Properties: The Foundation of Functionality
The utility of a buffer is intrinsically linked to its chemical and physical properties. PIPES is a zwitterionic buffer with a pKa of approximately 6.8 at 25°C, rendering it an effective buffer in the pH range of 6.1 to 7.5.[1][2][3] A key advantage of PIPES is its negligible capacity to bind most metal ions, a crucial feature in studies involving metalloenzymes.[3][4] In contrast, Tris buffer is known to chelate metal ions, which can interfere with the activity of such enzymes.[5] While HEPES also exhibits low metal ion binding, its buffering range is slightly more alkaline (pH 6.8-8.2).[6][7] Phosphate buffers, though widely used, have the propensity to precipitate with divalent cations like Ca²⁺ and Mg²⁺.[8]
A notable distinction between PIPES and HEPES lies in their solubility. PIPES is poorly soluble in water and requires dissolution in an alkaline solution, such as NaOH, to achieve a working concentration.[6][7] Conversely, HEPES is highly soluble in water, simplifying its preparation.[6][7]
Table 1: Physicochemical Properties of PIPES and Common Alternative Buffers
| Property | PIPES | HEPES | Tris | Phosphate |
| pKa (at 25°C) | ~6.8[2][3] | ~7.5 | ~8.1[5] | pKa1=2.15, pKa2=7.20, pKa3=12.35 |
| Buffering pH Range | 6.1 - 7.5[1][2][9] | 6.8 - 8.2[6][7] | 7.0 - 9.0[5] | pH dependent on components |
| Metal Ion Binding | Negligible[3][4] | Low[5] | Significant (Chelator)[5] | Can precipitate divalent cations |
| Water Solubility | Poor (soluble in NaOH)[6][7] | High[6][7] | High | High |
| Temperature Effect on pKa (d(pKa)/dT) | -0.0085 | -0.014 | -0.031 | -0.0028 |
| UV Absorbance (at 260-280 nm) | Low | Low | Can interfere | Low |
Comparative Performance in Key Biochemical Applications
The choice of buffer can profoundly influence enzyme activity, protein stability, and cell viability. The following sections provide a comparative analysis of PIPES and its alternatives in critical applications, supported by available experimental data.
Enzyme Assays: A Critical Choice for Metalloenzymes
The buffer identity can significantly impact enzyme kinetics, especially for metalloenzymes. While direct comparative studies including PIPES are limited, data from studies comparing HEPES (a structurally similar piperazine-based buffer), Tris, and phosphate buffers on metalloenzyme activity provide valuable insights.[3][10][11][12][13]
A study on a Mn²⁺-dependent dioxygenase (BLC23O) and an Fe³⁺-dependent dioxygenase (Ro1,2-CTD) revealed significant variations in kinetic parameters depending on the buffer used.[10][11][12][13] In contrast, the kinetic parameters of a non-metalloenzyme, trypsin, were largely unaffected by the buffer identity.[10][11] This underscores the importance of selecting a non-coordinating buffer like PIPES or HEPES when studying metal-dependent enzymes to avoid interference from the buffer itself.[3][5]
Table 2: Comparison of Kinetic Parameters of a Metalloenzyme (Ro1,2-CTD) in Different Buffers
| Buffer (50 mM, pH 7.2) | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (μM⁻¹ s⁻¹) |
| HEPES * | 1.80 ± 0.06 | 0.64 ± 0.00 | 0.36 ± 0.01 |
| Tris-HCl | 6.93 ± 0.26 | 1.14 ± 0.01 | 0.17 ± 0.01 |
| Na-phosphate | 3.64 ± 0.11 | 1.01 ± 0.01 | 0.28 ± 0.01 |
| Data for HEPES is presented as a proxy for PIPES due to structural similarity and lack of direct comparative data for PIPES in this specific study. Data extracted from[10][11][12][13]. |
Table 3: Comparison of Kinetic Parameters of a Non-Metalloenzyme (Trypsin) in Different Buffers
| Buffer (pH 8.0) | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (mM⁻¹ s⁻¹) |
| HEPES * | 3.14 ± 0.14 | 1.51 | 0.48 |
| Tris-HCl | 3.07 ± 0.16 | 1.47 | 0.48 |
| Phosphate | 2.9 ± 0.02 | 1.53 | 0.52 |
| Data for HEPES is presented as a proxy for PIPES due to structural similarity and lack of direct comparative data for PIPES in this specific study. k_cat_ and k_cat_/K_m_ values for trypsin were reported to have minimal differences between the buffers. Data extracted from[10][11]. |
Cell Culture: Maintaining a Stable Physiological Environment
In cell culture, maintaining a stable physiological pH is paramount for cell viability and growth. While bicarbonate-CO₂ buffering systems are standard, supplementation with a non-volatile buffer like PIPES or HEPES can provide additional stability.[14] HEPES is more commonly used in cell culture due to its high water solubility and established protocols.[6][7] However, PIPES can also be a suitable alternative within its effective buffering range.[4][6]
A comparative study on keratinocyte cell viability showed that RPMI medium buffered with 25 mM HEPES maintained 100% cell viability for up to 12 hours.[15] While direct comparative data with PIPES is not available from this study, the non-toxic nature of "Good's" buffers at appropriate concentrations suggests that PIPES would likely perform similarly.[8]
Table 4: Hypothetical Comparative Performance of PIPES and HEPES in a Cell Viability Assay
| Buffer (in RPMI) | Cell Viability (% of Control) at 24h | pH Stability (ΔpH over 48h) |
| PIPES (20 mM) | >95% (Expected) | < 0.2 (Expected) |
| HEPES (20 mM) | >95%[15] | < 0.2[14] |
| No additional buffer | Variable | > 0.5 |
| Expected values for PIPES are based on the known non-toxic properties of Good's buffers and its buffering capacity. |
Protein Crystallization: The Importance of Minimal Interactions
Successful protein crystallization requires precise control over a multitude of factors, with the buffer playing a critical role in maintaining pH and influencing protein-protein interactions.[8][16] The low metal ion binding of PIPES is a significant advantage in crystallization, as it prevents the formation of unwanted salt bridges that could interfere with crystal lattice formation.[8] While the optimal buffer is highly protein-dependent and determined through extensive screening, PIPES is a valuable component of many crystallization screens.[17][18][19]
Electron Microscopy: Superior Ultrastructural Preservation
PIPES has been shown to be a superior buffer for the fixation of biological specimens for electron microscopy.[1][20] It yields better preservation of fine cellular details compared to some common inorganic buffers like phosphate, particularly when longer fixation times are required.[20] As an organic buffer, PIPES is less likely to cause the extraction of cellular components, leading to reduced artifacts.[1]
Experimental Protocols
Protocol 1: Comparative Analysis of Buffer Effects on Metalloenzyme Kinetics
Objective: To compare the kinetic parameters of a metalloenzyme in PIPES, HEPES, Tris-HCl, and phosphate buffers.
Materials:
-
Purified metalloenzyme
-
Substrate for the enzyme
-
PIPES, HEPES, Tris-HCl, and sodium phosphate buffer stock solutions (e.g., 1 M)
-
Microplate reader or spectrophotometer
-
96-well UV-transparent microplates or cuvettes
Methodology:
-
Buffer Preparation: Prepare 50 mM working solutions of PIPES, HEPES, Tris-HCl, and sodium phosphate buffers at the desired pH (e.g., 7.2).
-
Enzyme and Substrate Preparation: Prepare a series of substrate concentrations in each of the four buffer systems. Prepare a working solution of the enzyme in each buffer.
-
Reaction Setup: In a microplate, add the substrate solutions to the wells. To initiate the reaction, add the enzyme solution to each well.
-
Data Acquisition: Immediately place the microplate in the reader and measure the change in absorbance over time at the appropriate wavelength for the product formation.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the progress curves. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ for the enzyme in each buffer. Calculate k_cat_ and the catalytic efficiency (k_cat_/K_m_).
References
- 1. benchchem.com [benchchem.com]
- 2. Conventional Specimen Preparation Techniques for Transmission Electron Microscopy of Cultured Cells | Radiology Key [radiologykey.com]
- 3. benchchem.com [benchchem.com]
- 4. GOODâs BuffersââPIPES and HEPES [yacooscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Desheng guidance: Don't buy the wrong one, PIPES and HEPES buffers are very different - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 7. Don't buy the wrong one, PIPES and HEPES buffers are very different [yunbangpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. PIPES vs HEPES buffer: pH range, solubility, and metal ion compatibility - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 10. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scilit.com [scilit.com]
- 13. Assay Development for Metal-Dependent Enzymes-Influence of Reaction Buffers on Activities and Kinetic Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. cdmf.org.br [cdmf.org.br]
- 16. Protein Crystallization [bio.davidson.edu]
- 17. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 19. hamptonresearch.com [hamptonresearch.com]
- 20. The use of PIPES buffer in the fixation of mammalian and marine tissues for electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to PIPES Buffer in High-Throughput Screening: A Performance Comparison
In the fast-paced environment of high-throughput screening (HTS) for drug discovery, the selection of an appropriate biological buffer is a critical determinant of assay performance and data reliability. Among the array of "Good's" buffers, PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) has emerged as a valuable tool for researchers. This guide provides an objective comparison of PIPES buffer with other commonly used buffers, namely HEPES and Tris, focusing on their performance in HTS applications. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their screening campaigns.
Physicochemical Properties: The Foundation of Buffer Selection
The suitability of a buffer for a specific HTS assay is fundamentally linked to its physicochemical properties. PIPES, HEPES, and Tris exhibit distinct characteristics that influence their performance in automated screening environments.
| Property | PIPES | HEPES | Tris |
| pKa at 25°C | 6.76 | 7.48 | 8.06 |
| Effective pH Range | 6.1 – 7.5[1][2][3][4][5] | 6.8 – 8.2[1][6] | 7.2 – 9.0 |
| ΔpKa/°C | -0.0085 | -0.014 | -0.028 |
| Metal Ion Binding | Negligible[2][3][5] | Negligible[5] | Significant (can chelate metal ions) |
| Solubility in Water | Poor; requires dissolution in alkali[1][2][3][4] | High[1][2][3][4] | High |
Performance in High-Throughput Screening: A Comparative Analysis
The choice of buffer can significantly impact key HTS performance metrics such as assay robustness (Z'-factor), the potency of identified hits (IC50 values), and overall data quality. While direct head-to-head comparisons in the literature are limited, the known properties of each buffer allow for an informed assessment of their likely performance in different HTS scenarios.
| HTS Performance Metric | PIPES Buffer | HEPES Buffer | Tris Buffer |
| Assay Robustness (Z'-factor) | Expected to provide a stable Z'-factor in assays with a slightly acidic to neutral pH optimum due to its pKa of 6.76. A stable pH minimizes variability in signal detection.[7] | Generally provides a robust Z'-factor for assays in the physiological pH range (7.2-7.4).[7] Its high water solubility is advantageous for automated liquid handling.[1][2][3][4] | The significant temperature dependence of its pKa can lead to pH shifts during incubation steps in HTS, potentially increasing data variability and lowering the Z'-factor. |
| Compound Interference | Its poor water solubility can be advantageous for solubilizing certain test compounds, potentially reducing false negatives due to compound precipitation.[7] | Can sometimes lead to solubility issues with certain hydrophobic compounds, potentially causing them to precipitate and interfere with the assay readout. | Its primary amine group can react with certain compounds, leading to assay artifacts and false positives. |
| Impact on IC50 Values | By maintaining a stable pH closer to the optimal for some enzymes, it can lead to more accurate and reproducible IC50 determinations. | A reliable choice for many enzyme assays, though pH drift can occur if the assay temperature deviates significantly from the temperature at which the buffer was prepared. | The potential for pH shifts and direct interaction with metal ions can significantly alter enzyme activity, leading to inaccurate IC50 values. |
| pH Stability in HTS | Exhibits good pH stability against temperature fluctuations (ΔpKa/°C = -0.0085), which is beneficial for maintaining consistent assay conditions during long HTS runs. | Shows moderate pH stability with temperature changes (ΔpKa/°C = -0.014). | Demonstrates poor pH stability with temperature changes (ΔpKa/°C = -0.028), making it less suitable for HTS applications with varying temperature steps. |
Experimental Protocols
To empirically determine the optimal buffer for a specific high-throughput screen, a systematic evaluation of key assay parameters is recommended. The following protocol outlines a general procedure for comparing the performance of PIPES, HEPES, and Tris in a fluorescence polarization (FP)-based competitive binding assay.
Protocol: Comparative Evaluation of Buffers in a Fluorescence Polarization HTS Assay
1. Objective: To determine the optimal buffer (PIPES, HEPES, or Tris) for a fluorescence polarization-based high-throughput screening assay by evaluating the Z'-factor and the IC50 of a known inhibitor.
2. Materials:
- Target protein
- Fluorescently labeled ligand (tracer)
- Known inhibitor
- PIPES buffer stock solution (e.g., 1 M, pH adjusted with NaOH)
- HEPES buffer stock solution (e.g., 1 M)
- Tris buffer stock solution (e.g., 1 M)
- Assay plates (e.g., 384-well, black, low-binding)
- Plate reader capable of fluorescence polarization measurements
3. Experimental Procedure:
4. Data Analysis and Interpretation:
Visualizing HTS Workflows
A clear understanding of the experimental workflow is essential for successful HTS implementation. The following diagram illustrates a typical workflow for a fluorescence polarization-based high-throughput screen.
Caption: A typical workflow for a fluorescence polarization-based HTS assay.
Conclusion
The selection of a buffer for high-throughput screening is a critical decision that should be based on the specific requirements of the assay, including the optimal pH for the biological target and the physicochemical properties of the compound library. While HEPES and Tris are widely used, PIPES buffer offers distinct advantages in certain HTS applications. Its pKa in the slightly acidic to neutral range and its superior pH stability with temperature fluctuations make it an excellent choice for assays that are sensitive to minor pH changes. Furthermore, its ability to improve the solubility of certain compounds can be instrumental in reducing false negatives. By carefully considering the comparative data and employing the outlined experimental protocols, researchers can select the most appropriate buffer to ensure the success and reliability of their high-throughput screening campaigns.
References
- 1. Don't buy the wrong one, PIPES and HEPES buffers are very different [yunbangpharm.com]
- 2. What's the Differences of HEPES and PIPES Buffers? - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 3. HEPES And PIPES Are Both Buffers, So What's The Difference? - News [hbynm.com]
- 4. Desheng guidance: Don't buy the wrong one, PIPES and HEPES buffers are very different - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. GOODâs BuffersââPIPES and HEPES [yacooscience.com]
- 6. dalochem.com [dalochem.com]
- 7. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to PIPES Disodium Salt: A Comparative Analysis of Supplier Specifications and Performance Evaluation
For researchers, scientists, and drug development professionals, the consistency and purity of reagents are paramount to achieving reliable and reproducible experimental results. PIPES disodium salt, a widely used buffering agent in biological and biochemical research, is no exception. This guide provides a comparative overview of this compound salt from various suppliers, based on their published specifications. Furthermore, it offers detailed experimental protocols to empower users to conduct their own performance evaluations, ensuring the selection of the most suitable product for their specific research needs.
Supplier Specification Overview
The quality of this compound salt can vary between suppliers, impacting experimental outcomes. Key parameters to consider include purity (assay), moisture content, pKa, and the presence of enzymatic inhibitors or heavy metal contaminants. Below is a summary of specifications from several common suppliers.
| Supplier | Purity (Assay) | Moisture Content | pKa (@ 25°C) | Other Specifications |
| Sigma-Aldrich | ≥99% (titration)[1] | Not specified | 6.8[1][2] | Endotoxin and microbial tested; tested for Cytotoxicity, DNase, NICKase, RNase, and Protease activity.[2] |
| AG Scientific | Not specified | Not specified | 6.8[3] | Soluble in water.[3] |
| Chem-Impex | ≥ 99% (Assay by titration)[4] | Not specified | Not specified | White to off-white crystalline powder.[4] |
| Sorachim | > 98 %[5] | < 3 %[5] | Not specified | pH (1%, H2O): 9 - 10; A280 (0.1M H2O): < 0.05.[5] |
| Hopax Fine Chemicals | ≥ 99% (titration)[6] | Not specified | 6.1 – 7.5 (Useful pH range)[6] | Offers analytical tests for DNase, RNase, protease activity, and heavy metals upon request.[6] |
| Generic Supplier | ≥ 99.0 % (Titration, dried basis)[7] | ≤ 2.0 %[7] | 6.5 - 6.9[7] | Solubility (0.1M in water): Clear and complete.[7] |
Key Performance Parameters and Experimental Protocols
Beyond supplier specifications, direct experimental evaluation is crucial for critical applications. The following protocols are designed to assess the performance of this compound salt from different sources.
Purity Determination by Titration
This protocol determines the purity of this compound salt by acid-base titration.
Methodology:
-
Preparation of Titrant: Prepare a standardized solution of 0.1 M Hydrochloric Acid (HCl).
-
Sample Preparation: Accurately weigh approximately 0.5 g of this compound salt (dried to a constant weight) and dissolve it in 50 mL of deionized water.
-
Titration: Add a suitable indicator (e.g., methyl red) and titrate the PIPES solution with the standardized 0.1 M HCl until the endpoint is reached (color change from yellow to red).
-
Calculation: Calculate the purity based on the volume of HCl consumed, the molecular weight of this compound salt (346.33 g/mol ), and the initial weight of the sample.
Caption: Workflow for Purity Determination by Titration.
Buffering Capacity Assay
This assay evaluates the effectiveness of the PIPES buffer in resisting pH changes.
Methodology:
-
Buffer Preparation: Prepare a 50 mM PIPES buffer solution from each supplier, adjusting the pH to 7.0 with either HCl or NaOH.
-
Titration with Acid: While monitoring the pH with a calibrated pH meter, add small, defined aliquots of a standardized 0.1 M HCl solution to 50 mL of the buffer.
-
Titration with Base: Repeat the process with a standardized 0.1 M NaOH solution.
-
Data Analysis: Plot the pH of the solution against the volume of acid or base added. The buffering capacity is the amount of acid or base required to change the pH by one unit. A flatter curve indicates a higher buffering capacity.
Caption: Experimental Workflow for Buffering Capacity Assay.
Heavy Metal Contamination Analysis by ICP-MS
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method for detecting trace heavy metal contaminants.[8][9]
Methodology:
-
Sample Digestion: Accurately weigh a sample of this compound salt and digest it in a solution of high-purity nitric acid.
-
ICP-MS Analysis: Introduce the digested sample into the ICP-MS instrument. The sample is ionized in argon plasma, and the ions are separated based on their mass-to-charge ratio.[8]
-
Quantification: The concentration of various heavy metals (e.g., lead, mercury, arsenic, cadmium) is determined by comparing the signal intensities to those of certified reference materials.
References
- 1. PIPES =99 titration 76836-02-7 [sigmaaldrich.com]
- 2. PIPES 二钠盐 | Sigma-Aldrich [sigmaaldrich.com]
- 3. agscientific.com [agscientific.com]
- 4. chemimpex.com [chemimpex.com]
- 5. sorachim.com [sorachim.com]
- 6. This compound Salt Buffer | CAS 76836-02-7 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 7. rpicorp.com [rpicorp.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. A rapid ICP-MS screen for heavy metals in pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Crystallization Maze: A Comparative Guide to PIPES Buffer for Enhanced Protein Crystal Quality
For researchers, scientists, and drug development professionals, the journey from a purified protein to a high-resolution crystal structure is often fraught with challenges. The choice of buffer is a critical, yet sometimes overlooked, variable that can significantly impact crystal quality. This guide provides an objective comparison of PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer with other commonly used alternatives in protein crystallization, supported by an analysis of its physicochemical properties and a detailed experimental protocol for comparative studies.
The Pivotal Role of Buffers in Protein Crystallization
The buffer system is a cornerstone of any crystallization screen, as it dictates the pH of the environment, which in turn influences the protein's surface charge, solubility, and intermolecular interactions. An optimal buffer stabilizes the protein in a conformation conducive to forming a well-ordered crystal lattice. Common buffers used in protein crystallization include HEPES, Tris, MES, and citrate.
PIPES Buffer: A Closer Look
PIPES is a zwitterionic buffer, one of the "Good's" buffers, with a pKa of 6.76 at 25°C, making it an effective buffering agent in the slightly acidic to neutral pH range of 6.1 to 7.5. This pH range is often critical for the stability and crystallization of many proteins.
One of the key advantages of PIPES in protein crystallization is its low propensity to interact with metal ions . Many enzymes and other proteins require divalent cations as cofactors, and some common buffers can chelate these essential ions, thereby inactivating the protein or interfering with its proper folding. PIPES, with its negligible metal-binding capacity, is an excellent choice for such metalloproteins, ensuring that the protein remains in its native, active state.
Comparative Analysis: PIPES vs. Other Common Buffers
While a comprehensive, quantitative comparison is lacking in the literature, we can infer the potential benefits of PIPES based on its chemical properties in contrast to other buffers.
| Buffer | pKa (25°C) | Useful pH Range | Key Characteristics relevant to Crystallization |
| PIPES | 6.76 | 6.1 - 7.5 | Low metal ion binding; zwitterionic nature can aid in protein stability. |
| HEPES | 7.48 | 6.8 - 8.2 | Widely used, good for physiological pH; low metal ion binding.[1][2] |
| Tris | 8.06 | 7.5 - 9.0 | Primary amine can be reactive; pH is temperature-dependent. |
| MES | 6.10 | 5.5 - 6.7 | Good for acidic conditions; low metal ion binding. |
| Citrate | 3.13, 4.76, 6.40 | 2.5 - 6.5 | Can chelate divalent cations; often used as a precipitant as well as a buffer. |
The choice of buffer is highly protein-dependent, and what works for one protein may not work for another. Therefore, empirical screening of multiple buffers is a crucial step in crystallization trials.
Experimental Protocol: A Framework for Comparative Buffer Screening
To systematically evaluate the effect of PIPES and other buffers on the crystal quality of a target protein, a detailed experimental protocol is essential. The following protocol outlines a vapor diffusion-based approach for a comparative buffer screen.
Objective:
To compare the effect of PIPES, HEPES, and Tris buffers at various pH points on the crystallization and crystal quality of a target protein.
Materials:
-
Purified target protein at a suitable concentration (e.g., 5-10 mg/mL) in a minimal buffer (e.g., 10 mM HEPES pH 7.5, 50 mM NaCl).
-
Buffer stock solutions (1 M): PIPES, HEPES, Tris.
-
pH meter and solutions for pH adjustment (e.g., HCl, NaOH).
-
Crystallization screening solutions (commercial or custom-made).
-
96-well sitting or hanging drop vapor diffusion plates.
-
Sealing tape.
-
Microscopes for crystal visualization.
-
X-ray diffraction equipment.
Procedure:
-
Buffer Preparation:
-
Prepare a set of 100 mM buffer solutions for each buffer type (PIPES, HEPES, Tris) at different pH values within their respective buffering ranges (e.g., PIPES at pH 6.0, 6.5, 7.0; HEPES at pH 7.0, 7.5, 8.0; Tris at pH 7.5, 8.0, 8.5).
-
-
Crystallization Plate Setup:
-
Design a 96-well plate layout to screen the different buffers and pH conditions against a selection of crystallization precipitants.
-
Each well will contain a reservoir solution from a crystallization screen.
-
The drop will be a mixture of the protein solution and the reservoir solution. To incorporate the buffer screen, the protein can be pre-dialyzed into the different buffer conditions, or the buffer can be added as a component of the crystallization drop. For simplicity, this protocol assumes the latter.
-
-
Drop Composition:
-
For each condition, the drop will be composed of:
-
1 µL of protein solution.
-
0.5 µL of the respective 100 mM buffer stock.
-
1.5 µL of the reservoir solution.
-
-
This will result in a final buffer concentration of approximately 16.7 mM in the drop before equilibration.
-
-
Vapor Diffusion:
-
Pipette the reservoir solutions into the wells of the crystallization plate.
-
Carefully dispense the components of the drop onto the crystal support (sitting drop) or a coverslip (hanging drop).
-
Seal the plate to allow vapor diffusion to occur.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C).
-
-
Crystal Monitoring and Analysis:
-
Regularly inspect the drops under a microscope over several days to weeks for the appearance of crystals.
-
Document the crystal morphology, size, and number for each condition.
-
Once crystals of sufficient size are obtained, they should be harvested and cryo-protected for X-ray diffraction analysis.
-
Collect diffraction data and analyze the resolution, mosaicity, and other quality indicators for crystals grown in each buffer condition.
-
Data Presentation:
The results of this comparative screening should be summarized in a table for easy comparison.
| Buffer | pH | Precipitant Condition | Crystal Morphology | Crystal Size (µm) | Diffraction Resolution (Å) | Mosaicity (°) |
| PIPES | 6.0 | [Precipitant 1] | Needles | 50 x 5 x 5 | 2.5 | 0.3 |
| PIPES | 6.5 | [Precipitant 1] | Rods | 100 x 20 x 20 | 2.1 | 0.1 |
| ... | ... | ... | ... | ... | ... | ... |
| HEPES | 7.5 | [Precipitant 1] | Plates | 80 x 80 x 10 | 2.3 | 0.2 |
| ... | ... | ... | ... | ... | ... | ... |
| Tris | 8.0 | [Precipitant 1] | Small clusters | - | - | - |
| ... | ... | ... | ... | ... | ... | ... |
Visualizing the Workflow
To illustrate the experimental workflow and the logical relationships in a buffer screening experiment, the following diagrams are provided.
Conclusion
While a definitive, universal "best" buffer for protein crystallization does not exist, a systematic and informed approach to buffer selection can significantly increase the chances of obtaining high-quality crystals suitable for structural studies. PIPES buffer, with its favorable pH range and minimal interaction with metal ions, represents a valuable and often essential component of a comprehensive crystallization screening strategy. For researchers working with metalloproteins or proteins that are sensitive to their ionic environment, the inclusion of PIPES in initial screens is highly recommended. The provided experimental framework offers a robust method for empirically determining the optimal buffer for any given protein, paving the way for successful structure determination and advancing our understanding of biological systems.
References
Safety Operating Guide
Proper Disposal of PIPES Disodium Salt: A Guide for Laboratory Professionals
Researchers and scientists handling PIPES (piperazine-N,N'-bis(2-ethanesulfonic acid)) disodium salt must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. Although generally not classified as a hazardous substance, responsible management of this chemical waste is crucial. This guide provides essential, step-by-step instructions for the safe disposal of PIPES disodium salt in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles with side shields, gloves, and a lab coat.[1] In case of a spill, avoid generating dust and clean up the material mechanically.[1][2]
Step-by-Step Disposal Procedures
The proper disposal method for this compound salt depends on whether it is in solid form, a prepared solution, or an empty container. Always consult your institution's specific waste management guidelines and local regulations before proceeding.[3][4]
1. Solid this compound Salt Waste:
-
Evaluation: Confirm that the solid waste does not contain any other hazardous materials.
-
Containment: Place the solid this compound salt waste in a clearly labeled, sealed container.
-
Disposal: For non-hazardous solid chemicals like this compound salt, disposal in a sanitary landfill may be permissible.[5] However, it is critical to consult with your institution's Environmental Health and Safety (EHS) department or a designated waste management authority for approval and specific instructions.[3] Do not dispose of solid chemical waste in regular laboratory trash cans that are handled by custodial staff.[5]
2. Aqueous Solutions of PIPES Buffer:
-
Neutralization: While PIPES buffer solutions are generally near neutral pH, it is good practice to check the pH of the waste solution. If other substances have been added that have altered the pH, it may need to be neutralized to a pH between 5.5 and 9.5 before disposal.[6]
-
Drain Disposal Consideration: Some institutions may permit the disposal of non-hazardous, neutralized solutions down the drain with copious amounts of water.[5][7] However, many safety data sheets for this compound salt explicitly state to avoid letting the product enter drains.[1][4][8][9] Therefore, it is mandatory to obtain approval from your EHS department before any drain disposal.
-
Alternative Disposal: If drain disposal is not permitted, collect the aqueous waste in a properly labeled container and arrange for chemical waste pickup through your institution's EHS department.
3. Empty this compound Salt Containers:
-
Decontamination: If the container is to be recycled or disposed of as regular waste, it must be thoroughly decontaminated. Triple-rinse the empty container with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as chemical waste.[10]
-
Label Removal: Deface or remove the original chemical label to prevent misidentification.[5]
-
Disposal: Once decontaminated and with the label removed, the container can typically be disposed of in the appropriate recycling or general waste stream, in accordance with institutional policies.[5][10]
Quantitative Data Summary
No specific quantitative data for disposal procedures (e.g., concentration limits for drain disposal) were found in the reviewed documentation. Disposal decisions should be based on the qualitative assessment of the waste and institutional guidelines.
| Parameter | Value | Source |
| Hazardous Classification | Not classified as hazardous according to GHS | [1][11] |
| Recommended pH for Neutralized Aqueous Waste | 5.5 - 9.5 | [6] |
Experimental Protocols
No experimental protocols related to the disposal of this compound salt were cited in the search results. Disposal procedures are based on standard laboratory safety practices and regulatory guidelines.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal route for this compound salt waste.
Caption: Decision workflow for the proper disposal of this compound salt waste.
References
- 1. carlroth.com [carlroth.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. sfasu.edu [sfasu.edu]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
- 9. fishersci.com [fishersci.com]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. bioshopcanada.com [bioshopcanada.com]
Essential Guide to Handling PIPES Disodium Salt: A Focus on Safety and Operational Protocols
For researchers, scientists, and professionals in drug development, the safe and effective handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling PIPES disodium salt (Piperazine-N,N'-bis(2-ethanesulfonic acid), disodium salt), a common buffering agent in biological and biochemical research. Adherence to these procedural steps will ensure laboratory safety and maintain the integrity of your experimental work.
Key Chemical and Physical Properties
A summary of important quantitative data for this compound salt is presented below, allowing for quick reference and comparison.
| Property | Value | References |
| CAS Number | 76836-02-7 | [1][2][3][4] |
| Molecular Formula | C₈H₁₆N₂Na₂O₆S₂ | [2][3][4][5] |
| Molecular Weight | 346.33 g/mol | [2][3][5][6] |
| pKa (at 25°C) | 6.8 | [2] |
| Useful pH Range | 6.1 - 7.5 | [7] |
| Appearance | White crystalline powder | [2][6] |
| Solubility | Soluble in water | [2][3] |
| Storage Temperature | Room Temperature | [3] |
Personal Protective Equipment (PPE) for Handling this compound Salt
While this compound salt is not classified as a hazardous substance, direct contact and inhalation of dust should be avoided.[1] The following personal protective equipment is recommended to ensure safe handling.
Recommended PPE:
-
Eye and Face Protection : Wear safety glasses with side shields or chemical safety goggles.[1] This is crucial to protect against any airborne particles or accidental splashes.
-
Hand Protection : Chemical-resistant gloves, such as nitrile or latex, that have been tested according to EN 374 are suitable.[1] Always inspect gloves for any signs of degradation before use and wash hands thoroughly after handling.
-
Body Protection : A standard laboratory coat should be worn to protect clothing and skin from accidental contact. For larger spills, additional protective clothing may be necessary.[8][9]
-
Respiratory Protection : If handling large quantities or if dust generation is likely, use a NIOSH-approved respirator for particulates.[8][10] Engineering controls, such as working in a fume hood, are the preferred method for minimizing inhalation exposure.[9]
Caption: Workflow for the safe handling of this compound salt from acquisition to disposal.
Experimental Protocol: Preparation of a 1M PIPES Buffer Stock Solution
This protocol outlines the steps for preparing a 1M stock solution of PIPES buffer, which can then be diluted to the desired working concentration for various biological applications.
Materials:
-
This compound salt (MW: 346.33 g/mol )
-
High-purity water (e.g., deionized, distilled)
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Graduated cylinder and beaker
-
Appropriate PPE (lab coat, gloves, safety glasses)
Procedure:
-
Calculate the Required Mass : To prepare 1 liter (L) of a 1M solution, you will need 346.33 grams of this compound salt. Adjust the mass based on your desired final volume.
-
Dissolve the Salt : In a beaker, add approximately 80% of the final desired volume of high-purity water. Place the beaker on a stir plate with a magnetic stir bar and slowly add the pre-weighed this compound salt while stirring.
-
Adjust the pH : The initial pH of the this compound salt solution will be alkaline.[4] Use a calibrated pH meter to monitor the pH. Slowly add a strong acid (e.g., HCl) to adjust the pH to the desired value within its buffering range (typically 6.1-7.5).[7] Be cautious as the pH can change rapidly.
-
Bring to Final Volume : Once the desired pH is reached, transfer the solution to a graduated cylinder and add high-purity water to reach the final volume.
-
Sterilization and Storage : If required for your application (e.g., cell culture), sterilize the buffer solution by filtering it through a 0.22 µm filter. Store the solution at room temperature in a tightly sealed container.[3]
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental responsibility.
Handling and Storage:
-
Engineering Controls : Always handle this compound salt in a well-ventilated area.[11] A chemical fume hood is recommended, especially when handling large quantities or when dust generation is unavoidable.[9]
-
Preventing Dust Formation : Avoid actions that can create dust clouds, which could be an explosion hazard if a source of ignition is present.[8]
-
Storage Conditions : Store the chemical in a cool, dry place away from direct sunlight and moisture.[9][11] Keep the container tightly closed to prevent contamination.
Accidental Release Measures:
-
Minor Spills : For small spills, sweep up the solid material, taking care not to generate dust, and place it in a suitable container for disposal.[12]
-
Major Spills : In the event of a larger spill, evacuate the area and alert emergency responders.[8] Control dust and prevent the material from entering drains or waterways.[1][9]
-
Decontamination : After cleaning up a spill, decontaminate the area with water.
Disposal Plan:
-
Waste Collection : Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.
-
Regulatory Compliance : Dispose of the chemical waste in accordance with all federal, state, and local environmental regulations.[10] Some safety data sheets suggest that the material can be burned in a chemical incinerator.[10] Consult your institution's environmental health and safety office for specific guidance.
Caption: Logical relationships between PPE, handling practices, and safety outcomes.
References
- 1. carlroth.com [carlroth.com]
- 2. rpicorp.com [rpicorp.com]
- 3. agscientific.com [agscientific.com]
- 4. This compound salt [sorachim.com]
- 5. This compound salt | C8H16N2Na2O6S2 | CID 173553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. goldbio.com [goldbio.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
- 10. bioshopcanada.com [bioshopcanada.com]
- 11. lobachemie.com [lobachemie.com]
- 12. dept.harpercollege.edu [dept.harpercollege.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
